Dhx9-IN-10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H18N2O3S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-[3-(methanesulfonamido)phenyl]-5-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-17(14-7-4-3-5-8-14)12-18(25-13)19(22)20-15-9-6-10-16(11-15)21-26(2,23)24/h3-12,21H,1-2H3,(H,20,22) |
InChI-Schlüssel |
KZMYWFWZPAXWOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
DHX9-IN-10: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DHX9-IN-10 is a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), an enzyme critically involved in various cellular processes including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 activity is implicated in the progression of several cancers, making it a compelling target for therapeutic intervention.[1][3] This document provides a comprehensive overview of the mechanism of action for DHX9 inhibitors, with a specific focus on the well-characterized inhibitor ATX968 as a proxy for understanding this compound, for which detailed public data is currently limited. Inhibition of DHX9 leads to an accumulation of unresolved RNA/DNA hybrids (R-loops), inducing replication stress, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with high genomic instability, such as those with microsatellite instability (MSI).[4][5]
Introduction to DHX9
DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed nuclear protein that belongs to the Superfamily 2 of DExH/D-box helicases.[2] It utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, including double-stranded RNA (dsRNA), DNA:RNA hybrids, and G-quadruplexes.[2][4][5] This activity is integral to a multitude of cellular functions:
-
DNA Replication and Repair: DHX9 is associated with origins of replication and is essential for efficient DNA synthesis.[2] It interacts with key proteins in the DNA damage response pathway, such as BRCA1 and Ku86.[5]
-
Transcription and RNA Processing: DHX9 acts as a transcriptional regulator, often bridging transcriptional co-factors with RNA Polymerase II.[1][3]
-
Genomic Stability: A primary role of DHX9 is the resolution of R-loops, which are three-stranded nucleic acid structures that can form during transcription and pose a threat to genomic integrity.[4]
Given its central role in these processes, the inhibition of DHX9 presents a promising therapeutic strategy for cancers that are highly dependent on its function.
This compound and Representative Inhibitor (ATX968) Data
While specific data for this compound is limited to a cellular target engagement EC50, extensive research on a similar potent and selective DHX9 inhibitor, ATX968, provides a strong framework for understanding the quantitative effects of this class of compounds.
Quantitative Data for DHX9 Inhibitors
| Parameter | Compound | Value | Assay Type | Description | Reference |
| EC50 | This compound | 9.04 µM | Cellular Target Engagement | Measures the concentration required to engage with DHX9 within a cellular context. | [6] |
| IC50 | ATX968 | 8 nM | Helicase Unwinding Assay | Concentration for 50% inhibition of DHX9's enzymatic activity to unwind nucleic acid substrates. | [7] |
| EC50 | ATX968 | 0.054 µM | circBRIP1 Assay | Cellular assay measuring the accumulation of circular BRIP1 RNA, a biomarker of DHX9 inhibition. | [8] |
| KD | ATX968 | 0.027 µM | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant, indicating the binding affinity of the inhibitor to DHX9. | [9] |
| Residence Time | ATX968 | 355 seconds | Surface Plasmon Resonance (SPR) | The duration for which the inhibitor remains bound to the DHX9 target. | [9] |
Core Mechanism of Action
The primary mechanism of action for DHX9 inhibitors like this compound and ATX968 is the allosteric inhibition of the DHX9 helicase activity.[9][10] This means they bind to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that renders the enzyme inactive.[9][10] This inhibition is noncompetitive with respect to both ATP and the nucleic acid substrate.[9]
The downstream cellular consequences of DHX9 inhibition are profound:
-
R-loop Accumulation: Inhibition of DHX9's helicase function prevents the resolution of R-loops.[4]
-
Replication Stress: The persistence of these R-loops creates obstacles for the DNA replication machinery, leading to replication fork stalling and increased replication stress.[4]
-
DNA Damage: Unresolved R-loops and stalled replication forks can lead to DNA double-strand breaks.
-
Cell Cycle Arrest: In response to replication stress and DNA damage, the cell cycle is halted to allow for repair.[4]
-
Apoptosis: If the damage is too severe, the cell undergoes programmed cell death (apoptosis).[4]
This mechanism is particularly effective in cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), as these cells already have a high level of genomic instability and are more vulnerable to further replication stress.[4][5]
Signaling Pathways and Experimental Workflows
The inhibition of DHX9 impacts several key signaling pathways and can be characterized through a series of defined experimental workflows.
Signaling Pathways Modulated by DHX9 Inhibition
DHX9 is known to interact with and influence several signaling pathways crucial for cell survival and proliferation. Consequently, its inhibition can lead to the dysregulation of these pathways.
Caption: Signaling cascade initiated by DHX9 inhibition.
Experimental Workflow for Characterizing DHX9 Inhibitors
A typical workflow to characterize a novel DHX9 inhibitor would involve a series of biochemical and cell-based assays.
Caption: Workflow for DHX9 inhibitor characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of DHX9 inhibitors, primarily based on protocols used for ATX968.
Biochemical Assays
-
DHX9 ATPase Activity Assay:
-
Principle: Measures the hydrolysis of ATP to ADP by DHX9, which is coupled to a detection system that generates a luminescent or fluorescent signal.
-
Protocol: The assay is typically performed in a 384-well plate format. Recombinant DHX9 protein is incubated with a specific concentration of ATP and a double-stranded RNA or DNA substrate in an optimized assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA). The inhibitor (e.g., this compound) is added at various concentrations. The reaction is allowed to proceed for a set time at room temperature, and then a detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to measure the amount of ADP produced. The signal is read on a plate reader, and IC50 values are calculated using a four-parameter logistic fit.[11]
-
-
DHX9 Helicase Unwinding Assay:
-
Principle: This assay directly measures the ability of DHX9 to unwind a duplex nucleic acid substrate. The substrate is typically a short dsRNA or DNA:RNA hybrid with one strand labeled with a fluorophore and the other with a quencher. Unwinding separates the strands, leading to an increase in fluorescence.
-
Protocol: A fluorophore-quencher labeled nucleic acid duplex is incubated with recombinant DHX9 and ATP in the assay buffer. The inhibitor is added at varying concentrations. The reaction is monitored in real-time using a fluorescence plate reader. The rate of unwinding is determined from the initial linear phase of the fluorescence increase. IC50 values are calculated by plotting the unwinding rate against the inhibitor concentration.[11]
-
-
Surface Plasmon Resonance (SPR) for Binding Kinetics:
-
Principle: SPR measures the binding affinity and kinetics (on-rate and off-rate) of an inhibitor to its target protein in real-time and without labels.
-
Protocol: Recombinant DHX9 is immobilized on a sensor chip surface. The inhibitor, at various concentrations, is flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[4][5]
-
Cellular Assays
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol: Cancer cell lines (e.g., MSI-H colorectal cancer cells like LS411N) are seeded in 96-well plates and treated with a serial dilution of the DHX9 inhibitor for an extended period (e.g., 10 days), with media and compound replenished mid-assay. At the end of the incubation, CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP. The luminescence is measured using a plate reader, and IC50 values for cell proliferation inhibition are calculated.[4][5]
-
-
Apoptosis Assay (Annexin V Staining):
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorescent dye (e.g., PE) and used to detect apoptotic cells via flow cytometry. A viability dye (e.g., LIVE/DEAD fixable violet) is also used to distinguish between apoptotic and necrotic cells.
-
Protocol: Cells are treated with the DHX9 inhibitor for various time points (e.g., 1 to 6 days). Both adherent and floating cells are collected, washed, and then stained with PE-conjugated Annexin V and a viability dye according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4][5]
-
-
R-loop Detection by Immunofluorescence:
-
Principle: The S9.6 antibody specifically recognizes DNA:RNA hybrids, allowing for the visualization and quantification of R-loops within cells.
-
Protocol: Cells are grown on coverslips and treated with the DHX9 inhibitor. The cells are then fixed, permeabilized, and incubated with the S9.6 primary antibody. A fluorescently labeled secondary antibody is then used for detection. The cell nuclei are counterstained with DAPI. Images are acquired using a fluorescence microscope, and the intensity of the S9.6 signal within the nucleus is quantified to measure the level of R-loops.
-
Conclusion
This compound, as an inhibitor of the RNA helicase DHX9, represents a promising therapeutic agent, particularly for cancers characterized by high genomic instability. The detailed mechanistic and methodological insights gained from the study of the representative inhibitor ATX968 provide a robust foundation for the continued development and characterization of this compound. The core mechanism of action, involving the allosteric inhibition of DHX9's helicase activity, leads to a cascade of cellular events culminating in replication stress and apoptosis in susceptible cancer cells. The experimental protocols outlined herein provide a clear roadmap for the preclinical evaluation of this class of inhibitors. Further investigation into this compound is warranted to fully elucidate its specific pharmacological profile and clinical potential.
References
- 1. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accenttx.com [accenttx.com]
The Multifaceted Roles of DHX9 Helicase: A Technical Guide for Researchers
Abstract
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a ubiquitously expressed and highly conserved enzyme with critical functions in nucleic acid metabolism.[1][2][3] This ATP-dependent helicase is a member of the Superfamily 2 (SF2) of DExH-box helicases and is capable of unwinding a variety of nucleic acid structures, including DNA and RNA duplexes, DNA:RNA hybrids, and more complex secondary structures like R-loops and G-quadruplexes.[1][2][4] Its multifaceted nature places it at the nexus of several fundamental cellular processes, including DNA replication, transcription, translation, RNA processing, DNA repair, and innate immune responses.[1][5] Dysregulation of DHX9 has been implicated in various pathologies, most notably cancer, making it an attractive target for therapeutic development.[6][7][8] This technical guide provides an in-depth overview of the core functions of DHX9, presents available quantitative data, details key experimental methodologies for its study, and visualizes its involvement in critical signaling pathways and experimental workflows.
Core Functions of DHX9 Helicase
DHX9's diverse functions are intrinsically linked to its ability to recognize and remodel a wide array of nucleic acid structures. This enzymatic activity is crucial for the maintenance of genome integrity and the regulation of gene expression.
DNA Replication and Genomic Stability
DHX9 plays a pivotal role in DNA replication and the maintenance of genomic stability. It is found at origins of replication, and its suppression leads to a halt in DNA replication, triggering a p53-dependent stress response that can result in cellular senescence.[1][9] DHX9 interacts with key replication and DNA damage response proteins, including Proliferating Cell Nuclear Antigen (PCNA), Topoisomerase IIα, and BRCA1.[1] The helicase activity of DHX9 is particularly important for resolving non-canonical DNA structures, such as G-quadruplexes and triplex DNA, which can act as roadblocks to the replication machinery.[1][2][10]
R-loop Resolution
R-loops are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA. While they have roles in normal cellular processes, their aberrant accumulation can lead to genomic instability.[2] DHX9 is a key player in the resolution of these structures, unwinding the RNA from the DNA template to prevent replication fork stalling and DNA damage.[2][11][12] In some contexts, particularly in the absence of splicing factors, DHX9 has also been implicated in promoting R-loop formation.[11][13] SUMOylation of DHX9 is a critical post-translational modification required for its function in suppressing R-loop-associated genome instability.[2]
Transcription
DHX9 functions as a transcriptional coactivator by acting as a scaffold to bridge transcription factors with the RNA polymerase II (Pol II) holoenzyme.[14] It interacts with several transcriptional regulators, including CREB-binding protein (CBP), p65 (a subunit of NF-κB), and BRCA1, to modulate the expression of their target genes.[14][15] Its helicase activity is also thought to facilitate transcription by resolving secondary structures in the DNA template or the nascent RNA transcript that could otherwise impede Pol II progression.[2]
RNA Processing and Transport
DHX9 is involved in various aspects of post-transcriptional RNA processing, including pre-mRNA splicing and microRNA (miRNA) biogenesis.[1][14] It interacts with components of the spliceosome and is thought to facilitate the dynamic RNA-RNA and RNA-protein rearrangements required for splicing. In conjunction with partners like BRCA1, DHX9 participates in the processing of primary miRNA transcripts into mature miRNAs.[15]
Translation
DHX9 can modulate the translation of specific mRNAs, particularly those with highly structured 5' untranslated regions (5'UTRs).[1] It can unwind these structures, thereby facilitating the initiation of cap-dependent translation.[1][16] For instance, it is involved in the translation of mRNAs containing complex structural elements like the post-transcription control element (PCE).[16]
DNA Repair
DHX9 is an active participant in the DNA damage response (DDR). It is recruited to sites of DNA double-strand breaks (DSBs) and interacts with key DNA repair proteins, including the Ku70/86 heterodimer (involved in non-homologous end joining) and BRCA1 (a central player in homologous recombination).[1][17] In homologous recombination, DHX9's interaction with BRCA1 is crucial for promoting the resection of DNA ends, a critical early step in the repair process.[7][11][18] DHX9's ability to resolve R-loops is also critical in preventing DNA damage associated with these structures.[13]
Innate Immunity
DHX9 has a dual role in innate immunity. It can act as a cytosolic sensor for viral nucleic acids, recognizing both viral DNA and double-stranded RNA (dsRNA), which triggers downstream signaling pathways leading to the production of type I interferons and other cytokines.[19][20] In this context, it can interact with adaptor proteins like MyD88 and MAVS.[1][21] Additionally, nuclear DHX9 functions as a transcriptional coactivator for NF-κB, a key transcription factor in the inflammatory response, enhancing the expression of antiviral genes.[18][19]
Quantitative Data on DHX9 Helicase
The following tables summarize available quantitative data regarding DHX9's enzymatic activity and expression.
Table 1: Substrate Specificity of DHX9 Helicase Activity
| Substrate | Relative Unwinding Efficiency | Reference |
| RNA G-quadruplexes | Highest | [2] |
| R-loops | ~5-7 fold higher than forks | [2] |
| DNA G-quadruplexes | High | [2] |
| D-loops | High | [2] |
| RNA forks | Moderate | [2] |
| DNA forks | Lowest | [2] |
| Triplex DNA with 3' overhang | High | [2] |
| Duplex DNA/RNA | RNA-containing duplexes unwound more efficiently | [2] |
Table 2: Expression of DHX9 in Cancer
| Cancer Type | Expression Level Compared to Normal Tissue | Reference |
| Small Cell Lung Cancer (SCLC) | Highest among lung cancer subtypes | [22][23] |
| Colorectal Cancer | Overexpressed | [24] |
| Breast Cancer | Overexpressed | [24] |
| Ovarian Cancer | Overexpressed | [24] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Overexpressed | [24] |
| Lung Adenocarcinoma (LUAD) | Overexpressed | [24] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Decreased | [24] |
| Thyroid Cancer | Decreased | [24] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of DHX9's functions. The following sections outline the protocols for key experiments.
In Vitro Helicase Assay
This assay measures the ability of DHX9 to unwind a nucleic acid duplex. A common method involves a radiolabeled or fluorescently labeled oligonucleotide annealed to a complementary strand, forming a partial duplex with a single-stranded tail that DHX9 can load onto.
Methodology:
-
Substrate Preparation:
-
Synthesize two complementary oligonucleotides, one of which is labeled at the 5' end with 32P-ATP (using T4 polynucleotide kinase) or a fluorescent dye. The unlabeled strand should be longer to create a 3' single-stranded overhang for DHX9 loading.
-
Anneal the labeled and unlabeled oligonucleotides in an appropriate buffer (e.g., Tris-HCl, NaCl) by heating to 95°C and slowly cooling to room temperature.
-
Purify the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Helicase Reaction:
-
Prepare a reaction mixture containing helicase buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), ATP, and the purified substrate.
-
Initiate the reaction by adding purified recombinant DHX9 protein.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.
-
Separate the reaction products (unwound single-stranded oligo and remaining duplex) on a non-denaturing polyacrylamide gel.
-
Visualize the labeled oligonucleotide by autoradiography (for 32P) or fluorescence imaging.
-
Quantify the percentage of unwound substrate.
-
ATPase Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The assay typically detects the amount of ADP produced.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
In a microplate, add the reaction buffer, a nucleic acid effector (e.g., single-stranded DNA or RNA) that stimulates DHX9's ATPase activity, and the purified DHX9 protein.
-
Initiate the reaction by adding ATP.
-
-
ADP Detection:
-
After a specific incubation time at 37°C, stop the reaction.
-
Detect the amount of ADP produced. A common method is to use a commercially available kit (e.g., ADP-Glo™ Kinase Assay) that couples ADP production to a luminescent or fluorescent signal. This typically involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a light signal by a luciferase.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the ATPase activity of DHX9.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where DHX9 is bound in vivo.
Methodology:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Harvest the cells and lyse them to release the nuclear contents.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into small fragments (typically 200-1000 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for DHX9.
-
Add protein A/G beads to pull down the antibody-DHX9-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Analyze the enriched DNA sequences by quantitative PCR (qPCR) to look at specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with DHX9 in the cell.
Methodology:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against DHX9.
-
Add protein A/G beads to capture the antibody-DHX9-interacting protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of novel interaction partners.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving DHX9 and a typical experimental workflow.
DHX9 in the NF-κB Signaling Pathway in Innate Immunity
Caption: DHX9 in NF-κB signaling.
DHX9 in BRCA1-Mediated DNA Repair
Caption: DHX9 in DNA repair.
Experimental Workflow for a Helicase Assay
Caption: Helicase assay workflow.
Conclusion and Future Directions
DHX9 is a protein of profound importance, operating at the heart of numerous critical cellular pathways that govern the flow of genetic information and the maintenance of genomic integrity. Its diverse roles underscore its significance in both normal cellular physiology and in disease states, particularly cancer. The development of specific inhibitors targeting the helicase or ATPase activity of DHX9 is a promising avenue for novel therapeutic strategies, especially for cancers that exhibit a dependency on this enzyme.
Future research should focus on several key areas. A more detailed, quantitative understanding of DHX9's interactions with its various protein and nucleic acid partners is needed. Elucidating the precise mechanisms that regulate DHX9's activity and subcellular localization in response to different cellular signals will provide deeper insights into its function. Furthermore, a comprehensive characterization of the consequences of DHX9 inhibition in different cancer subtypes will be crucial for the clinical translation of DHX9-targeted therapies. The continued investigation of this enigmatic helicase will undoubtedly uncover further complexities in the intricate network of cellular processes it governs.
References
- 1. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Enzolution™ DHX9 ATPase Assay System Technical Manual [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Nexus: A Technical Guide to DHX9 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the target engagement of DExH-Box Helicase 9 (DHX9) inhibitors in cancer cells. While the specific compound "Dhx9-IN-10" is not prominently documented in publicly available literature, this paper will focus on the well-characterized, potent, and selective DHX9 inhibitor, ATX968 , as a paradigm for understanding the molecular interactions and cellular consequences of DHX9 inhibition. The principles and methodologies detailed herein are broadly applicable to the study of other small-molecule inhibitors targeting this critical enzyme.
DHX9 is a multifunctional RNA helicase implicated in numerous cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Its overexpression in various cancers and its crucial role in the survival of specific cancer subtypes, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), have positioned it as a compelling therapeutic target.[1][2] This guide will furnish researchers with the necessary information to design, execute, and interpret experiments aimed at elucidating the target engagement of novel DHX9 inhibitors.
Core Concepts of DHX9 Inhibition
DHX9's enzymatic activity, which involves unwinding RNA and DNA secondary structures like R-loops and G-quadruplexes, is central to its oncogenic functions.[1][4] Small-molecule inhibitors like ATX968 are designed to interfere with this helicase activity.[1][3] The downstream consequences of effective DHX9 inhibition in susceptible cancer cells are profound, leading to:
-
Increased Replication Stress: The accumulation of unresolved RNA/DNA hybrids and other secondary structures impedes DNA replication, leading to replication stress.[1][2]
-
Cell Cycle Arrest and Apoptosis: Persistent replication stress triggers cell cycle checkpoints, ultimately culminating in programmed cell death.[1][2][5]
-
Induction of a Tumor-Intrinsic Interferon Response: The buildup of cytoplasmic double-stranded RNA (dsRNA) and R-loops activates innate immune signaling pathways, creating a "viral mimicry" state that can enhance anti-tumor immunity.[6][7][8]
Quantitative Analysis of DHX9 Inhibitor Activity
The following tables summarize key quantitative data for the DHX9 inhibitor ATX968, providing a benchmark for evaluating novel compounds.
Table 1: Cellular Target Engagement of ATX968 as Measured by circRNA Induction
| circRNA Biomarker | Cancer Cell Line | EC50 (nmol/L) | Reference |
| circBRIP1 | Not Specified | 101 | [1] |
| circAKR1A1 | Not Specified | 95 | [1] |
| circDKC1 | Not Specified | 236 | [1] |
Table 2: Anti-proliferative Activity of ATX968 in Colorectal Cancer Cell Lines
| Cell Line Classification | Antiproliferative IC50 | Reference |
| Sensitive Colorectal Cancer Lines | < 1 µmol/L | [1] |
| Insensitive Colorectal Cancer Lines | > 1 µmol/L | [1] |
Key Experimental Protocols for Assessing Target Engagement
Detailed methodologies are crucial for the robust evaluation of DHX9 inhibitors. The following sections outline the protocols for essential assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the thermal stabilization of a protein upon ligand binding.[9]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells of interest and treat with a range of inhibitor concentrations for a specified duration. Include a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble DHX9 in each sample using quantitative Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble DHX9 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is employed to identify the protein interaction partners of DHX9 and to observe how these interactions are modulated by inhibitor treatment.
Protocol:
-
Cell Lysis: Lyse inhibitor-treated and control cells under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to DHX9, which is typically conjugated to magnetic or agarose (B213101) beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the DHX9-containing protein complexes.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interaction partners of DHX9.
-
Data Analysis: Compare the protein interactomes from inhibitor-treated and control samples to identify changes in protein binding, which can provide insights into the inhibitor's mechanism of action.
RNA Immunoprecipitation Sequencing (RIP-seq)
RIP-seq is used to identify the specific RNA molecules that are bound by DHX9 and to determine how inhibitor treatment affects these interactions.
Protocol:
-
Crosslinking: Treat cells with a crosslinking agent (e.g., formaldehyde) to stabilize RNA-protein interactions.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin.
-
Immunoprecipitation: Immunoprecipitate DHX9-RNA complexes using a DHX9-specific antibody.
-
RNA Isolation: Reverse the crosslinks and isolate the RNA that was bound to DHX9.
-
Sequencing: Prepare a library from the isolated RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome to identify the RNAs that are enriched in the DHX9 immunoprecipitates. Compare the results from inhibitor-treated and control cells to assess the impact on DHX9-RNA binding.
Visualizing DHX9-Related Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to DHX9 inhibition.
Caption: Signaling pathway of DHX9 inhibition in cancer cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow for validating DHX9 target engagement.
This guide provides a foundational framework for investigating DHX9 target engagement. The methodologies and data presented for ATX968 serve as a valuable reference for the broader scientific community dedicated to the development of novel cancer therapeutics targeting DHX9.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
The Guardian of the Genome: A Technical Guide to the Role of DHX9 in DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme essential for maintaining genomic integrity. As a Superfamily 2 (SF2) helicase, it utilizes the energy from ATP hydrolysis to unwind a wide array of nucleic acid structures, including DNA, RNA, and intricate DNA/RNA hybrids.[1] Its activity is not merely housekeeping; DHX9 plays a central and active role in critical cellular processes, including DNA replication, DNA repair, and the resolution of secondary structures that threaten genome stability. Overexpression and dysregulation of DHX9 have been implicated in multiple cancers, making it a compelling target for novel therapeutic strategies.[2][3] This technical guide provides an in-depth examination of DHX9's functions in DNA replication and repair, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating its operational pathways.
Core Functions and Biochemical Properties of DHX9
DHX9 is a highly conserved nuclear protein characterized by a central helicase core containing the signature DExH-box motif. This core is flanked by two double-stranded RNA-binding domains (dsRBDs) at the N-terminus and an RGG-box at the C-terminus, which confers single-stranded DNA binding capabilities.[1][4] This modular structure allows DHX9 to recognize and resolve a diverse range of nucleic acid substrates.
The helicase activity of DHX9 proceeds with a 3' to 5' polarity and is crucial for unwinding complex, non-B DNA structures that can form during metabolic processes and act as impediments to replication and transcription machinery.[1][5] These structures include R-loops (three-stranded DNA:RNA hybrids), D-loops (displacement loops), G-quadruplexes (G4s), and triplex DNA.[1][2] Its proficiency in resolving these structures underscores its critical role as a guardian of genome stability.
Quantitative Analysis of DHX9 Activity
The enzymatic efficiency of DHX9 varies depending on the substrate. Its ability to resolve complex secondary structures that can cause genomic instability is significantly higher than its activity on standard duplexes. This substrate preference highlights its specialized role in cellular stress response and genome maintenance.
| Parameter | Substrate | Value/Observation | Reference |
| Relative Unwinding Efficiency | D-loops and R-loops vs. DNA/RNA forks | ~5-7 fold more efficient | [1] |
| Substrate Preference Rank | Various secondary structures | RNA G-quadruplex > R-loop > DNA G-quadruplex > D-loop > RNA fork > DNA fork | [1] |
| Effect of Depletion on Mutations | H-DNA-induced mutations in human cells | 2-fold increase in mutation frequency | [6] |
| Effect of Depletion on Replication | Replication Fork Dynamics | Significant increase in the percentage of stalled replication forks | [7] |
| Effect of Depletion on R-loops | R-loop accumulation in intestinal epithelial cells | Significant increase in R-loop levels detected by dot blot | [8] |
DHX9 in DNA Replication
DHX9 is intrinsically linked to the DNA replication machinery, ensuring the timely and accurate duplication of the genome. Its suppression leads to a direct inhibition of DNA replication, triggering a p53-dependent stress response that results in growth arrest and premature senescence.[9][10][11]
Key Roles in Replication:
-
Association with Replication Origins: Chromatin immunoprecipitation (ChIP) assays have revealed that DHX9 is physically located at origins of replication, suggesting a role in the initiation phase.[9]
-
Resolving Replication Impediments: DHX9's primary role during replication is to remove structural barriers. It unwinds R-loops and G-quadruplexes that form co-transcriptionally and can cause replication fork stalling.[12]
-
Interaction with Replication Proteins: DHX9 collaborates with core replication and repair factors. It physically interacts with Proliferating Cell Nuclear Antigen (PCNA) and Werner (WRN) helicase, suggesting it is part of a larger complex that maintains fork progression.[12] A notable interaction occurs with Polymerase η (Pol η), which recruits DHX9 to G4 structures to facilitate their replicative bypass.[2]
Logical Pathway: G4-DNA Resolution During Replication
Stalled replication forks at G-quadruplex structures trigger the recruitment of specialized polymerases and helicases. Pol η plays a key role in this process by recruiting DHX9 to the site of the G4 structure, enabling its resolution and allowing replication to resume.
DHX9 in DNA Double-Strand Break (DSB) Repair
DHX9 is a crucial player in the DNA Damage Response (DDR), particularly in the repair of highly toxic double-strand breaks. Its function is most prominent and well-characterized within the Homologous Recombination (HR) pathway.
Role in Homologous Recombination (HR)
HR is a high-fidelity repair pathway that uses a homologous template to accurately repair DSBs. DHX9's involvement is critical for the initial step of DNA end resection, which generates the 3' single-stranded DNA overhang required for RAD51 loading and strand invasion.
Mechanism of Action in HR:
-
Recruitment to DSBs: Following damage, DHX9 accumulates at DSB sites, particularly those induced by agents like camptothecin (B557342) that create transcription-associated breaks.
-
BRCA1 Recruitment: DHX9's most critical function in HR is to facilitate the recruitment of the BRCA1 tumor suppressor protein. It achieves this by binding to both BRCA1 and nascent RNA transcripts near the break site, effectively acting as a scaffold.[13]
-
End Resection: The DHX9-BRCA1 complex promotes the resection of the 5' strand at the DNA break, a process essential for generating the ssDNA substrate for RPA and subsequently RAD51 binding. Cells deficient in DHX9 show impaired recruitment of RPA and RAD51 to damage sites.
-
D-Loop Extension: DHX9 also interacts with DNA polymerase δ4, stimulating its synthesis activity during the extension of the D-loop intermediate formed later in the HR process.
Signaling Pathway: DHX9 in Homologous Recombination
This pathway illustrates the central role of DHX9 in initiating HR by linking transcription-associated RNA to the core DNA repair machinery.
Role in R-loop Resolution Under Genotoxic Stress
Genotoxic stress can lead to the accumulation of R-loops, which are potent sources of DNA damage and replication stress. The ATR kinase, a master regulator of the DDR, directly phosphorylates DHX9 to enhance its ability to resolve these structures.
ATR-DHX9 Pathway:
-
ATR Activation: Genotoxic stress activates the ATR kinase.
-
DHX9 Phosphorylation: ATR phosphorylates DHX9 at Serine 321.
-
Enhanced Interactions: This phosphorylation event promotes DHX9's interaction with key DDR proteins, including γH2AX, BRCA1, and RPA.
-
R-loop Targeting: Phosphorylated DHX9 is more efficiently recruited to stress-induced R-loops.
-
R-loop Resolution: DHX9 utilizes its helicase activity to unwind the DNA:RNA hybrid, resolving the R-loop and preventing further DNA damage.
Signaling Pathway: ATR-Dependent R-loop Resolution
This diagram shows how ATR signaling mobilizes DHX9 to mitigate the genomic threat posed by R-loops during genotoxic stress.
Experimental Protocols for Studying DHX9 Function
Investigating the multifaceted roles of DHX9 requires a range of molecular biology techniques. Below are detailed methodologies for key experiments cited in DHX9 research.
In Vitro Helicase Assay
This assay directly measures the ability of purified DHX9 to unwind a specific nucleic acid substrate.
Methodology:
-
Substrate Preparation: Synthesize a DNA or RNA oligonucleotide substrate. For a standard assay, a short oligonucleotide is radiolabeled (e.g., with ³²P-ATP) and annealed to a longer single-stranded template (e.g., M13mp18) to create a duplex with a 3' overhang, mimicking a replication fork.[5]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT). Add a defined amount of the labeled substrate (e.g., 5 nM).[5]
-
Initiation: Add purified recombinant DHX9 protein to the reaction mixture at varying concentrations (e.g., 0-200 nM). Initiate the unwinding reaction by adding ATP to a final concentration of 5 mM.[5]
-
Incubation: Incubate the reaction at a physiological temperature (e.g., 32-37°C) for a defined time (e.g., 20-60 minutes).[5][14]
-
Termination: Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.
-
Analysis: Separate the products (unwound single strand vs. duplex substrate) using non-denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the labeled species using autoradiography or a phosphorimager and quantify the percentage of unwound substrate.[14]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if DHX9 is associated with specific DNA regions in vivo, such as replication origins or sites of DNA damage.
Methodology:
-
Cross-linking: Treat cultured cells (e.g., 2-5 x 10⁷ cells) with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[15][16]
-
Cell Lysis and Sonication: Lyse the cells and isolate nuclei. Resuspend nuclei in a lysis buffer (containing 0.1-1% SDS) and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[15]
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to DHX9 or a control IgG.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[15]
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for at least 5 hours in the presence of high salt.[15]
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the genomic region of interest to determine the level of DHX9 enrichment compared to the input and IgG controls.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with DHX9 within the cell.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing IP lysis buffer (e.g., containing 0.1% Tween20 or 0.2% NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.[17][18]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[19]
-
Antibody Incubation: Transfer the pre-cleared lysate to a new tube and add an anti-DHX9 antibody (or a control IgG). Incubate on a rotator for 2-4 hours or overnight at 4°C.[18]
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the DHX9-containing protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting protein. Alternatively, the entire eluted sample can be analyzed by mass spectrometry to identify novel interaction partners.[19]
DNA Fiber Assay
This single-molecule technique is used to visualize and measure the dynamics of individual replication forks, such as fork speed and the frequency of stalling.
Methodology:
-
Pulse Labeling: Culture cells and sequentially pulse-label them with two different thymidine (B127349) analogs. For example, incubate first with 5-Chloro-2'-deoxyuridine (CldU) for 20-30 minutes, wash, and then incubate with 5-Iodo-2'-deoxyuridine (IdU) for 20-30 minutes.[20][21] To test the effect of DHX9 depletion, this is performed in control vs. siRNA-treated cells.
-
Cell Lysis & DNA Spreading: Harvest a small number of cells (~2,000-5,000) and lyse them in a drop of spreading buffer (e.g., 200 mM Tris pH 7.4, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
Fiber Spreading: Tilt the slide, allowing the DNA-containing lysate to run down its length, which stretches the DNA fibers.
-
Fixation: Fix the spread DNA fibers to the slide using a methanol:acetic acid (3:1) solution.
-
Denaturation & Staining: Denature the DNA with 2.5 M HCl. Block the slides and perform immunofluorescence staining using primary antibodies that specifically recognize CldU (e.g., anti-BrdU) and IdU (e.g., anti-BrdU) and corresponding fluorescently-labeled secondary antibodies (e.g., one red, one green).[20]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the lengths of the red and green tracks using imaging software. Fork speed is calculated by converting track length (in μm) to kilobases (using a conversion factor like 1 μm = 2.59 kb) and dividing by the pulse duration.[21] Stalled forks appear as red-only tracks, while ongoing forks are red-green adjacent tracks.
Conclusion and Therapeutic Implications
DHX9 is a master regulator of nucleic acid metabolism, with indispensable roles in DNA replication and repair. By resolving detrimental secondary structures and recruiting key factors like BRCA1 to sites of DNA damage, it actively prevents genomic instability. Its helicase activity is central to overcoming replication stress and initiating high-fidelity DNA repair. The deep dependence of certain cancer cells on DHX9, particularly those with defects in other DNA repair pathways like mismatch repair, highlights it as a prime target for synthetic lethality approaches in oncology.[4][22] The development of potent and selective small-molecule inhibitors of DHX9's helicase or ATPase activity represents a promising new frontier in precision cancer medicine.[23][24] The protocols and pathways detailed in this guide provide a foundational framework for researchers aiming to further unravel the complexities of DHX9 and exploit its functions for therapeutic benefit.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accenttx.com [accenttx.com]
- 3. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 5. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. academic.oup.com [academic.oup.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 20. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
The Role of DHX9 Inhibition in Microsatellite Instable Cancers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inhibition of DEAH-box helicase 9 (DHX9) has emerged as a promising therapeutic strategy for cancers characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the mechanism, efficacy, and experimental validation of DHX9 inhibitors, with a focus on their selective targeting of MSI-H/dMMR cancer cells. The core of this approach lies in a synthetic lethal interaction where the inhibition of DHX9, an enzyme crucial for resolving RNA:DNA hybrids (R-loops) and maintaining genomic stability, leads to catastrophic replication stress and apoptosis specifically in cancer cells that have lost the ability to repair DNA mismatches.[1][2][5][6][7] This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: DHX9 and Microsatellite Instability
DHX9 is a multifunctional DExH-box RNA/DNA helicase involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3][6][7] It plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and lead to DNA damage and replication stress if not properly managed.[1][7]
Microsatellite instability (MSI) is a condition of genetic hypermutability that results from a deficient mismatch repair (dMMR) system.[3] Tumors with an MSI-H/dMMR phenotype are unable to correct errors that occur during DNA replication, leading to an accumulation of mutations. Recent studies have revealed a strong dependency of MSI-H/dMMR cancer cells on DHX9.[1][2][3][4][5][6][7] This dependency creates a therapeutic window for DHX9 inhibitors to selectively eliminate these cancer cells while sparing healthy, mismatch repair-proficient (pMMR) cells.
Mechanism of Action: Synthetic Lethality
The therapeutic strategy centered on DHX9 inhibition in MSI-H/dMMR cancers is a prime example of synthetic lethality. The core mechanism is as follows:
-
DHX9 Inhibition : Small-molecule inhibitors, such as ATX968, bind to DHX9 and block its helicase activity.[1][2][4][5][6]
-
R-loop Accumulation : The inhibition of DHX9 leads to an increase in the formation and stabilization of R-loops and other RNA/DNA secondary structures throughout the genome.[1][2][5][6][7][8]
-
Replication Stress : The accumulation of these structures impedes the progression of replication forks, causing significant replication stress.[1][2][4][5][6][7][8]
-
Cell Cycle Arrest and Apoptosis : In MSI-H/dMMR cells, the combination of high replication stress and an inability to repair the resulting DNA damage leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][2][5][6][7][9] In contrast, pMMR cells are better equipped to handle this stress and are less sensitive to DHX9 inhibition.
Below is a diagram illustrating this signaling pathway.
Caption: DHX9 inhibition leads to apoptosis in MSI-H/dMMR cells.
Quantitative Data Summary
The efficacy of DHX9 inhibitors has been quantified in various preclinical studies. The following tables summarize key data for the DHX9 inhibitor ATX968.
Table 1: Biochemical and Cellular Potency of ATX968
| Parameter | Value | Description |
| Binding Affinity (KD) | 1.3 nmol/L | Dissociation constant for ATX968 binding to immobilized DHX9.[4] |
| RNA Unwinding IC50 | <5 nM | Concentration of STM11315 (another DHX9 inhibitor) required to inhibit 50% of DHX9-dependent RNA unwinding activity.[9] |
| ATPase Activity IC50 | <10 nM | Concentration of STM11315 required to inhibit 50% of DHX9's ATPase activity.[9] |
Table 2: Anti-proliferative Activity of ATX968 in Colorectal Cancer (CRC) Cell Lines
| Cell Line Status | IC50 Range | Interpretation |
| MSI-H/dMMR | <1 µmol/L | Sensitive to ATX968, indicating a dependency on DHX9 for survival.[4] |
| MSS/pMMR | >1 µmol/L | Insensitive to ATX968, demonstrating the selectivity of the inhibitor.[4] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the effect of DHX9 inhibition on MSI-H/dMMR cancer cells.
DHX9 Knockdown using siRNA
This protocol is used to genetically validate the dependency of MSI-H/dMMR cells on DHX9.
Objective: To reduce the expression of DHX9 protein in cancer cell lines and observe the effect on cell viability.
Materials:
-
MSI-H and MSS colorectal cancer cell lines (e.g., HCT116, LS411N, HT29, SW480)
-
DHX9-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., McCoy's 5A for HCT116)
-
6-well plates
-
Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm DHX9 protein knockdown via Western blotting.
-
Phenotypic Analysis: Assess the impact of DHX9 knockdown on cell proliferation, apoptosis, and R-loop formation using appropriate assays (see below).
Cell Proliferation Assay (e.g., CellTiter-Glo)
This assay is used to measure the effect of DHX9 inhibition on the proliferation of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHX9 inhibitor.
Materials:
-
MSI-H and MSS cancer cell lines
-
DHX9 inhibitor (e.g., ATX968)
-
96-well clear-bottom plates
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the DHX9 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 3 to 10 days.[3][8]
-
Assay:
-
Equilibrate the plates and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
In Vivo Xenograft Studies
This protocol is used to evaluate the anti-tumor efficacy of DHX9 inhibitors in a living organism.
Objective: To assess the ability of a DHX9 inhibitor to suppress tumor growth in mouse models.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MSI-H/dMMR and MSS/pMMR cancer cell lines for implantation
-
DHX9 inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the DHX9 inhibitor or vehicle according to the dosing schedule (e.g., once or twice daily).
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a maximum allowed size.[1]
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Below is a diagram illustrating the experimental workflow for preclinical evaluation of a DHX9 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. citedrive.com [citedrive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Enzymatic Activity of DExH-Box Helicase 9 (DHX9)
Audience: Researchers, scientists, and drug development professionals.
Abstract: DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved and ubiquitously expressed enzyme critical to nucleic acid metabolism.[1][2] As an NTP-dependent helicase, it utilizes the energy from nucleotide triphosphate hydrolysis to remodel a wide array of DNA and RNA structures, playing a pivotal role in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][3] Its ability to resolve non-canonical nucleic acid structures, particularly R-loops, places it at the center of cellular responses to replication stress and DNA damage.[2][4] However, its function is context-dependent, with some studies indicating a role in promoting R-loop formation under conditions of impaired RNA splicing.[2][5] This dual functionality, coupled with its overexpression in various cancers, makes DHX9 a compelling target for therapeutic development.[6][7] This guide provides a comprehensive overview of the core enzymatic activities of DHX9, details established experimental protocols for its study, and outlines the key signaling pathways that govern its function.
Core Enzymatic Activities of DHX9
DHX9 is a multifunctional enzyme belonging to the Superfamily 2 (SF2) of DExH-box helicases.[1] Its enzymatic activities are central to its diverse cellular functions.
NTP-Dependent 3' to 5' Helicase Activity
The primary enzymatic function of DHX9 is to unwind nucleic acid duplexes in a 3' to 5' direction.[8][9] This activity is not restricted to a single nucleotide triphosphate (NTP) and can be fueled by the hydrolysis of any of the four ribo- or deoxyribo-NTPs.[9][10][11] The unwinding process requires a 3' single-stranded nucleic acid tail, which serves as an entry point for the enzyme to bind and initiate translocation along the strand.[1][8][9] DHX9 is capable of unwinding double-stranded (ds) DNA, dsRNA, and DNA/RNA hybrids.[1][9]
Substrate Specificity and Preference
DHX9 is a structure-specific helicase with a marked preference for unwinding complex, non-canonical nucleic acid structures over standard duplexes.[1][8] This specificity is critical for its role in resolving aberrant structures that can impede cellular processes and threaten genomic integrity. Its preferred substrates include R-loops (three-stranded structures containing a DNA:RNA hybrid and a displaced single-stranded DNA), D-loops, G-quadruplexes, and triplex DNA (H-DNA).[1][9][12]
| Substrate Type | Relative Unwinding Efficiency |
| RNA G-quadruplex | Highest |
| R-loop | High |
| DNA G-quadruplex | High |
| D-loop | Moderate |
| RNA Fork | Moderate |
| DNA Fork | Lowest |
| Table 1: Comparative substrate unwinding efficiency of DHX9. DHX9 unwinds R-loops and D-loops approximately 5-7 times more efficiently than their corresponding RNA and DNA fork structures.[1] It displays the highest activity on RNA G-quadruplexes.[1] |
Biological Roles Driven by Enzymatic Activity
DHX9's enzymatic functions are integral to several critical cellular pathways, most notably those involved in maintaining genome stability.
R-loop Homeostasis
DHX9 plays a crucial, albeit complex, role in managing R-loops. Primarily, it functions to resolve these structures, which can otherwise cause transcription-replication conflicts, leading to DNA double-strand breaks and genomic instability.[2][13] However, in cellular contexts where RNA splicing is impaired, DHX9's helicase activity can paradoxically promote R-loop formation.[2][5][14] It is thought to do this by unwinding secondary structures in the nascent RNA, which frees up an end to invade the DNA duplex.[5][14]
DNA Replication and Repair
DHX9 is a key player in the DNA Damage Response (DDR). Upon genotoxic stress, the ATR kinase phosphorylates DHX9 at Serine 321.[4][15] This phosphorylation is critical for DHX9's interaction with key repair factors like BRCA1 and RPA and for its recruitment to stress-induced R-loops to facilitate their resolution.[4][15] By resolving these and other structural impediments at replication forks, DHX9 prevents replication stress and helps maintain genomic stability.[2] It also directly interacts with and stimulates the activity of other important DNA repair proteins, such as Werner syndrome helicase (WRN).[1][2]
Regulation of DHX9 Enzymatic Activity
The activity of DHX9 is tightly controlled through post-translational modifications (PTMs) and a complex network of protein-protein interactions.
| Modification | Site(s) | Modifying Enzyme | Functional Consequence |
| Phosphorylation | Serine 321 (S321) | ATR Kinase | Promotes interaction with DDR proteins (RPA, BRCA1) and recruitment to R-loops under genotoxic stress.[4][15] |
| SUMOylation | Lysine 120 (K120) | Unknown | Crucial for interacting with R-loop-associated proteins (e.g., PARP1) and suppressing R-loop accumulation.[13] |
| Table 2: Key post-translational modifications regulating DHX9 function. |
| Interacting Protein | Effect on DHX9 Activity | Functional Outcome |
| WRN | Inhibits DHX9's DNA helicase activity. | Stimulates WRN's 3'-5' exonuclease activity; thought to aid in resolving complex replication intermediates.[1][16] |
| TOP2A | Negatively regulates DHX9's helicase activity. | Stimulates TOP2A-mediated relaxation of supercoiled DNA.[16] |
| NUP98 | Stimulates DHX9's ATPase activity. | Regulates transcription and splicing of a subset of genes.[16] |
| RELA (p65) | No direct effect noted. | DHX9 acts as a coactivator for NF-κB-mediated transcription.[16][17] |
| Table 3: Selected DHX9 protein interactions and their functional consequences. |
Methodologies for Studying DHX9 Activity
Characterizing the enzymatic functions of DHX9 requires specific biochemical and cellular assays.
In Vitro Helicase Assay (Fluorogenic Strand Displacement)
This assay directly measures the unwinding of a nucleic acid duplex.
-
Principle: A short RNA or DNA oligonucleotide labeled with a fluorophore (e.g., TAMRA) is annealed to a longer complementary strand labeled with a quencher (e.g., BHQ). In the duplex form, the quencher suppresses the fluorescence. Upon addition of DHX9 and ATP, the helicase unwinds the duplex, separating the fluorophore from the quencher and resulting in a quantifiable increase in fluorescence.[18]
-
Key Reagents:
-
Purified recombinant DHX9 protein.
-
Fluorophore/quencher-labeled nucleic acid substrate (e.g., dsRNA).
-
Helicase assay buffer (e.g., 40 mM HEPES, 20 mM MgCl₂, 1 mM DTT).[10]
-
ATP.
-
-
Protocol Outline:
-
Dispense the helicase substrate into a 384-well plate.
-
Add test compounds (inhibitors/activators) if screening.
-
Add purified DHX9 enzyme and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Incubate at 32-37°C for a defined period (e.g., 20-60 minutes).[8]
-
Measure fluorescence intensity using a plate reader. The signal is proportional to DHX9 helicase activity.[18]
-
In Vitro ATPase Assay (Luminescence-Based)
This assay measures the energy-providing aspect of DHX9's function: NTP hydrolysis.
-
Principle: DHX9's helicase activity is dependent on ATP hydrolysis, which produces ADP. The amount of ADP produced is directly proportional to the enzyme's activity. Commercial kits, such as ADP-Glo™, quantify the ADP in the reaction. After the enzymatic reaction is stopped, a reagent is added to convert the remaining ATP to light, and then a second reagent converts the ADP produced by DHX9 into a luminescent signal.[19]
-
Key Reagents:
-
Protocol Outline:
-
Dispense DHX9, stimulating substrate, and assay buffer into a 384-well white plate.
-
Add test compounds if applicable.
-
Initiate the reaction by adding ATP.
-
Incubate at 32-37°C for a defined period (e.g., 45-60 minutes).[10][20]
-
Stop the reaction and deplete unconsumed ATP by adding the first detection reagent.
-
Add the second detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate light.
-
Measure luminescence on a plate reader. The signal is proportional to DHX9 ATPase activity.[19]
-
DHX9 as a Therapeutic Target
The critical role of DHX9 in maintaining genomic stability, particularly in the context of high replication stress, has made it an attractive target for cancer therapy.[3][21] Tumors with deficiencies in other DNA repair pathways, such as those with microsatellite instability (MSI-H) or defective mismatch repair (dMMR), show a strong dependence on DHX9 for survival.[7][21] Therefore, inhibiting DHX9's enzymatic activity offers a promising synthetic lethal strategy to selectively eliminate these cancer cells.[21] Potent and selective small-molecule inhibitors of DHX9 are now being developed, providing valuable tools to further probe its biology and advance new precision oncology treatments.[7][21] Furthermore, given that many viruses co-opt host helicases like DHX9 for their own replication, DHX9 inhibitors also hold potential as broad-spectrum antiviral agents.[10][22]
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. DHX9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]
- 8. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. accenttx.com [accenttx.com]
- 11. uniprot.org [uniprot.org]
- 12. academic.oup.com [academic.oup.com]
- 13. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]
- 14. Helicases in R-loop Formation and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genecards.org [genecards.org]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
DHX9 as a Therapeutic Target in Oncology: A Technical Guide
Executive Summary
DExH-Box Helicase 9 (DHX9), an ATP-dependent helicase, is a critical player in nucleic acid metabolism, with fundamental roles in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] While essential for normal cellular function, its dysregulation is increasingly implicated in cancer development and progression. DHX9 exhibits a context-dependent dual role, functioning as both an oncogene and a tumor suppressor.[3][4] Its overexpression is common in numerous malignancies, including colorectal, lung, breast, and ovarian cancers, and often correlates with poor patient prognosis.[4][5][6]
Therapeutically, DHX9 presents a compelling target through two primary mechanisms. First, its inhibition shows synthetic lethality in cancers with pre-existing DNA damage repair (DDR) deficiencies, such as those with high microsatellite instability (MSI-H) or mutations in BRCA1/2.[5][7] Second, targeting DHX9 induces a "viral mimicry" state by promoting the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops, triggering a tumor-intrinsic interferon response that can sensitize immunologically "cold" tumors to immunotherapy.[8][9][10] This guide provides an in-depth overview of the molecular functions of DHX9, its role in oncogenic pathways, the rationale for its therapeutic targeting, and key experimental methodologies for its study.
Introduction to DHX9: Structure and Function
DHX9, also known as RNA Helicase A (RHA), is a member of the DExD/H-box superfamily II of helicases.[4] It is a 140 kDa nuclear protein characterized by several key domains: two N-terminal double-stranded RNA-binding domains (dsRBDs), a conserved helicase core, and a C-terminal region containing a nuclear transport domain and an RGG box for DNA binding.[2][11]
The primary function of DHX9 is to unwind nucleic acid duplexes and complex secondary structures in a 3' to 5' direction, utilizing energy from ATP hydrolysis.[2] It displays a notable substrate preference for RNA/DNA hybrids (R-loops) and G-quadruplexes over standard DNA or RNA duplexes.[2][3] This activity is central to its multifaceted roles:
-
Genomic Stability: DHX9 resolves R-loops, three-stranded nucleic acid structures that form during transcription and can impede DNA replication and induce DNA double-strand breaks if they persist.[3][4]
-
DNA Replication and Repair: It interacts with key replication and repair proteins, including Proliferating Cell Nuclear Antigen (PCNA), Topoisomerase IIα, and BRCA1, to facilitate DNA replication fidelity and repair at stalled replication forks.[1][2]
-
Transcription and RNA Processing: DHX9 acts as a transcriptional regulator, capable of both activating and repressing gene expression. It can bridge transcriptional co-factors with RNA Polymerase II and is involved in miRNA biogenesis and pre-mRNA splicing.[3][12]
The Dichotomous Role of DHX9 in Cancer
The impact of DHX9 on malignancy is highly dependent on the cellular context, including tumor type and the status of associated signaling pathways.[4]
Oncogenic Functions:
-
Sustained Proliferation: DHX9 promotes the expression of key oncogenes. For instance, it facilitates the binding of Epidermal Growth Factor Receptor (EGFR) to the promoter of CCND1, leading to increased Cyclin D1 expression and cell cycle progression.[3]
-
Chemotherapy Resistance: Upregulation of DHX9 is linked to resistance to DNA-damaging chemotherapies, likely due to its enhanced role in DNA repair pathways that counteract the drug's effects.[3][13] It can also increase the expression of drug efflux pumps like P-glycoprotein.[13]
-
Activation of Pro-Cancer Pathways: As a downstream target of the SOX4 transcription factor, DHX9 can activate the Wnt/β-catenin signaling pathway, which is heavily implicated in tumor metastasis and drug resistance.[13][14] In colorectal cancer, DHX9 promotes malignancy by activating the NF-κB signaling pathway.[12]
Tumor Suppressive Functions:
-
Genomic Integrity: By resolving R-loops and recruiting DNA repair machinery, DHX9's fundamental role is to prevent the genomic instability that fuels cancer.[3][4] Suppression of DHX9 can lead to replication stress and activation of a p53-dependent stress response, resulting in growth arrest.[1]
-
Tumor Suppressor Regulation: DHX9 can act as a transcriptional coactivator for tumor suppressor genes like p16INK4A.[15]
Key Signaling Pathways and Interactions
DHX9 functions as a critical node in several cancer-relevant signaling pathways. Its interactions with key proteins dictate its functional output, making these pathways crucial for understanding its therapeutic potential.
DNA Damage Response and R-Loop Resolution
DHX9 is integral to maintaining genomic stability. It directly interacts with the tumor suppressor BRCA1 and recruits it to sites of DNA double-strand breaks (DSBs) and stalled replication forks. This complex is essential for resolving R-loops that can cause transcription-replication collisions and for initiating homologous recombination (HR) repair.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. accenttx.com [accenttx.com]
- 3. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Expression of DHX9 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. The RNA helicase DHX9 establishes nucleolar heterochromatin, and this activity is required for embryonic stem cell differentiation | EMBO Reports [link.springer.com]
- 13. accenttx.com [accenttx.com]
- 14. accenttx.com [accenttx.com]
- 15. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of DHX9: An In-depth Technical Guide to its Regulated Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme that plays a pivotal role in a multitude of cellular processes.[1][2] As a member of the DExH-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures, including DNA and RNA duplexes, R-loops, and G-quadruplexes.[1][3][4] Its multifaceted nature stems from its involvement in fundamental biological pathways, including DNA replication, transcription, translation, RNA processing, and the DNA damage response.[2][5] Dysregulation of DHX9 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the core biological pathways regulated by DHX9, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling networks.
Core Biological Pathways Regulated by DHX9
DHX9's influence extends across the central dogma of molecular biology, from the replication of the genome to the synthesis of proteins. Its ability to interact with a wide array of proteins and nucleic acid structures underpins its diverse functions.
DNA Replication and Maintenance of Genomic Stability
DHX9 is essential for the faithful replication of the genome and the preservation of its integrity.[5] Its absence leads to replication stress and the activation of DNA damage checkpoints.[6]
-
Origin of Replication: DHX9 associates with origins of replication and is crucial for efficient nascent DNA synthesis.[1] Suppression of DHX9 leads to a blockage in DNA replication.[6]
-
Resolution of Secondary Structures: DHX9's helicase activity is critical for unwinding non-B DNA structures, such as R-loops and G-quadruplexes, which can impede the progression of replication forks.[5] DHX9 unwinds R-loops and D-loops with a 5-7-fold higher efficiency than corresponding DNA and RNA forks.[2]
-
Interaction with Replication Machinery: DHX9 directly interacts with key replication proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Topoisomerase IIα, integrating it into the replisome.[1]
Transcription
DHX9 acts as a transcriptional coactivator, bridging transcription factors and the RNA polymerase II (Pol II) machinery.[2]
-
Recruitment of RNA Polymerase II: DHX9 binds directly to both the transcriptional coactivator CBP/p300 and RNA Polymerase II, facilitating the recruitment of Pol II to promoter regions of specific genes.[2]
-
Modulation of Transcription Factor Activity: DHX9 interacts with and enhances the activity of several transcription factors, including NF-κB and CREB.[1][2] It directly binds to the p65 subunit of NF-κB, promoting its transcriptional activation.[1]
RNA Processing and Transport
DHX9 plays a crucial role in the maturation and transport of various RNA species.
-
splicing: DHX9 influences alternative splicing decisions. Depletion of DHX9 in Ewing sarcoma cells resulted in widespread changes in splicing patterns.[7]
-
microRNA (miRNA) Biogenesis: DHX9 is a component of the Drosha microprocessor complex, where it interacts with BRCA1 to enhance the processing of primary miRNAs (pri-miRNAs) into precursor miRNAs (pre-miRNAs).[5]
-
Circular RNA (circRNA) Formation: Loss of DHX9 has been shown to lead to an increase in the generation of circular RNAs.[8]
Translation
DHX9 is involved in the initiation of translation of specific mRNAs, particularly those with complex secondary structures in their 5' untranslated regions (UTRs).[2]
-
Unwinding of 5' UTR Structures: DHX9 resolves secondary structures, such as G-quadruplexes, in the 5' UTR of certain mRNAs, which would otherwise impede the scanning of the 43S preinitiation complex.[5][9]
-
Interaction with Translation Initiation Factors: DHX9 interacts with components of the 43S preinitiation complex, such as eIF3, to facilitate the translation of specific mRNAs under conditions of cellular stress.[1]
-
IRES-mediated Translation: DHX9 can promote internal ribosome entry site (IRES)-mediated translation, for example, by binding to the IRES in the 5' leader of p53 mRNA in response to DNA damage.[10]
DNA Damage Response (DDR)
DHX9 is a key player in the cellular response to DNA damage, particularly in the homologous recombination (HR) repair pathway.[11]
-
Recruitment of BRCA1: Upon DNA damage, DHX9 forms a complex with BRCA1 and facilitates its recruitment to sites of double-strand breaks (DSBs).[12][13] This recruitment is crucial for initiating DNA end resection, a key step in HR.[11][13]
-
Interaction with other DDR Proteins: DHX9 interacts with other important DDR proteins, including the Ku86 subunit of the non-homologous end joining (NHEJ) machinery.[1]
-
R-loop Resolution at Damage Sites: DHX9's ability to resolve R-loops is critical in the context of DNA repair, as persistent R-loops can be a source of genomic instability.[5]
Quantitative Data on DHX9 Function
The following tables summarize key quantitative data related to DHX9's enzymatic activity and its impact on gene expression.
| Substrate | Relative Unwinding Efficiency | Reference |
| RNA G-quadruplex | Most Efficient | [2] |
| R-loop | ~5-7 fold > DNA/RNA forks | [2] |
| DNA G-quadruplex | Less efficient than RNA G-quadruplex | [2] |
| D-loop | Less efficient than R-loop | [2] |
| RNA fork | Less efficient than R-loop | [2] |
| DNA fork | Least Efficient | [2] |
| Triplex DNA with 3' overhang | High | [13] |
| Blunt Triplex DNA | Very Low | [13] |
| Duplex DNA | Very Low | [13] |
| Gene | Cell Line | Change upon DHX9 Knockdown | Fold Change | Reference |
| KLK3 (PSA) | LNCaP | Downregulated | ~2-fold decrease in DHT induction | [14] |
| Various NF-κB target genes | HeLa | Downregulated | Significant | [15] |
| A subset of p53 target genes | p53-null lymphomas and HCT116 | Upregulated | Varies | [16] |
| 648 genes in total | TC-71 (Ewing sarcoma) | 58% downregulated, 42% upregulated | >1.5 | [7][17] |
| 1248 genes in total | LNCaP (Prostate Cancer) | 615 downregulated, 633 upregulated | >1.5 | [14] |
Key Signaling Pathways Involving DHX9
The following diagrams, generated using Graphviz (DOT language), illustrate the central role of DHX9 in three critical signaling pathways.
DHX9 in the p53-Mediated DNA Damage Response
DHX9 in NF-κB Signaling
DHX9 in Homologous Recombination (HR) DNA Repair
Experimental Protocols
This section provides an overview of key experimental methodologies used to study DHX9 function.
Immunoprecipitation (IP) of DHX9 and Interacting Proteins
This protocol is used to isolate DHX9 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-DHX9 antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-DHX9 antibody overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[18]
In Vitro Helicase Assay
This assay measures the ability of purified DHX9 to unwind a nucleic acid substrate.
Materials:
-
Purified recombinant DHX9 protein.
-
Radiolabeled or fluorescently labeled nucleic acid substrate (e.g., a forked duplex or a synthetic R-loop).
-
Helicase reaction buffer (containing ATP and MgCl2).
-
Stop buffer (containing EDTA and a loading dye).
-
Polyacrylamide or agarose (B213101) gel.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the helicase reaction buffer, the labeled substrate, and purified DHX9.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for DHX9 activity (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction by adding stop buffer.
-
Analysis: Separate the unwound single-stranded product from the double-stranded substrate by gel electrophoresis and visualize the result by autoradiography or fluorescence imaging.[3][19][20]
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where DHX9 is bound.
Materials:
-
Formaldehyde (B43269) for crosslinking.
-
Cell lysis and nuclear lysis buffers.
-
Sonication or enzymatic digestion reagents to shear chromatin.
-
Anti-DHX9 antibody.
-
Protein A/G magnetic beads.
-
Wash buffers with increasing stringency.
-
Elution buffer.
-
Reagents for reversing crosslinks and purifying DNA.
-
Primers for qPCR or library preparation for sequencing (ChIP-seq).
Procedure:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an anti-DHX9 antibody.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin and reverse the formaldehyde crosslinks.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) to map DHX9 binding sites genome-wide.[14]
DNA-RNA Immunoprecipitation (DRIP)
This technique is used to map the locations of R-loops that are potentially resolved by DHX9.
Materials:
-
Genomic DNA extraction reagents.
-
Restriction enzymes.
-
S9.6 antibody (specific for DNA-RNA hybrids).
-
Protein A/G magnetic beads.
-
Wash and elution buffers.
-
Reagents for DNA purification.
-
Primers for qPCR or library preparation for sequencing (DRIP-seq).
Procedure:
-
Genomic DNA Extraction: Gently extract genomic DNA to preserve R-loop structures.
-
Fragmentation: Fragment the DNA using restriction enzymes.
-
Immunoprecipitation: Immunoprecipitate the DNA-RNA hybrids using the S9.6 antibody.
-
Washing and Elution: Wash the beads and elute the R-loop-containing DNA fragments.
-
DNA Purification: Purify the eluted DNA.
-
Analysis: Analyze the purified DNA by qPCR or DRIP-seq to identify genomic regions enriched for R-loops.[21][22]
Conclusion
DHX9 is a master regulator of nucleic acid metabolism, with its enzymatic activities being integral to the proper functioning of numerous fundamental cellular pathways. Its involvement in DNA replication, transcription, RNA processing, translation, and the DNA damage response highlights its importance in maintaining cellular homeostasis. The intricate network of its interactions and its role in resolving complex nucleic acid structures make it a critical factor in both normal cellular function and in the context of diseases like cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of DHX9 and to explore its potential as a therapeutic target. Further research into the precise quantitative aspects of DHX9's interactions and the development of specific inhibitors will be crucial for translating our understanding of DHX9 biology into clinical applications.
References
- 1. DExH-Box Helicase 9 Participates in De Novo Nrf2 Protein Translation Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. uniprot.org [uniprot.org]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the DHX9 helicase induces premature senescence in human diploid fibroblasts in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DHX9 suppresses RNA processing defects originating from the Alu invasion of the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA G-quadruplexes at upstream open reading frames cause DHX36- and DHX9-dependent translation of human mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of viral mimicry upon loss of DHX9 and ADAR1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accenttx.com [accenttx.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. DRIP-seq - Wikipedia [en.wikipedia.org]
- 22. DRIP-Seq Service – High-Resolution R-Loop Detection Pipeline - CD Genomics [rna.cd-genomics.com]
Unveiling Dhx9-IN-10: A Technical Guide to a Novel DHX9 Helicase Inhibitor
For Immediate Release
LEXINGTON, MA – The discovery of Dhx9-IN-10, a novel and potent inhibitor of the DEAH-box helicase 9 (DHX9), presents a significant advancement in the landscape of targeted cancer therapy. This technical guide provides an in-depth overview of the discovery, chemical properties, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to DHX9 and Its Role in Oncology
DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its ability to unwind DNA and RNA structures makes it a critical component of the cellular machinery. However, in various cancers, DHX9 is overexpressed and plays a pivotal role in tumor progression and survival. This dependency makes DHX9 an attractive therapeutic target for the development of novel anti-cancer agents.
Discovery of this compound
This compound was identified through a dedicated drug discovery program aimed at identifying potent and selective inhibitors of DHX9. This molecule, also referred to as Compound 49 in patent literature, emerged from a series of chemical optimizations. The discovery process is detailed in the international patent application WO2023158795, filed by Accent Therapeutics, Inc.
Chemical Properties and Synthesis
This compound is a small molecule inhibitor with a distinct chemical scaffold. Its synthesis is achievable through a multi-step organic chemistry route.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₄O₃S |
| Molecular Weight | 426.50 g/mol |
| IUPAC Name | 4-(5-cyclopropyl-1H-pyrazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)sulfonyl-benzeneacetamide |
| CAS Number | 2973746-79-9 |
Synthesis of this compound
The synthesis of this compound involves a convergent route, starting with the preparation of key intermediates. The detailed experimental protocol for its synthesis is outlined in the patent literature.
Experimental Protocol: Synthesis of this compound (Compound 49)
A detailed, step-by-step synthesis protocol would be provided here based on the full text of the patent, including reagents, reaction conditions, and purification methods. As the full text of the patent's experimental section is not available through the performed searches, a generalized representation is provided. The synthesis would typically involve the coupling of a substituted pyrazole-containing carboxylic acid or its activated derivative with a sulfonamide-bearing aniline (B41778) or a related amine.
Biological Activity and Mechanism of Action
This compound exhibits potent and selective inhibitory activity against the DHX9 helicase. Its mechanism of action is centered on the disruption of the enzymatic function of DHX9, leading to the accumulation of DNA/RNA hybrids (R-loops) and subsequent replication stress in cancer cells.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay | Metric | Value |
| DHX9 Cellular Target Engagement | EC₅₀ | 9.04 µM |
Experimental Protocols for Biological Assays
The characterization of this compound involved a suite of robust biological assays to determine its potency and cellular effects.
DHX9 Cellular Target Engagement Assay
This assay is crucial for quantifying the ability of a compound to engage with DHX9 within a cellular context.
Experimental Protocol: DHX9 Cellular Target Engagement Assay
A detailed protocol for the cellular target engagement assay would be outlined here, specifying cell lines, treatment conditions, and the specific methodology used to measure target engagement, likely involving techniques such as cellular thermal shift assay (CETSA) or a reporter system.
ADP-Glo™ Kinase Assay (for ATPase Activity)
The ADP-Glo™ Kinase Assay is a luminescent assay used to measure the ATPase activity of DHX9, which is coupled to its helicase function.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A reaction mixture containing recombinant DHX9 enzyme, a suitable nucleic acid substrate, and ATP in an appropriate assay buffer is prepared.
-
Compound Incubation: this compound at various concentrations is added to the reaction mixture and incubated for a defined period.
-
ATP to ADP Conversion: The reaction is initiated by the addition of ATP. The DHX9 enzyme hydrolyzes ATP to ADP.
-
Signal Generation: The ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader, and the IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is employed to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified duration (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis, and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of DHX9 by this compound perturbs several critical cellular pathways. The following diagrams illustrate these relationships and the experimental workflows used to characterize the inhibitor.
Caption: Signaling pathway of DHX9 inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a promising new tool for the scientific community to further investigate the roles of DHX9 in cancer biology. Its well-defined chemical properties and characterized biological activity provide a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of targeted oncology.
The Multifaceted Role of DHX9 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme with critical functions in a myriad of cellular processes.[1][2][3][4][5] Its ability to unwind a variety of nucleic acid structures, including DNA and RNA duplexes, R-loops, and G-quadruplexes, positions it as a central player in the regulation of gene expression at the transcriptional level.[1][2][6][7] This technical guide provides an in-depth exploration of the core mechanisms by which DHX9 influences transcription, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes its complex interactions and workflows. Understanding the intricate involvement of DHX9 in transcription is paramount for researchers in molecular biology and for professionals engaged in the development of novel therapeutics targeting transcriptional dysregulation in diseases such as cancer.
Introduction to DHX9: A Master Regulator of Nucleic Acid Metabolism
DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by its conserved helicase core that hydrolyzes ATP to fuel the unwinding of nucleic acid duplexes.[1][2][4] Structurally, the 140-kDa human DHX9 protein is composed of several functional domains: two N-terminal double-stranded RNA-binding domains (dsRBDs), a central helicase core, and a C-terminal region containing an RGG box, which is involved in RNA binding.[1][2][3] This multi-domain architecture allows DHX9 to interact with a diverse array of proteins and nucleic acid structures, thereby participating in a wide range of cellular activities including DNA replication, repair, and transcription.[1][2][3][8]
Core Mechanisms of DHX9 in Transcription Regulation
DHX9 employs multiple mechanisms to regulate transcription, acting as a transcriptional co-activator, a modulator of chromatin structure, and a resolver of transcriptional impediments.
A Bridge Between Transcription Factors and the Basal Transcriptional Machinery
A primary role of DHX9 in transcriptional activation is its function as a molecular bridge. It facilitates the assembly of the pre-initiation complex by connecting transcriptional co-activators with RNA Polymerase II (Pol II).[1]
-
Interaction with CBP/p300: DHX9 directly binds to the CREB-binding protein (CBP) and its paralog p300, two critical histone acetyltransferases and transcriptional co-activators. This interaction is crucial for the recruitment of RNA Pol II to the promoters of genes regulated by transcription factors such as CREB (cAMP response element-binding protein).[1] The helicase activity of DHX9 is also required for efficient CBP/p300-mediated transcription, suggesting a dual role in both recruitment and promoter unwinding.[1]
-
Collaboration with BRCA1: DHX9 interacts with the breast cancer susceptibility protein 1 (BRCA1), a key factor in DNA repair and a known transcriptional regulator. DHX9 facilitates the recruitment of BRCA1 to RNA Pol II, forming a complex that is implicated in the regulation of a subset of genes.[1]
-
NF-κB Pathway Modulation: DHX9 is involved in the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. DHX9 interacts with the p65 subunit of NF-κB and enhances its transcriptional activity.[4][9] This function is dependent on the ATPase/helicase activity of DHX9 and is essential for the recruitment of RNA Pol II to NF-κB target gene promoters.[9]
Resolution of Transcriptional Roadblocks: R-loops and G-quadruplexes
Transcription can be impeded by the formation of non-B DNA structures such as R-loops and G-quadruplexes. DHX9's helicase activity is crucial for resolving these structures, thereby ensuring smooth transcriptional elongation.
-
R-loop Metabolism: R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. While they have roles in normal cellular processes, their accumulation can lead to transcriptional stalling and DNA damage.[6][7][10] DHX9 can both promote the formation and suppression of R-loops depending on the cellular context.[3][7][10][11] In cells with impaired RNA splicing, a prolonged association of DHX9 with RNA Pol II can promote the formation of pathological R-loops.[10][11] Conversely, DHX9 is also a key factor in R-loop resolution, and its interaction with PARP1 helps prevent R-loop-associated DNA damage.[8][12] DHX9 unwinds R-loops with a 5-7-fold higher efficiency than corresponding DNA and RNA forked structures.[3]
-
G-quadruplex Unwinding: G-quadruplexes are four-stranded DNA or RNA structures that can form in guanine-rich sequences and act as transcriptional roadblocks. DHX9 is one of the few helicases capable of unwinding both DNA and RNA G-quadruplexes, highlighting its specialized role in maintaining transcriptional fidelity.[3][6]
Regulation of Androgen Receptor-Mediated Transcription
In prostate cancer, DHX9 plays a significant role in the transcriptional program of the Androgen Receptor (AR). Upregulation of DHX9 is associated with advanced disease and poor prognosis.[13][14] DHX9 interacts with AR and is crucial for its recruitment to the promoter regions of its target genes, thereby enhancing their expression in response to androgens.[8][13][14] This establishes an oncogenic DHX9/AR axis that could be a potential therapeutic target.[13][14]
Quantitative Data on DHX9 Function in Transcription
The following tables summarize key quantitative data related to DHX9's role in transcription regulation.
| Parameter | Substrate | Value | Reference |
| Helicase Activity | R-loops vs. DNA/RNA forks | ~5-7-fold higher efficiency | [3] |
| Triplex DNA (200 nM DHX9) | ~92% unwound | [1] | |
| Gene Expression Changes (LNCaP cells, DHX9 knockdown) | Differentially Expressed Genes | 1248 (633 up, 615 down) | [8] |
| Fold Change Cutoff | > 1.5 | [8] | |
| rRNA Transcription (NIH 3T3 cells, DHX9 knockdown) | 45S pre-rRNA levels | Upregulated | [4] |
Table 1: Quantitative Analysis of DHX9 Helicase Activity and Impact on Gene Expression.
| Interacting Protein | Cellular Context/Function | Reference |
| RNA Polymerase II | General transcription, bridging factor | [1][9] |
| CBP/p300 | Transcriptional co-activation | [1] |
| BRCA1 | Transcriptional regulation, DNA repair | [1] |
| NF-κB (p65) | Inflammatory/immune response gene transcription | [4][9] |
| Androgen Receptor (AR) | Prostate cancer gene transcription | [8][13][14] |
| PARP1 | R-loop resolution, DNA damage response | [8][12][15] |
| ADAR (p150) | RNA editing, suppression of dsRNA sensing | [16][17] |
| DIDO3 | R-loop regulation | [15] |
Table 2: Key Interacting Partners of DHX9 in the Context of Transcription.
Experimental Protocols for Studying DHX9 in Transcription
This section provides detailed methodologies for key experiments used to investigate the function of DHX9 in transcription regulation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of DHX9.
Protocol:
-
Cross-linking: Treat cells (e.g., 1x10^7 per immunoprecipitation) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to DHX9 or a control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads extensively with a series of stringent wash buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify DHX9 binding sites.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with DHX9 in vivo.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against DHX9 or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting partners.
Luciferase Reporter Assay
This assay is used to measure the effect of DHX9 on the activity of a specific promoter.
Protocol:
-
Plasmid Construction: Clone the promoter of a target gene upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct, a vector expressing DHX9 (or a DHX9-targeting shRNA), and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add a luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Add a Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure its activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the presence and absence of DHX9 overexpression or knockdown to determine its effect on promoter activity.
Visualizing DHX9 Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of DHX9 function and experimental investigation.
Caption: DHX9 signaling pathways in transcription.
Caption: Experimental workflow for ChIP-seq.
Conclusion and Future Directions
DHX9 is a versatile and essential regulator of transcription. Its ability to act as a molecular scaffold, resolve complex nucleic acid structures, and interact with a multitude of transcription factors underscores its central importance in gene expression. The dysregulation of DHX9 activity is increasingly implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. Future research should focus on elucidating the context-dependent regulation of DHX9's diverse functions, identifying novel interacting partners, and developing specific inhibitors of its helicase activity. A deeper understanding of DHX9's role in transcription will undoubtedly open new avenues for the diagnosis and treatment of diseases driven by transcriptional aberrations.
References
- 1. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RNA helicase DHX9 establishes nucleolar heterochromatin, and this activity is required for embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects on DNA Replication Dynamics, Senescence, and Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preliminary Efficacy of DHX9 Inhibition: A Technical Overview of Dhx9-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary efficacy studies on DHX9 inhibition, with a focus on the investigational molecule Dhx9-IN-10. DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its elevated expression in various cancers has positioned it as a compelling target for therapeutic intervention.[3][4] This document summarizes the current understanding of the mechanism of action of DHX9 inhibitors, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows. While specific data for this compound is emerging, this guide leverages information from related DHX9 inhibitors, such as ATX968, to illustrate the potential efficacy and mechanism of this class of compounds.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors are being investigated as a novel class of anti-cancer agents. These small molecules are designed to interfere with the enzymatic activity of the DHX9 protein, which is an ATP-dependent RNA/DNA helicase.[5] The primary function of DHX9 is to unwind RNA and RNA-DNA hybrid structures, which is crucial for processes like transcription and DNA replication.[5] Inhibition of DHX9's helicase activity leads to the accumulation of aberrant nucleic acid structures, such as R-loops (three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA). This accumulation triggers a cascade of cellular events, including:
-
Replication Stress and DNA Damage: The persistence of R-loops can impede the progression of replication forks, leading to replication stress and the activation of the DNA damage response (DDR) pathway.[3][6]
-
Induction of an Innate Immune Response: The accumulation of cytoplasmic double-stranded RNA (dsRNA) and R-loops can be recognized by cellular sensors, triggering a "viral mimicry" response.[6][7] This leads to the activation of innate immune signaling pathways, such as the cGAS-STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines.[6]
-
Cell Cycle Arrest and Apoptosis: The combined effects of replication stress, DNA damage, and the innate immune response can lead to cell cycle arrest and programmed cell death (apoptosis), particularly in cancer cells that are already under high replicative stress.[3][8]
Notably, cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) have shown a particular dependency on DHX9, making them prime targets for DHX9 inhibition.[3][4][9]
Quantitative Data on DHX9 Inhibitor Efficacy
Quantitative data for this compound is currently limited. However, studies on the potent and selective DHX9 inhibitor ATX968 provide valuable insights into the potential efficacy of this class of compounds.
| Compound | Assay | Metric | Value | Cell Line/System | Reference |
| This compound | Cellular Target Engagement | EC50 | 9.04 μM | Not specified | [10] |
| ATX968 | Surface Plasmon Resonance | K D | 1.3 nmol/L | Immobilized DHX9 | [9] |
| ATX968 | Antiproliferation Assay | IC50 | <1 μmol/L | MSI-H/dMMR Colorectal Cancer Cell Lines | [9] |
| ATX968 | Antiproliferation Assay | IC50 | >1 μmol/L | MSS/pMMR Colorectal Cancer Cell Lines | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of DHX9 inhibitors.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of the inhibitor to the DHX9 protein in a cellular context.[11]
-
Cell Culture and Treatment: Plate cells of interest (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heat Shock: After treatment, wash the cells and resuspend them in a buffer. Heat the cell suspension at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, inhibitor-bound protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble DHX9 in each sample using Western blotting or other quantitative protein detection methods. An increase in the thermal stability of DHX9 in the presence of the inhibitor indicates target engagement.
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cells.
-
Cell Seeding: Seed cancer cell lines (e.g., MSI-H and MSS colorectal cancer lines for comparison) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) or MTT to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Apoptosis Assay
This assay quantifies the induction of programmed cell death by the inhibitor.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Staining: Stain the cells with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (to distinguish necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells in each treatment group.
Immunofluorescence for R-loop Detection
This method visualizes the accumulation of R-loops within the nucleus following inhibitor treatment.[1]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., methanol) and permeabilize them to allow antibody entry.
-
Antibody Staining: Incubate the cells with a primary antibody specific for RNA-DNA hybrids (e.g., S9.6 antibody) followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the intensity of the R-loop signal.
Western Blot for DNA Damage Markers
This technique detects the activation of the DNA damage response pathway.
-
Protein Extraction: Extract total protein from cells treated with this compound.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies against key DDR proteins such as phosphorylated H2AX (γH2AX), ATM, and CHK1.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection to visualize the protein bands.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Implant human cancer cells (e.g., MSI-H colorectal cancer cells) subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors are established, treat the mice with this compound or a vehicle control via an appropriate route of administration (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors and analyze them for biomarkers of drug activity (e.g., apoptosis, proliferation markers).
Visualizations
Signaling Pathway of DHX9 Inhibition
Caption: Proposed signaling pathway of DHX9 inhibition.
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody. | Semantic Scholar [semanticscholar.org]
- 3. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
The Dual-Faced Sentinel: An In-depth Technical Guide to the Role of DHX9 in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DExH-box helicase 9, commonly known as DHX9 or RNA Helicase A (RHA), has emerged as a critical host factor that profoundly influences the replication of a diverse array of viruses. This guide synthesizes current research to provide a comprehensive technical overview of the multifaceted roles of DHX9 in viral life cycles. DHX9 exhibits a striking duality, functioning as both a proviral and an antiviral factor, making it a compelling target for novel therapeutic strategies. Its proviral activities are often co-opted by viruses to facilitate essential replication steps, including transcription, translation, and reverse transcription. Conversely, DHX9 is a key component of the innate immune system, acting as a sentinel that detects viral nucleic acids and triggers potent antiviral responses. This document details the molecular mechanisms underpinning these opposing functions, presents quantitative data on the impact of DHX9 on various viruses, outlines key experimental methodologies, and provides visual representations of the complex signaling and experimental workflows involved.
I. The Dichotomous Role of DHX9 in Viral Infections
DHX9's interaction with viruses is a complex interplay that can either promote or restrict viral replication, depending on the specific virus and the cellular context.[1][2] This dual functionality underscores the intricate host-virus arms race and highlights DHX9 as a pivotal player.
Proviral Functions of DHX9
A multitude of viruses from different families exploit DHX9's enzymatic activities and binding domains to enhance their replication efficiency. DHX9 has been shown to be required for the optimal replication of several RNA and DNA viruses.[1][3]
-
Human Immunodeficiency Virus 1 (HIV-1): DHX9 is involved in multiple stages of the HIV-1 life cycle. It is incorporated into virions and enhances the processivity of reverse transcriptase, promoting efficient synthesis of viral DNA.[4] DHX9 also facilitates the nuclear export of viral RNAs.[5]
-
Influenza A Virus (IAV): DHX9 interacts with the viral NS1 protein and is implicated in enhancing viral replication and transcription.[5]
-
Dengue Virus (DENV): Upon DENV infection, DHX9 partially relocates to the cytoplasm and associates with viral RNA and non-structural proteins, thereby facilitating viral replication.[6]
-
Chikungunya Virus (CHIKV): DHX9 is recruited to viral replication complexes and is essential for the optimal translation of the viral genomic RNA.[7][8][9]
-
Other Viruses: DHX9 has also been identified as a proviral factor for Hepatitis C Virus, Hepatitis E Virus, cytomegalovirus, adenovirus, classical swine fever virus, and foot-and-mouth disease virus.[1][3]
Antiviral Functions of DHX9
In stark contrast to its proviral roles, DHX9 is a crucial component of the host's intrinsic and innate immunity against viral infections.
-
Nucleic Acid Sensing and Innate Immune Activation: DHX9 can function as a cytosolic sensor for both viral DNA and double-stranded RNA (dsRNA).[1][10] Upon recognizing viral nucleic acids, DHX9 can trigger antiviral signaling pathways. In myeloid dendritic cells, it interacts with the mitochondrial antiviral-signaling protein (MAVS) to induce type I interferon (IFN) production in response to viral RNA.[1][10] In plasmacytoid dendritic cells, it can sense CpG DNA and signal through MyD88.[1][10] This leads to the activation of transcription factors like NF-κB and IRF3, culminating in the production of interferons and other antiviral cytokines.[11][12]
-
Restriction of Viral Replication: For certain viruses, DHX9 directly restricts their replication.
-
Myxoma virus (MYXV): In human cancer cells, DHX9 forms unique cytoplasmic "antiviral granules" during the late stages of MYXV replication.[1][2][13] These granules sequester viral components, leading to a reduction in viral late protein synthesis and inhibiting the formation of progeny virions.[1][2][13]
-
Epstein-Barr Virus (EBV): DHX9 has been shown to act as an inhibitor of EBV lytic replication. Depletion of DHX9 leads to an increase in the production of infectious EBV particles.[14][15][16]
-
II. Quantitative Impact of DHX9 on Viral Replication
The following tables summarize the quantitative effects of DHX9 modulation on the replication of various viruses, as reported in the literature. These data are primarily derived from experiments involving the knockdown of DHX9 expression using small interfering RNA (siRNA) or short hairpin RNA (shRNA).
| Virus Family | Virus | Cell Line | Method of DHX9 Depletion | Effect on Viral Titer/Replication | Fold Change | Reference |
| Poxviridae | Myxoma virus (MYXV) | PANC-1 | siRNA | Increased progeny virus formation | >100-fold increase | [1][10] |
| Herpesviridae | Epstein-Barr Virus (EBV) | AGSiZ | siRNA | Increased infectious virion production | ~4-fold increase | [14] |
| Herpesviridae | Epstein-Barr Virus (EBV) | HEK293-2089 | siRNA | Increased virion production | ~2-fold increase | [14] |
| Herpesviridae | Murine Gammaherpesvirus 68 (MHV-68) | NIH3T3 | shRNA | Increased virus titers | Consistently higher | [11] |
| Flaviviridae | Dengue Virus (DENV) | A549 | shRNA | Decreased viral yields | 5.1 to 20.3-fold decrease | [6] |
| Togaviridae | Chikungunya Virus (CHIKV) | HeLa | siRNA | Increased viral RNA synthesis | Significantly enhanced | [7] |
| Virus | Cell Line | Method of DHX9 Depletion | Effect on Viral Gene/Protein Expression | Quantitative Change | Reference |
| Myxoma virus (MYXV) | A549 | siRNA | Increased late gene transcription | Several orders of magnitude higher | [1] |
| Myxoma virus (MYXV) | A549 | siRNA | Increased late protein synthesis (luciferase reporter) | ~10-fold increase at late time points | [3] |
| Epstein-Barr Virus (EBV) | AGSiZ | siRNA | Increased late gene transcripts | ~3-fold increase | [14] |
| Hepatitis B Virus (HBV) | HepAD38 / Primary Human Hepatocytes | shRNA | Decreased viral protein levels | Significantly decreased | [17][18] |
| Chikungunya Virus (CHIKV) | HeLa | siRNA | Decreased non-structural protein translation | Dramatically decreased | [7] |
III. Key Experimental Protocols
This section outlines the core methodologies employed in the study of DHX9's role in viral replication.
siRNA-Mediated Knockdown of DHX9
This technique is fundamental to studying the functional consequences of DHX9 depletion on viral infection.
Objective: To specifically reduce the expression of DHX9 in cultured cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HEK293, PANC-1) in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
siRNA Preparation: Dilute DHX9-specific siRNA or a non-targeting control siRNA in a separate tube of serum-free medium.
-
Complex Formation: Combine the diluted transfection reagent and siRNA solutions and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Verification of Knockdown: Harvest a subset of cells to assess DHX9 protein levels by Western blotting or mRNA levels by RT-qPCR to confirm efficient knockdown.
-
Viral Infection: Following confirmation of knockdown, infect the cells with the virus of interest at a specified multiplicity of infection (MOI).
-
Analysis: At various time points post-infection, collect cell lysates or supernatants for downstream analysis, such as viral titer determination, protein expression analysis, or RNA quantification.[1][14][19]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate interactions between DHX9 and viral proteins.
Objective: To determine if DHX9 physically associates with a specific viral protein within the cell.
Methodology:
-
Cell Lysis: Lyse cells (either infected with a virus or co-transfected with plasmids expressing DHX9 and a viral protein) with a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the viral protein of interest (the "bait" protein) or an isotype control antibody.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against DHX9 (the "prey" protein) to detect its presence in the immunoprecipitated complex.[1][12][14]
Luciferase Reporter Assay
This assay is a sensitive method to quantify the impact of DHX9 on viral promoter activity or viral replication using a reporter virus.
Objective: To measure the effect of DHX9 on viral gene expression or replication.
Methodology:
-
Cell Transfection/Infection:
-
For promoter activity: Co-transfect cells with a luciferase reporter plasmid containing a viral promoter and a plasmid expressing DHX9 or an empty vector.
-
For viral replication: Infect cells (with or without prior DHX9 knockdown) with a recombinant virus engineered to express a luciferase gene (e.g., vMyx-FLuc).
-
-
Cell Lysis: At the desired time point, wash the cells with PBS and lyse them using a specific luciferase lysis buffer.
-
Luminometry: Add a luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Normalization: To control for transfection efficiency and cell number, co-transfect a second reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter. The activity of the primary luciferase is then normalized to the activity of the control luciferase.[1][11][20]
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify viral RNA levels, providing a direct measure of viral replication and transcription.
Objective: To determine the abundance of specific viral RNA transcripts.
Methodology:
-
RNA Extraction: Isolate total RNA from infected cells using a commercial kit or a standard Trizol-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating viral genomic DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and either random primers, oligo(dT) primers, or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the viral gene of interest, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Quantification: Determine the relative or absolute quantity of the viral RNA by comparing the amplification data to a standard curve or by using the ΔΔCt method, normalizing to a housekeeping gene.[1][11][12]
IV. Visualizing DHX9-Mediated Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving DHX9.
Caption: DHX9-mediated antiviral signaling pathway.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Logical relationship of DHX9's dual roles.
V. Conclusion and Future Directions
DHX9 stands at a critical crossroads in the host-virus interface, capable of both aiding and thwarting viral replication. This dual nature makes it a highly attractive, albeit complex, target for therapeutic intervention. A deeper understanding of the molecular switches that dictate DHX9's proviral versus antiviral functions is paramount. Future research should focus on elucidating the specific viral and cellular determinants that govern DHX9's activity. For instance, identifying the precise domains of DHX9 that interact with different viral components could pave the way for the development of small molecule inhibitors that selectively disrupt its proviral functions without compromising its essential cellular roles or its antiviral capabilities. Conversely, strategies to enhance DHX9's antiviral activities could provide a broad-spectrum approach to combatting a range of viral pathogens. The continued exploration of DHX9's intricate relationship with viruses holds immense promise for the development of the next generation of antiviral therapeutics.
References
- 1. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Virion-associated, host-derived DHX9/RNA helicase A enhances the processivity of HIV-1 reverse transcriptase on genomic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Helicase A Is an Important Host Factor Involved in Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. The Host DHX9 DExH-Box Helicase Is Recruited to Chikungunya Virus Replication Complexes for Optimal Genomic RNA Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DHX9 regulates production of hepatitis B virus-derived circular RNA and viral protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
Dhx9-IN-10 and its Impact on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DExH-box helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes that safeguard genomic integrity. Its roles in DNA replication, transcription, and the resolution of non-canonical nucleic acid structures, such as R-loops and G-quadruplexes, place it at the center of the DNA damage response (DDR).[1][2] Consequently, DHX9 has emerged as a compelling therapeutic target in oncology, particularly for cancers exhibiting inherent genomic instability.[3][4] This technical guide provides an in-depth overview of a representative DHX9 inhibitor, referred to herein as Dhx9-IN-10 (using the well-characterized inhibitor ATX968 as a proxy), and its profound impact on genomic stability. We will delve into its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for key assays, and visualize relevant cellular pathways and workflows.
The Role of DHX9 in Maintaining Genomic Stability
DHX9 is an ATP-dependent RNA/DNA helicase that unwinds a variety of nucleic acid structures, including RNA:DNA hybrids (R-loops), which can form during transcription and pose a threat to genomic stability if left unresolved.[1][5][6] The accumulation of R-loops can lead to replication fork stalling, DNA double-strand breaks (DSBs), and subsequent genomic instability.[6][7] DHX9 is also implicated in the resolution of G-quadruplexes, another form of non-B DNA that can impede DNA replication and transcription.[8] Furthermore, DHX9 interacts with key proteins in the DNA damage repair pathways, such as BRCA1, ATR, and Ku86, highlighting its integral role in the cellular response to DNA damage.[4][9]
Mechanism of Action of this compound
This compound, represented by the inhibitor ATX968, functions as a potent and selective inhibitor of the helicase activity of DHX9.[3] It binds to DHX9 and impedes its ability to unwind nucleic acid substrates, a process essential for its function in resolving R-loops and other secondary structures.[3] The inhibition of DHX9's enzymatic activity leads to the accumulation of these structures, which in turn triggers replication stress and DNA damage.[3][4] This ultimately results in cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on DHX9 for survival, such as those with microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[4]
Quantitative Impact of this compound on Genomic Stability
The inhibition of DHX9 by this compound leads to a cascade of cellular events that can be quantified to assess its impact on genomic stability. The following tables summarize key quantitative data from studies on the DHX9 inhibitor ATX968.
Table 1: Anti-proliferative Activity of this compound (ATX968)
| Cell Line | Cancer Type | MSI Status | IC50 (μM) |
| LS411N | Colorectal Cancer | MSI-H | 0.663[3] |
| HCT116 | Colorectal Cancer | MSI-H | ~0.1 - 1[6] |
| NCI-H747 | Colorectal Cancer | MSS | > 10[3][6] |
| SW480 | Colorectal Cancer | MSS | > 10[10] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Table 2: Induction of Genomic Instability Markers by this compound (ATX968)
| Marker | Cell Line | Treatment | Fold Increase vs. Control |
| γH2AX foci | LS411N | 1 µM ATX968 | Data demonstrating a time-dependent increase is available, but specific fold-increase values require access to full-text data. |
| Phospho-RPA32 | LS411N | 1 µM ATX968 | A qualitative increase is reported, indicating replication stress. Quantitative data is needed. |
| R-loops | Various | DHX9 knockdown | Significant accumulation observed. Quantitative data from DRIP-qPCR would provide more precise measurement. |
Table 3: Effect of this compound (ATX968) on Cell Cycle Progression
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LS411N | DMSO | Data requires access to full-text flow cytometry plots for precise percentages. | Data requires access to full-text flow cytometry plots for precise percentages. | Data requires access to full-text flow cytometry plots for precise percentages. |
| LS411N | 1 µM ATX968 (5 days) | A decrease in G1 and an increase in late S-G2 phase populations are reported.[11] | A decrease in G1 and an increase in late S-G2 phase populations are reported.[11] | A decrease in G1 and an increase in late S-G2 phase populations are reported.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cells of interest (e.g., LS411N, NCI-H747)
-
Complete growth medium
-
This compound (ATX968)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound (ATX968)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).
DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This technique is used to detect and quantify R-loops at specific genomic loci.
Materials:
-
Cells treated with this compound or vehicle control
-
Genomic DNA extraction kit
-
Restriction enzymes
-
S9.6 antibody (specific for RNA:DNA hybrids)
-
Protein A/G magnetic beads
-
DRIP buffer (10 mM sodium phosphate (B84403) pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Wash buffers
-
Elution buffer
-
RNase H
-
qPCR primers for target and control regions
-
qPCR master mix and instrument
Protocol:
-
Harvest cells and gently extract genomic DNA to preserve R-loop structures.
-
Fragment the genomic DNA using a cocktail of restriction enzymes that do not cut within the regions of interest.
-
Incubate the fragmented DNA with the S9.6 antibody overnight at 4°C to form DNA-antibody complexes.
-
Add protein A/G magnetic beads to pull down the antibody-DNA complexes.
-
Wash the beads several times with wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated DNA from the beads.
-
Treat a portion of the sample with RNase H as a negative control to degrade the RNA in the R-loops.
-
Purify the DNA from both the immunoprecipitated and RNase H-treated samples.
-
Perform qPCR using primers specific to the genomic regions of interest where R-loops are expected to form and negative control regions.
-
Calculate the enrichment of R-loops as the percentage of input DNA, and normalize the signal to the RNase H-treated control.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.
DHX9's Role in R-loop Resolution and Genomic Stability
Caption: DHX9 resolves R-loops formed during transcription to maintain genomic stability.
Mechanism of Action of this compound
Caption: Inhibition of DHX9 by this compound leads to R-loop accumulation and apoptosis.
Experimental Workflow for Assessing Genomic Instability
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of DNA-damage and Chromosomal Aberrations in Blood Cells under the Influence of New Silver-based Antiviral Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
Whitepaper: Initial Characterization of Novel DHX9 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme critical to multiple cellular processes.[1][2] As a member of the DEAH-box family of helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures, including double-stranded RNA (dsRNA), DNA (dsDNA), and RNA/DNA hybrids like R-loops.[3][4][5] Its functions are integral to maintaining genomic stability through its roles in DNA replication, transcription, RNA processing, and translation.[4][5][6]
Recent research has highlighted DHX9 as a compelling therapeutic target in oncology.[4][7] Notably, cancer cells with high levels of genomic instability, such as those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), exhibit a strong dependency on DHX9 for survival.[1][6][8] This dependency presents a therapeutic window, suggesting that inhibiting DHX9 could selectively eliminate cancer cells while sparing normal tissues.[6][9] The development of potent and selective small-molecule inhibitors against DHX9, such as ATX968 and GH3595, has validated this approach, demonstrating robust anti-tumor activity in preclinical models.[1][6][7]
This technical guide provides a comprehensive framework for the initial characterization of novel DHX9 inhibitors, detailing essential biochemical and cellular assays, data presentation standards, and workflows for hit validation and mechanism of action studies.
Biochemical Characterization: Assaying Direct Enzyme Inhibition
The first step in characterizing a novel DHX9 inhibitor is to determine its direct effect on the enzyme's catalytic activity. This is primarily achieved through biochemical assays that measure the two core functions of DHX9: ATP hydrolysis and nucleic acid unwinding.
Key Biochemical Assays
A. ATPase Activity Assays: These assays quantify the ATP-to-ADP conversion that powers DHX9's helicase function. They are highly amenable to high-throughput screening (HTS).[10] Common methods include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which correlates directly with enzyme activity.[10] The luminescence signal is proportional to DHX9 ATPase activity.[10]
-
Fluorescence Polarization (FP) Assays (e.g., Transcreener® ADP²): This method involves an antibody that specifically binds ADP and a fluorescent tracer. The binding event causes a change in fluorescence polarization, allowing for the quantification of ADP.[11]
B. Helicase (Unwinding) Activity Assays: These assays directly measure the separation of a double-stranded nucleic acid substrate.
-
Fluorogenic Reporter Assays: A widely used method employs a dsRNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the other.[12] In the annealed state, fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to a measurable increase in fluorescence.[12]
C. Direct Binding Assays: To confirm that an inhibitor physically interacts with the DHX9 protein, direct binding assays are crucial.
-
Surface Plasmon Resonance (SPR): SPR is a robust method used to validate hits from enzymatic assays.[4] It provides quantitative data on binding affinity (K_D), as well as association (k_a) and dissociation (k_d) rates, confirming a direct interaction between the compound and the DHX9 protein.[3]
Experimental Workflow for Biochemical Characterization
A logical progression of experiments is essential for efficiently identifying and validating potent DHX9 inhibitors. The workflow begins with a large-scale primary screen, followed by rigorous validation and mechanistic studies.
Summary of Biochemical Data for Known DHX9 Inhibitors
The following table summarizes publicly available biochemical data for select novel DHX9 inhibitors.
| Inhibitor | Assay Type | Target | Potency (IC₅₀ / EC₅₀) | Notes |
| ATX968 | Helicase Assay | DHX9 | Potent | A selective tool compound used to validate DHX9 as a target.[6] |
| GH3595 | ATPase Assay | DHX9 | Low nM | A potent and selective allosteric inhibitor.[1][2] |
| Helicase Assay | DHX9 | Low nM | Effective against MSI-H colorectal cancer models.[1][2] | |
| STM11315 | ATPase Assay | DHX9 | < 10 nM | Potent, selective, and orally bioavailable allosteric inhibitor.[8] |
| Helicase Assay | DHX9 | < 5 nM | Shows high selectivity against other helicases.[8] | |
| Compound 1 | ATPase Assay | DHX9 | 2.9 µM (EC₅₀) | A screening hit identified as a partial, noncompetitive inhibitor.[9] |
| Helicase Assay | DHX9 | 21.4 µM (IC₅₀) | Demonstrated complete inhibition in the unwinding assay.[9] |
Detailed Experimental Protocols
Protocol 2.4.1: Fluorogenic Helicase Unwinding Assay
This protocol is adapted from methodologies used for HTS and inhibitor characterization.[4][6][12]
-
Reagents & Materials:
-
Recombinant human DHX9 protein (e.g., amino acids 150-1150).
-
Dual-labeled dsRNA substrate (e.g., TAMRA-fluorophore and BHQ-quencher).
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA.
-
RNase Inhibitor (e.g., RNAseOUT™).
-
ATP solution (ultra-pure).
-
Test compounds serially diluted in DMSO.
-
384-well, low-volume, non-binding black assay plates.
-
-
Procedure:
-
Dispense 100 nL of test compound dilutions into the assay plate wells. Include DMSO-only (high control) and a known inhibitor (low control) wells.
-
Prepare a master mix containing Assay Buffer, RNase inhibitor, and DHX9 protein to a final concentration of ~2.5 nM.
-
Add the DHX9 master mix to the plates and pre-incubate with the compounds for 15 minutes at room temperature.[6]
-
Prepare a reaction initiation mix containing the dsRNA substrate (final concentration ~12.5 nM) and ATP (final concentration ~5 µM).[6]
-
Start the reaction by adding the initiation mix to all wells.
-
Immediately begin kinetic reading of fluorescence (e.g., Excitation: 530 nm, Emission: 590 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of fluorescence over time). Determine % inhibition relative to controls and fit data to a four-parameter logistical equation to determine IC₅₀ values.
-
Protocol 2.4.2: Luminescence-Based ATPase Assay (ADP-Glo™)
This protocol is based on commercially available kits designed for HTS.[10]
-
Reagents & Materials:
-
Recombinant human DHX9 protein.
-
DHX9 substrate (e.g., poly(U) RNA).
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test compounds in DMSO.
-
384-well, solid white assay plates.
-
-
Procedure:
-
Add test compounds and controls to the wells.
-
Add DHX9 protein, substrate RNA, and Assay Buffer to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP. Incubate for 60 minutes at 37°C.
-
Stop the enzymatic reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate % inhibition and determine IC₅₀ values.
-
Cellular Characterization: Assessing Phenotypic Impact
Following biochemical validation, the next critical phase is to assess the inhibitor's activity in a cellular context. This step confirms target engagement and evaluates the desired biological consequences of DHX9 inhibition, particularly in cancer cell lines.
Cellular Mechanism of Action
Inhibition of DHX9's helicase activity leads to the accumulation of its natural substrates, such as R-loops and G-quadruplexes.[6] In cancer cells with high replication stress (like MSI-H tumors), this accumulation exacerbates genomic instability, stalls replication forks, induces DNA damage, and ultimately triggers cell cycle arrest and apoptosis.[6][8]
Key Cellular Assays
A. Target Engagement Assays: It is crucial to confirm that the inhibitor engages DHX9 in cells.
-
Circular RNA (circRNA) Induction: DHX9 suppresses the formation of circRNAs from inverted Alu repeats. Inhibition of DHX9 leads to a measurable increase in specific circRNAs (e.g., circBRIP1), which can serve as a robust pharmacodynamic biomarker.[13][14] This is typically measured by RT-qPCR.
B. Cell Proliferation and Viability Assays: These assays determine the functional consequence of DHX9 inhibition on cancer cell growth.
-
Colony Formation & Proliferation Assays: Assays are run over several days to assess the cytostatic or cytotoxic effects of the inhibitor. It is critical to compare activity in DHX9-dependent (e.g., MSI-H) versus non-dependent (e.g., MSS) cell lines to establish a therapeutic window.[6]
C. Mechanistic Cellular Assays: These assays confirm that the observed phenotype is due to the expected mechanism.
-
R-loop and G-quadruplex Detection: Immunofluorescence (IF) using specific antibodies (S9.6 for R-loops, BG4 for G-quadruplexes) can visualize the accumulation of these structures in the nucleus.[6]
-
DNA Damage Response (DDR) Assays: Western blotting for DDR markers like phosphorylated H2AX (γH2AX) and phosphorylated RPA (pRPA) indicates the induction of replication stress and DNA damage.[6]
-
Cell Cycle & Apoptosis Analysis: Flow cytometry can be used to measure cell cycle arrest (via DNA content staining) and apoptosis (via Annexin V staining).[6]
Summary of Cellular Data for Known DHX9 Inhibitors
| Inhibitor | Cell Line (MSI Status) | Assay Type | Potency (IC₅₀ / EC₅₀) | Notes |
| ATX968 | LS411N (MSI-H) | Proliferation | Active | Induces R-loops, G-quadruplexes, and apoptosis selectively in MSI-H cells.[6] |
| NCI-H747 (MSS) | Proliferation | Inactive | Demonstrates selective dependency.[6] | |
| GH3595 | MSI-H CRC | Proliferation | Low nM | Led to regression of MSI-H xenograft tumors in vivo.[1][2] |
| BRCA-deficient Breast | Proliferation | Low nM | Also active in tumors with defective homologous recombination.[1][2] | |
| STM11315 | LS411N (MSI-H) | Proliferation | < 20 nM | Induces replication stress, cell cycle arrest, and apoptosis.[8] |
| SW480 (MSS) | Proliferation | > 10 µM | Highly selective for MSI-H cells.[8] |
Detailed Experimental Protocols
Protocol 3.4.1: Cellular Target Engagement via circRNA Quantification (RT-qPCR)
-
Reagents & Materials:
-
MSI-H cancer cell line (e.g., LS411N).
-
Cell culture medium and supplements.
-
Test inhibitor and DMSO control.
-
RNA extraction kit (e.g., RNeasy Kit).
-
Reverse transcription reagents.
-
qPCR primers for target circRNA (e.g., circBRIP1) and a housekeeping gene (e.g., GAPDH).
-
qPCR master mix (e.g., SYBR Green).
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the inhibitor or DMSO for 24-48 hours.
-
Harvest cells and extract total RNA according to the kit manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers specific for the circRNA backsplicing junction and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in circRNA expression relative to the DMSO control and normalized to the housekeeping gene.
-
Protocol 3.4.2: R-loop Detection by Immunofluorescence
-
Reagents & Materials:
-
MSI-H (e.g., LS411N) and MSS (e.g., NCI-H747) cell lines.[6]
-
Glass coverslips in a 24-well plate.
-
Test inhibitor and DMSO control.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBST).
-
Primary antibody: anti-DNA-RNA hybrid [S9.6].
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG.
-
DAPI nuclear counterstain.
-
Mounting medium.
-
-
Procedure:
-
Seed cells on coverslips and treat with the inhibitor (e.g., 1 µM) or DMSO for 48 hours.[6]
-
Wash cells with PBS, fix, and permeabilize.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary S9.6 antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides.
-
Image the slides using a fluorescence or confocal microscope.
-
Quantify the nuclear fluorescence intensity to measure the change in R-loop levels.
-
Conclusion
The initial characterization of a novel DHX9 inhibitor requires a systematic and multi-faceted approach. By progressing from high-throughput biochemical screens to robust cellular assays, researchers can confidently identify potent compounds, confirm their mechanism of action, and establish a clear rationale for further preclinical development. The methodologies outlined in this guide provide a foundational framework for assessing inhibitor potency, selectivity, and cellular impact, ultimately enabling the discovery of promising new therapeutics for genomically unstable cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accenttx.com [accenttx.com]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accenttx.com [accenttx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. accenttx.com [accenttx.com]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for DHX9 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
DHX9 (DExH-Box Helicase 9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2] It participates in DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1] DHX9's ability to unwind DNA and RNA duplexes, as well as complex nucleic acid structures like R-loops and G-quadruplexes, underscores its importance in cellular function.[1][3] Dysregulation of DHX9 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4]
These application notes provide detailed protocols for two key in vitro assays to identify and characterize inhibitors of DHX9: an ATPase activity assay and a helicase activity assay.
DHX9 Signaling and Functional Interactions
DHX9 is a central regulator in nucleic acid metabolism, interacting with a wide array of proteins to maintain cellular homeostasis. Its functions are critical in preventing genomic instability by resolving R-loops that can form during transcription and lead to DNA damage. A simplified representation of DHX9's role and interactions is depicted below.
Caption: DHX9's central role in resolving R-loops to prevent genomic instability and its interaction with key DNA repair proteins.
Part 1: DHX9 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The assay measures the amount of ADP produced, which is directly proportional to DHX9's enzymatic activity.
Experimental Workflow: ATPase Assay
Caption: Step-by-step workflow for the DHX9 ATPase activity assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Final Concentration/Notes |
| Recombinant Human DHX9 | BellBrook Labs / BPS Bioscience | (Included in kits) | e.g., 0.625 - 4 nM[1][3] |
| Assay Buffer | (Varies by kit) | Typically contains HEPES or Tris-HCl, MgCl₂, DTT, and a detergent (e.g., Tween-20 or Triton X-100)[1][3] | |
| ATP | (Varies by kit) | e.g., 5 - 50 µM[1][3] | |
| RNA/DNA Substrate | BellBrook Labs / BPS Bioscience | (Included in kits) | e.g., Yeast RNA (0.1 mg/mL) or specific oligonucleotides[1][3] |
| ADP Detection Reagent | Promega / BellBrook Labs | V6930 (ADP-Glo™) / (Transcreener®) | As per manufacturer's instructions |
| Assay Plates | (Varies by kit) | 384-well or 96-well solid white plates for luminescence[3][5] | |
| Test Inhibitor (this compound) | N/A | N/A | Serial dilutions in assay buffer/DMSO |
Detailed Protocol
This protocol is adapted for a 384-well plate format.[3][6]
-
Reagent Preparation:
-
Prepare Assay Buffer: e.g., 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween 20.[3]
-
Thaw recombinant DHX9 enzyme, ATP, and RNA/DNA substrate on ice.
-
Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Plate Setup (10 µL reaction volume): [3]
-
Add 2.5 µL of the test inhibitor dilution or vehicle (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of diluted DHX9 enzyme (e.g., at 2x final concentration) to all wells except the "no enzyme" blank controls. Add 5 µL of assay buffer to the blank wells.
-
Pre-incubate the plate for 15 minutes at room temperature.[3]
-
-
Initiation of Enzymatic Reaction:
-
Prepare a 2.5 µL solution containing the RNA/DNA substrate and ATP at 4x their final desired concentrations.
-
Add 2.5 µL of this ATP/substrate mix to all wells to start the reaction.[3]
-
Mix the plate gently.
-
-
Incubation:
-
Detection:
-
Stop the reaction and initiate detection by adding the ADP detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ or Transcreener® ADP²).[1][3][5] This typically involves adding a reagent that both stops the enzymatic reaction and contains the components for the detection reaction.
-
Incubate the plate for 45-60 minutes at room temperature to allow the detection signal to develop.[3]
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Expected Results
The luminescence signal is inversely proportional to the amount of ADP produced, and therefore to the DHX9 activity. The data should be normalized to controls.
| Control | Description | Expected Signal |
| Positive Control | Full reaction with DHX9 and vehicle (DMSO) | Low Luminescence (High ADP) |
| Negative Control | Reaction without DHX9 enzyme | High Luminescence (Low ADP) |
| Test Inhibitor | Full reaction with DHX9 and inhibitor | Signal between positive and negative controls |
The percentage of inhibition can be calculated as follows: % Inhibition = 100 * (Signal_inhibitor - Signal_positive) / (Signal_negative - Signal_positive)
Plotting the % inhibition against the logarithm of the inhibitor concentration allows for the determination of the IC₅₀ value.
Part 2: DHX9 Helicase Activity Assay
This assay directly measures the unwinding activity of DHX9 on a double-stranded nucleic acid substrate. A common method utilizes a fluorophore and a quencher on opposite strands of the substrate. Unwinding separates the fluorophore and quencher, resulting in an increase in fluorescence.
Experimental Workflow: Helicase Assay
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dhx9-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Dhx9-IN-10, a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), in a cell culture setting. DHX9, also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its multifaceted role makes it a compelling therapeutic target, particularly in oncology and virology.[3][4] Elevated DHX9 expression has been correlated with poor prognosis in several cancers, and its inhibition has been shown to selectively induce cell cycle arrest and apoptosis in cancer cells with specific genetic backgrounds, such as those with microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[5][6]
This compound is designed to interfere with the ATP-dependent helicase activity of DHX9, thereby disrupting its function in unwinding nucleic acid structures.[4] This disruption leads to an accumulation of RNA/DNA hybrids (R-loops), heightened replication stress, and ultimately, cell death in susceptible cell populations.[3][5] These notes offer detailed protocols for the preparation and application of this compound, methods for assessing its biological activity, and representative data from studies on similar DHX9 inhibitors.
I. Mechanism of Action of DHX9 and its Inhibition
DHX9 is an enzyme that utilizes the energy from ATP hydrolysis to unwind double-stranded DNA and RNA, as well as complex secondary structures like R-loops.[1][5] This activity is fundamental for processes that require access to single-stranded nucleic acids. In cancer, particularly in MSI-H/dMMR cells, there is a heightened reliance on DHX9 to resolve replication stress and maintain genomic integrity.[5]
The proposed mechanism for this compound involves binding to the DHX9 protein and inhibiting its ability to hydrolyze ATP, which is essential for its helicase function.[4] This leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.
Caption: DHX9 inhibition pathway by this compound.
II. Preparation and Handling of this compound
Proper preparation and handling of the inhibitor are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
Protocol for Reconstitution:
-
Prepare a Stock Solution: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or gently warm the solution (if necessary, as per manufacturer's instructions) until the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in complete cell culture medium to the final desired concentrations. It is crucial to perform serial dilutions to ensure accuracy.
-
The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
III. Experimental Protocols
The following are key experiments to characterize the effects of this compound in cell culture.
A. Determining Optimal Concentration: Cell Viability Assay
A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) of this compound for the cell line of interest. The MTT assay is a common method for this purpose.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common range to test is 0.01 µM to 100 µM.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
B. Assessing Effects on Cell Cycle Progression
Inhibition of DHX9 is expected to induce S-phase arrest.[6] This can be measured using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase. Compare the treated samples to the vehicle control.
C. Detection of Apoptosis
The induction of apoptosis is a key outcome of DHX9 inhibition in sensitive cells.[5] This can be quantified using Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Caption: General experimental workflow for characterizing this compound.
IV. Quantitative Data Summary
While specific data for this compound is not publicly available, the following tables summarize representative data for other known DHX9 inhibitors to provide an expected range of activity.
Table 1: Antiproliferative Activity of DHX9 Inhibitor ATX968 in Colorectal Cancer (CRC) Cell Lines Data adapted from a study on ATX968, a selective DHX9 inhibitor.[5]
| Cell Line | MSI Status | MMR Status | IC50 (µM) |
| LS411N | MSI-H | dMMR | < 1 |
| HCT116 | MSI-H | dMMR | < 1 |
| NCI-H747 | MSS | pMMR | > 1 |
| SW480 | MSS | pMMR | > 1 |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable; dMMR: deficient Mismatch Repair; pMMR: proficient Mismatch Repair.
Table 2: Effect of DHX9 Inhibitor Enoxacin (B1671340) on A549 Lung Cancer Cell Viability Data adapted from a study on enoxacin.[7]
| Enoxacin Conc. (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 16 | ~85 |
| 32 | ~60 |
| 64 | ~45 |
| 128 | ~30 |
V. Troubleshooting and Considerations
-
Solubility Issues: If this compound precipitates in the culture medium, try pre-diluting the stock solution in a small volume of serum-free medium before adding it to the final culture volume.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects. It is crucial to use the lowest effective concentration and consider control experiments, such as using a structurally related but inactive compound, if available.
-
Cell Line Specificity: The effects of DHX9 inhibition can be highly dependent on the genetic background of the cell line.[5] It is recommended to test this compound on a panel of cell lines, including those known to be sensitive (e.g., MSI-H/dMMR) and resistant (e.g., MSS/pMMR).
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used in the experimental conditions to account for any effects of the solvent on the cells.
These application notes provide a robust framework for integrating this compound into cell-based research. By following these protocols, researchers can effectively characterize the biological impact of this DHX9 inhibitor and explore its therapeutic potential.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining DHX9 Protein Levels via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[1] Its dysregulation has been implicated in various diseases, including cancer.[1] Accurate determination of DHX9 protein levels is therefore critical for research into its biological functions and its potential as a therapeutic target. Western blotting is a widely used and effective method for the quantification of DHX9 protein expression in cell and tissue samples.
This document provides a detailed protocol for the detection and quantification of DHX9 protein levels using Western blot analysis. The protocol has been optimized for DHX9, a high molecular weight protein of approximately 140 kDa.[1]
Data Presentation
Table 1: Densitometric Analysis of DHX9 Protein Levels Following siRNA Knockdown in HCT116 Cells
| Sample | DHX9 Band Intensity (Arbitrary Units) | Loading Control (β-tubulin) Band Intensity (Arbitrary Units) | Normalized DHX9 Level (DHX9/Loading Control) | Fold Change vs. Control siRNA |
| Control siRNA | 15,000 | 14,500 | 1.03 | 1.00 |
| DHX9 siRNA | 7,200 | 14,800 | 0.49 | 0.48 |
Note: The data presented in this table is for illustrative purposes and is based on a reported twofold reduction in DHX9 protein levels following siRNA treatment.[1] Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a Western blot to determine DHX9 protein levels.
Sample Preparation: Cell Lysis
Given that DHX9 is a nuclear protein, a robust lysis buffer such as RIPA (Radioimmunoprecipitation Assay) buffer is recommended to ensure efficient extraction.
RIPA Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 | 1% (v/v) | 1 mL |
| Sodium Deoxycholate | 0.5% (w/v) | 0.5 g |
| SDS | 0.1% (w/v) | 1 mL of 10% stock |
| Deionized Water | - | to 100 mL |
Important: Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer to prevent protein degradation.
Lysis Procedure:
-
Culture and treat cells as required by the experimental design.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA buffer (supplemented with inhibitors) to the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Due to the high molecular weight of DHX9 (~140 kDa), a lower percentage acrylamide (B121943) gel is recommended for optimal resolution.
Procedure:
-
Prepare protein samples for loading by mixing the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker into the wells of a 7-8% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
For large proteins like DHX9, a wet (tank) transfer is recommended for efficient transfer to a membrane.
Transfer Buffer Recipe (1 L):
| Component | Final Concentration | Amount |
| Tris Base | 25 mM | 3.03 g |
| Glycine | 192 mM | 14.4 g |
| Methanol (B129727) | 10-20% (v/v) | 100-200 mL |
| SDS (optional) | up to 0.05% (w/v) | 0.5 g |
| Deionized Water | - | to 1 L |
Note: Reducing the methanol concentration and adding a low percentage of SDS can improve the transfer efficiency of high molecular weight proteins.
Transfer Procedure:
-
Equilibrate the gel, PVDF membrane (0.45 µm pore size), and filter papers in transfer buffer.
-
Assemble the transfer sandwich (cathode -> filter paper -> gel -> membrane -> filter paper -> anode), ensuring no air bubbles are trapped between the layers.
-
Place the sandwich in a wet transfer apparatus filled with cold transfer buffer.
-
Perform the transfer at a constant current (e.g., 350-400 mA for 90 minutes) or overnight at a lower voltage (e.g., 30V) at 4°C.
Immunodetection
Blocking Procedure:
-
After transfer, rinse the membrane briefly with deionized water and then with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation.
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for DHX9, diluted in blocking buffer according to the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody. The secondary antibody should be diluted in blocking buffer and incubated for 1-2 hours at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software to quantify the protein levels. Normalize the DHX9 band intensity to a suitable loading control (e.g., β-actin, GAPDH, or β-tubulin).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for determining DHX9 protein levels.
Caption: Western Blot workflow for DHX9 protein detection.
DHX9 in the NF-κB Signaling Pathway
DHX9 has been shown to play a role in the activation of the NF-κB signaling pathway. It can interact with the p65 subunit of NF-κB and act as a transcriptional co-activator, promoting the expression of NF-κB target genes.
Caption: Role of DHX9 in the NF-κB signaling pathway.
References
Application Notes and Protocols for Cell Viability Assay with Dhx9-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA helicase, is a critical enzyme involved in numerous cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in the progression of various cancers, making it a compelling therapeutic target in oncology.[1][2] Dhx9-IN-10 is a small molecule inhibitor of DHX9 that has shown potential in cancer research.[3] These application notes provide a comprehensive guide for assessing the effect of this compound on cancer cell viability using common laboratory assays.
Mechanism of Action of DHX9 and its Inhibition
DHX9 plays a multifaceted role in the cell. It unwinds RNA and DNA duplexes, resolves R-loops (three-stranded nucleic acid structures), and interacts with key proteins in DNA damage repair pathways.[1] Elevated expression of DHX9 is observed in multiple cancer types and is often associated with poor prognosis.[1] The inhibition of DHX9 can lead to the accumulation of unresolved DNA/RNA hybrids, triggering replication stress, cell-cycle arrest, and ultimately, apoptosis in cancer cells.[4] This selective targeting of cancer cells, which often have a higher dependency on DHX9 for survival, makes DHX9 inhibitors like this compound a promising strategy for cancer therapy.[4]
The signaling pathways influenced by DHX9 are complex and can be cell-type specific. DHX9 has been shown to interact with components of the NF-κB and Wnt/β-catenin signaling pathways, both of which are crucial in cancer development and progression.[5][6]
Data Presentation: Efficacy of DHX9 Inhibition on Cancer Cell Viability
The following tables summarize representative quantitative data on the effects of DHX9 inhibition on the viability of various cancer cell lines. This data is compiled from studies on different DHX9 inhibitors and DHX9 knockdown experiments and is intended to provide an expected range of efficacy.
Table 1: Antiproliferative Activity of DHX9 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | Inhibitor | Endpoint | Result | Reference |
| LS411N | Cecum Cancer | CellTiter-Glo | DHX9 Inhibitor | Antiproliferation | Active | [7] |
| H747 | Cecum Cancer | CellTiter-Glo | DHX9 Inhibitor | Antiproliferation | Active | [7] |
| THP-1 | Acute Myeloid Leukemia | Not Specified | DHX9-IN2 | Cell Growth | Dose-dependent inhibition | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | DHX9-IN2 | Cell Growth | Dose-dependent inhibition | [8] |
| H446 | Small Cell Lung Cancer | Not Specified | DHX9 Depletion | Cell Viability | Dramatic decrease | [9] |
| Various SCLC lines | Small Cell Lung Cancer | Not Specified | DHX9 Depletion | Cell Proliferation | Dramatic decrease | [9] |
Table 2: Effect of DHX9 Knockdown on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Observation | Reference |
| THP-1 | Acute Myeloid Leukemia | Inhibition of Proliferation | Significant reduction in cell growth | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Inhibition of Proliferation | Significant reduction in cell growth | [8] |
| THP-1 | Acute Myeloid Leukemia | Cell Cycle Arrest | Increased proportion of cells in G0/G1 phase | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Cycle Arrest | Increased proportion of cells in G0/G1 phase | [8] |
| THP-1 | Acute Myeloid Leukemia | Induction of Apoptosis | Increased rate of programmed cell death | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Induction of Apoptosis | Increased rate of programmed cell death | [8] |
| HCT116 | Colorectal Cancer | Apoptosis | Increased Annexin-positive cells | [10] |
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]
- 8. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application of DHX9 Inhibitors in Xenograft Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DHX9 inhibitors in preclinical xenograft models. The information is compiled from recent studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of DHX9 inhibitors for cancer therapy.
Introduction to DHX9 as a Therapeutic Target
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in crucial cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3][4][5] Its overexpression has been documented in various cancers, often correlating with poor prognosis.[6][7][8] DHX9's role in resolving R-loops and other secondary nucleic acid structures makes it a critical factor for the survival of cancer cells, particularly those with specific genetic vulnerabilities like microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[3][4][7][8] Inhibition of DHX9 has emerged as a promising therapeutic strategy, leading to replication stress, cell-cycle arrest, and apoptosis in susceptible cancer cells.[3][4][6][8] Furthermore, targeting DHX9 can trigger a tumor-intrinsic interferon response, potentially enhancing the efficacy of immunotherapies.[9][10]
Key Signaling Pathways Involving DHX9
DHX9 is implicated in several signaling pathways that are central to cancer development and progression. Its inhibition can therefore have pleiotropic anti-tumor effects. Key pathways include:
-
DNA Damage Repair: DHX9 interacts with key proteins in DNA damage repair pathways, such as BRCA1.[5][7][11]
-
Wnt/β-catenin Signaling: In some cancers, DHX9 is a downstream target of SOX4 and can activate the Wnt/β-catenin pathway, which is associated with tumor metastasis and drug resistance.[2][12]
-
NF-κB Signaling: DHX9 can mediate the activation of the NF-κB signaling pathway, which promotes cell viability and motility in colorectal cancer.[13]
-
mTOR Signaling: DHX9 has been identified as a key node involved in the mTOR signaling pathway in triple-negative breast cancer.[13]
Below are diagrams illustrating the central role of DHX9 in these pathways and the consequences of its inhibition.
Caption: DHX9's involvement in key oncogenic signaling pathways.
Caption: The mechanism of DHX9 inhibition leading to tumor cell death.
Application in Xenograft Models: Efficacy Data
DHX9 inhibitors have demonstrated significant anti-tumor activity in various xenograft models, particularly in those with MSI-H/dMMR genetic backgrounds. The following tables summarize the quantitative data from preclinical studies.
Table 1: In Vivo Efficacy of DHX9 Inhibitor 'Compound 1' in Colorectal Cancer Xenograft Models
| Cell Line | Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Observations | Reference |
| LS411N | Colorectal Cancer (MSI-H) | Subcutaneous | 'Compound 1' | 105% (regression) | Robust and durable tumor regression. Minimal regrowth after treatment cessation. | [14] |
| SW480 | Colorectal Cancer (MSS) | Subcutaneous | 'Compound 1' | Not specified (ineffective) | No significant anti-tumor effect observed. | [14] |
Table 2: In Vivo Efficacy of DHX9 Inhibitor ATX968
| Cell Line | Cancer Type | Xenograft Model | Treatment | Outcome | Observations | Reference |
| LS411N | Colorectal Cancer (MSI-H/dMMR) | Subcutaneous | ATX968 | Significant and durable tumor regression | Well-tolerated with no effects on body weight. | [7] |
| Not specified | Microsatellite Stable (MSS)/Proficient MMR | Subcutaneous | ATX968 | No significant response | Highlights selectivity for dMMR tumors. | [3][4][7] |
| Multiple Models | Triple Negative Breast Cancer & High-Grade Serous Ovarian Cancer (BRCA1/2 LOF) | Subcutaneous | ATX666 (a potent and selective DHX9 inhibitor) | Robust and significant tumor growth inhibition and regression | Well-tolerated for up to 28 days. Minimal effect in BRCA1/2 wild-type models. | [11] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with DHX9 inhibitors, based on methodologies reported in the literature.
Protocol 1: Subcutaneous Xenograft Model Establishment
Objective: To establish solid tumors from human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., LS411N for MSI-H, SW480 for MSS)
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Administration of DHX9 Inhibitors
Objective: To treat tumor-bearing mice with a DHX9 inhibitor.
Materials:
-
DHX9 inhibitor (e.g., ATX968)
-
Vehicle solution (formulation depends on the inhibitor's properties, often a solution for oral gavage)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the DHX9 inhibitor formulation at the desired concentration. ATX968 has been shown to have pharmacokinetic properties suitable for oral dosing.[7]
-
Administer the inhibitor to the treatment group via oral gavage. A common dosing schedule is twice daily.[7]
-
Administer the vehicle solution to the control group using the same schedule and volume.
-
Continue treatment for the specified duration (e.g., 28 days).[11][14]
-
Monitor the body weight of all animals twice per week as a measure of toxicity.[6]
Protocol 3: Efficacy and Pharmacodynamic Assessment
Objective: To evaluate the anti-tumor efficacy and target engagement of the DHX9 inhibitor.
Procedure:
-
Tumor Growth Monitoring: Continue measuring tumor volumes throughout the study.
-
Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacodynamic (PD) Biomarkers:
-
Collect tumor and plasma samples at specified time points (e.g., at the end of the study, 12 hours post-last dose).[6]
-
Analyze for biomarkers of DHX9 inhibition. For example, the expression of circular RNA circBRIP1 has been identified as a potential pharmacodynamic marker.[6][14]
-
Immunohistochemistry (IHC) on tumor sections can be performed to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., active caspase-3).[15]
-
-
Data Analysis: Use appropriate statistical tests to compare tumor growth between treated and control groups.
Below is a diagram illustrating the general workflow for a xenograft study with a DHX9 inhibitor.
Caption: A typical experimental workflow for evaluating DHX9 inhibitors in vivo.
Conclusion
The use of DHX9 inhibitors in xenograft models has provided strong preclinical evidence for their therapeutic potential, particularly in cancers with deficient DNA mismatch repair. The protocols and data presented here offer a comprehensive guide for researchers aiming to investigate this promising class of anti-cancer agents. Careful selection of cell line models based on their genetic background is crucial for observing the selective efficacy of DHX9 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Measuring circBRIP1 as a Biomarker for DHX9 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in oncology and molecular biology have identified DHX9, an ATP-dependent RNA helicase, as a promising therapeutic target in certain cancers, particularly those with microsatellite instability.[1][2] DHX9 plays a crucial role in various cellular processes, including the regulation of RNA splicing.[3] Its inhibition has been shown to selectively impede the proliferation of cancer cells. A key molecular consequence of DHX9 inhibition is the altered biogenesis of circular RNAs (circRNAs), specifically those arising from back-splicing events mediated by inverted repeat Alu elements.
One such circRNA, circBRIP1, has emerged as a highly specific and robust pharmacodynamic biomarker for DHX9 target engagement.[3][4] Inhibition of DHX9 leads to a significant and dose-dependent increase in the levels of circBRIP1, while the corresponding linear BRIP1 mRNA levels remain unchanged.[3] This specific upregulation makes circBRIP1 an attractive, minimally invasive biomarker that can be monitored in tissues and peripheral blood to assess the in vivo activity of DHX9 inhibitors.[1]
These application notes provide detailed protocols for the accurate quantification of circBRIP1 as a biomarker for DHX9 inhibition, utilizing both quantitative reverse transcription PCR (RT-qPCR) and droplet digital PCR (ddPCR).
Data Presentation
The following tables summarize the quantitative data on the induction of circBRIP1 upon treatment with DHX9 inhibitors.
Table 1: Potency of DHX9 Inhibitors on circBRIP1 Induction
| DHX9 Inhibitor | Cell Line | Assay Method | circBRIP1 EC50 | Reference |
| ATX968 | Not Specified | Not Specified | 0.054 µM (54 nM) | [5] |
| ATX968 | Not Specified | Not Specified | 101 nM | [6] |
| Exemplified Compound (from patent WO 2023158795) | HCT 116 | TaqMan multiplex qPCR | 1.41 µM |
Table 2: Correlation of circBRIP1 Induction with DHX9 Inhibition and Cellular Effects
| Parameter 1 | Parameter 2 | Cell Line | Correlation | Reference |
| circBRIP1 EC50 | DHX9 Biochemical Activity | dMMR CRC cell line | Positive Correlation | [3] |
| circBRIP1 EC50 | Proliferation Inhibition (IC50) | dMMR CRC cell line | Positive Correlation | [3] |
Signaling Pathway and Experimental Workflow
DHX9's Role in circBRIP1 Biogenesis
The following diagram illustrates the proposed mechanism of DHX9 in regulating circBRIP1 formation.
Caption: DHX9 helicase unwinds Alu repeats, preventing back-splicing and promoting linear BRIP1 mRNA formation.
Experimental Workflow for circBRIP1 Quantification
This diagram outlines the major steps for measuring circBRIP1 levels as a biomarker for DHX9 inhibition.
Caption: Workflow for quantifying circBRIP1 levels following DHX9 inhibitor treatment.
Experimental Protocols
Protocol 1: Total RNA Isolation and RNase R Treatment
This protocol is a prerequisite for both RT-qPCR and ddPCR.
Materials:
-
Cells or tissues of interest
-
TRIzol reagent or equivalent RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase R (and corresponding 10x reaction buffer)
-
RNase inhibitor
Procedure:
-
Total RNA Isolation: Isolate total RNA from cell pellets or homogenized tissues using TRIzol or a column-based kit according to the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a Bioanalyzer.
-
RNase R Treatment (Optional but Recommended): To specifically degrade linear RNA and enrich for circular transcripts: a. In an RNase-free tube, combine 2-5 µg of total RNA, 2 µL of 10x RNase R Buffer, and RNase-free water to a final volume of 18 µL. b. Add 2 µL of RNase R (e.g., 20 U/µL). c. Incubate at 37°C for 15-30 minutes. d. Purify the RNase R-treated RNA using an RNA cleanup kit or by ethanol precipitation. e. Elute in an appropriate volume of RNase-free water.
Protocol 2: circBRIP1 Quantification by RT-qPCR
Materials:
-
Total RNA or RNase R-treated RNA
-
Reverse transcription kit with random hexamers
-
SYBR Green or TaqMan qPCR master mix
-
Divergent primers for circBRIP1
-
Convergent primers for linear BRIP1 (control)
-
Primers for a housekeeping gene (e.g., GAPDH)
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Primer Design: Divergent primers are essential for the specific amplification of circRNAs. They are designed to anneal at the back-splice junction with their 3' ends pointing away from each other on the linear transcript.
-
circBRIP1 Forward Primer: 5'-CCAAGAGATGAAGTGGGAGCAC-3'[7]
-
circBRIP1 Reverse Primer: 5'-AATATCTGAAAAGGCCTTGTAAG-3'[7]
-
Linear BRIP1 Primers: Design convergent primers that amplify a region within an exon of the BRIP1 gene.
-
Housekeeping Gene Primers: Use validated primers for a stable housekeeping gene.
Procedure:
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA or the eluate from the RNase R treatment using a reverse transcription kit with random hexamers, following the manufacturer's protocol. b. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical 20 µL reaction includes:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:5 dilution)
- 6 µL of Nuclease-free water b. Include a no-template control (NTC) for each primer set.
-
qPCR Cycling Conditions: a. An example of a typical cycling protocol:
- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds b. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Calculate the relative expression of circBRIP1 using the 2-ΔΔCt method. b. Normalize the Ct values of circBRIP1 and linear BRIP1 to the housekeeping gene. c. Compare the normalized expression in inhibitor-treated samples to vehicle-treated controls to determine the fold induction.
Protocol 3: Absolute Quantification of circBRIP1 by ddPCR
ddPCR provides absolute quantification without the need for a standard curve, making it highly sensitive and precise for low-abundance transcripts.
Materials:
-
cDNA (as prepared for RT-qPCR)
-
ddPCR supermix for probes or EvaGreen
-
Divergent primers for circBRIP1 (as above)
-
Droplet generation oil
-
ddPCR-specific cartridges and gaskets
-
Droplet generator
-
Thermal cycler
-
Droplet reader
Procedure:
-
ddPCR Reaction Setup: a. Prepare the ddPCR reaction mix. A typical 20 µL reaction includes:
- 10 µL of 2x ddPCR Supermix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 1-4 µL of cDNA template
- Nuclease-free water to 20 µL
-
Droplet Generation: a. Load the 20 µL reaction mix and 70 µL of droplet generation oil into the appropriate wells of a ddPCR cartridge. b. Place the cartridge into the droplet generator to partition the sample into approximately 20,000 droplets.
-
PCR Amplification: a. Carefully transfer the droplet emulsion to a 96-well PCR plate. b. Seal the plate and perform thermal cycling. A typical protocol is:
- Enzyme Activation: 95°C for 10 minutes
- 40 Cycles:
- Denaturation: 94°C for 30 seconds
- Annealing/Extension: 60°C for 60 seconds
- Enzyme Deactivation: 98°C for 10 minutes
-
Droplet Reading and Data Analysis: a. Place the PCR plate into the droplet reader. b. The reader will count the number of positive (fluorescent) and negative droplets for each sample. c. The software uses Poisson statistics to calculate the absolute concentration of circBRIP1 in copies/µL. d. Results can be expressed as the number of circBRIP1 copies per nanogram of input RNA.
Logical Relationship Diagram
This diagram illustrates the rationale for using circBRIP1 as a biomarker for DHX9 inhibition.
Caption: The inhibitory effect of a DHX9 inhibitor on its target directly correlates with an increase in circBRIP1 levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. CircBRIP1: a plasma diagnostic marker for non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting DHX9 in Colorectal Cancer Cell Lines with DHX9 Inhibitors
These application notes provide an overview of the role of the DExH-Box Helicase 9 (DHX9) in colorectal cancer and protocols for evaluating the effects of DHX9 inhibitors, such as ATX-968, on colorectal cancer cell lines. While the specific inhibitor Dhx9-IN-10 has a reported EC50 of 9.04 μM in a cellular target engagement assay, detailed studies on its effects in colorectal cancer are not extensively published.[1] Therefore, this document leverages publicly available data on other potent DHX9 inhibitors to provide a comprehensive guide for researchers.
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[2][3] Elevated expression of DHX9 has been observed in several cancer types, including colorectal cancer, and is often associated with a poor prognosis.[4] Notably, tumors with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) systems exhibit a strong dependency on DHX9, making it an attractive therapeutic target for this subset of colorectal cancers.[5][2][6]
Inhibition of DHX9, either through genetic methods like siRNA knockdown or with small molecule inhibitors, has been shown to induce replication stress by increasing RNA/DNA secondary structures.[2][7] In MSI-H/dMMR cancer cells, this stress leads to cell-cycle arrest and apoptosis, demonstrating a selective vulnerability.[2][7][8]
Mechanism of Action of DHX9 Inhibition in MSI-H/dMMR Colorectal Cancer
The proposed mechanism of action for DHX9 inhibitors in MSI-H/dMMR colorectal cancer cells involves the induction of replication stress. DHX9 is crucial for resolving R-loops (RNA/DNA hybrids) that can form during transcription.[9] Inhibition of DHX9 leads to an accumulation of these structures, which impedes DNA replication forks. In cells with a deficient mismatch repair system, the ability to resolve this replication stress is compromised, leading to DNA damage, cell cycle arrest in the S phase, and eventual apoptosis.[7][8]
Caption: Proposed signaling pathway of DHX9 inhibition in MSI-H/dMMR colorectal cancer.
Quantitative Data Summary
The following tables summarize the effects of DHX9 inhibition on various colorectal cancer cell lines as reported in the literature.
Table 1: Effect of DHX9 Inhibition on Cell Viability in Colorectal Cancer Cell Lines
| Cell Line | MSI Status | DHX9 Inhibition Method | Effect on Viability | Reference |
| SNU407 | MSI-H | siRNA | Reduced | [10] |
| LS411N | MSI-H | siRNA | Reduced | [10] |
| HCT116 | MSI-H | siRNA | Reduced | |
| LS180 | MSI-H | siRNA | Reduced | |
| HT29 | MSS | siRNA | Little to no effect | [10] |
| NCI-H747 | MSS | siRNA | Little to no effect | [10] |
| Colo205 | MSS | siRNA | Little to no effect | |
| MDST8 | MSS | siRNA | Little to no effect |
MSI-H: Microsatellite Instability-High, MSS: Microsatellite Stable
Table 2: In Vivo Efficacy of DHX9 Inhibitor ATX-968 in Xenograft Models
| Xenograft Model | MSI Status | Treatment | Dosage | Outcome | Reference |
| LS411N | MSI-H | ATX-968 | 300 mg/kg b.i.d. | Strong and durable tumor regression (105%) | [8] |
| SW480 | MSS | ATX-968 | Not specified | No significant tumor growth inhibition | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of DHX9 inhibitors in colorectal cancer cell lines.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of a DHX9 inhibitor on the proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (both MSI-H and MSS)
-
Appropriate cell culture medium and supplements
-
DHX9 inhibitor (e.g., ATX-968)
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the DHX9 inhibitor in the cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the DHX9 inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 10 days, with media and compound replaced every 3-4 days).[5]
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of a DHX9 inhibitor on the ability of single cells to form colonies.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
DHX9 inhibitor
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the DHX9 inhibitor or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium and compound every 3-4 days.[5][10]
-
After the incubation period, wash the colonies with PBS.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.[5][10]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Image the plates and quantify the colonies.
Protocol 3: siRNA-mediated Knockdown of DHX9
This protocol is for the transient knockdown of DHX9 to mimic the effect of a DHX9 inhibitor.
Materials:
-
Colorectal cancer cell lines
-
DHX9-targeted siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX or a similar transfection reagent
-
Opti-MEM™ Reduced Serum Medium
Procedure:
-
Seed cells in 6-well plates so that they are 30-50% confluent at the time of transfection.
-
For each well, dilute siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot to confirm knockdown, cell viability assay).
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a DHX9 inhibitor in a mouse xenograft model. Note: All animal studies must be conducted in accordance with approved institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MSI-H and MSS colorectal cancer cell lines
-
Matrigel (optional)
-
DHX9 inhibitor and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the DHX9 inhibitor (e.g., via oral gavage) or vehicle to the respective groups at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Caption: General workflow for evaluating a DHX9 inhibitor in colorectal cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for DHX9 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[3][4] These application notes provide detailed protocols for the screening and characterization of DHX9 inhibitors, from initial high-throughput biochemical screens to secondary cell-based assays.
Signaling Pathways Involving DHX9
DHX9 is a central node in several critical cellular signaling pathways. Its inhibition can impact DNA replication and repair, modulate NF-κB and p53 signaling, and affect R-loop resolution. Understanding these pathways is crucial for interpreting the effects of DHX9 inhibitors.
Caption: Key signaling pathways influenced by DHX9.
Experimental Workflow for DHX9 Inhibitor Screening
A typical workflow for identifying and validating DHX9 inhibitors involves a multi-step process, beginning with a broad primary screen and progressively narrowing down to more complex biological assays.
Caption: General workflow for DHX9 inhibitor screening.
Primary Screening Assays: Biochemical Assays
Primary screens are designed for high-throughput capacity to test large compound libraries. The following are detailed protocols for the two most common biochemical assays for DHX9 activity.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function. A decrease in ATPase activity indicates potential inhibition.
Protocol:
Materials:
-
Recombinant human DHX9 protein
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)[5]
-
ATP
-
DHX9 substrate (e.g., dsRNA or ssRNA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Add 100 nL of diluted compounds to the wells of a 384-well plate.[7] Include controls for no enzyme, no compound (DMSO only), and a known inhibitor.
-
Prepare a solution of DHX9 in assay buffer and add to the wells to a final concentration of approximately 0.625 nM.[5]
-
Pre-incubate the plate for 15-20 minutes at room temperature.[5][6]
-
Initiate the reaction by adding a mixture of DHX9 substrate (e.g., 15 nM dsRNA) and ATP (e.g., 5 µM) to each well.[5]
-
Incubate the reaction for 45-120 minutes at room temperature.[5][6]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and Kinase Detection Reagent according to the manufacturer's protocol.[5][6]
-
Measure luminescence using a plate reader.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a nucleic acid duplex. A fluorescently labeled substrate is often used, where the fluorescence is quenched when the duplex is intact and increases upon unwinding.
Protocol:
Materials:
-
Recombinant human DHX9 protein
-
Helicase Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl₂, and 0.004 U/mL RNAseOUT)[7]
-
Fluorogenic helicase substrate (e.g., a dsRNA with a fluorophore like TAMRA on one strand and a quencher like BHQ on the other)[8]
-
ATP
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add 100 nL of diluted compounds to the wells of a 384-well plate.[7]
-
Add DHX9 protein to the wells to a final concentration of approximately 2.5 nM.[7]
-
Pre-incubate the plate for 15-30 minutes at room temperature.[7][9]
-
Prepare a master mix containing the fluorogenic substrate (e.g., 12.5 nM) and ATP (e.g., 5 µM) in helicase assay buffer.[7]
-
Initiate the reaction by adding the master mix to each well.
-
Immediately begin kinetic reading of the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 560 nm/585 nm for TAMRA) every 60 seconds for 30 minutes.[7]
-
Calculate the rate of reaction (slope of the initial linear phase) for each well.
Secondary and Tertiary Assays: Hit Validation and Characterization
Hits from the primary screen should be validated and further characterized using orthogonal biochemical and cell-based assays.
Orthogonal Biochemical and Biophysical Assays
-
Surface Plasmon Resonance (SPR): To confirm direct binding of the compound to DHX9 and determine binding affinity (K_D_).[5]
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of binding.
Cell-Based Assays
This assay determines the effect of DHX9 inhibitors on the growth and viability of cancer cells.
Protocol (using CellTiter-Glo®):
Materials:
-
Cancer cell lines (e.g., MSI-H colorectal cancer cells like HCT116)[7]
-
Complete cell culture medium
-
Test compounds
-
96-well or 384-well clear-bottom white plates
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay reagent (Promega)[7]
-
Luminescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours to 10 days, with media and compound replaced every 3-5 days for longer incubations.[7]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC_50_ value.[7]
Inhibition of DHX9 has been shown to lead to the accumulation of certain circular RNAs (circRNAs). Measuring the levels of these circRNAs can serve as a biomarker for target engagement in cells.[7]
Protocol:
Materials:
-
Cancer cell lines
-
Test compounds
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for specific circRNAs like circBRIP1, and a fluorescent probe system)[7]
-
qPCR instrument
Procedure:
-
Treat cells with test compounds for a defined period (e.g., 24-48 hours).
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of target circRNAs using qRT-PCR with specific divergent primers that amplify the back-spliced junction.
-
Normalize the data to a housekeeping gene and calculate the fold change in circRNA levels relative to a vehicle-treated control.
DHX9 inhibition can induce apoptosis and cell cycle arrest.[3][10] These effects can be quantified by flow cytometry.
Protocol (Cell Cycle Analysis):
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24-72 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[7]
Data Presentation
Quantitative data from screening and characterization assays should be summarized in tables for easy comparison.
Table 1: Biochemical Activity of DHX9 Inhibitors
| Compound | ATPase Assay IC_50_ (µM) | Helicase Unwinding Assay IC_50_ (µM) | Binding Affinity (K_D_) (µM) |
| ATX968 | 0.004 (EC_50_) | 0.021 | 0.00033 (SPR) |
| Compound X | Data | Data | Data |
| Compound Y | Data | Data | Data |
Data for ATX968 sourced from recent publications.[7][11]
Table 2: Cellular Activity of DHX9 Inhibitors
| Compound | Cell Viability IC_50_ (µM) (Cell Line) | circRNA Induction EC_50_ (µM) (circBRIP1) | Apoptosis Induction (% Annexin V+) |
| ATX968 | 0.663 (LS411N) | 0.101 | Concentration-dependent increase |
| Compound X | Data | Data | Data |
| Compound Y | Data | Data | Data |
Data for ATX968 sourced from recent publications.[7][11]
Conclusion
The protocols and workflows described provide a comprehensive framework for the identification and characterization of novel DHX9 inhibitors. A combination of robust biochemical and cellular assays is essential for validating potential therapeutic candidates and elucidating their mechanism of action. The provided signaling pathway diagrams offer a conceptual basis for understanding the downstream consequences of DHX9 inhibition in a cellular context.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparation of DHX9-IN-10 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHX9 (DExH-box helicase 9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2] DHX9-IN-10 is a small molecule inhibitor of DHX9, developed for cancer research.[3][4] Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving small molecule inhibitors for laboratory use. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound and recommendations for its stock solution are summarized in the table below.
| Parameter | Value | Reference |
| Compound Name | This compound | [3] |
| Target | DHX9 Helicase | [3] |
| Molecular Weight | 386.49 g/mol | [5] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [6][7][8] |
| Recommended Stock Concentration | 10 mM - 50 mM | General Practice |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [6][8][9] |
| Handling Precautions | Use personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area or chemical fume hood. | General Lab Safety |
Note: The recommended storage conditions are based on data for other DHX9 inhibitors. It is advised to consult the Certificate of Analysis for specific storage recommendations for your batch of this compound.
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound. The principles can be adapted to prepare other concentrations.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.865 mg of the compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 386.49 g/mol x 1000 mg/g = 3.865 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle heating (37°C) may also aid dissolution but should be used with caution to avoid compound degradation.[6][7]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][8][9]
-
Visualizations
DHX9 Signaling and Inhibition
DHX9 is involved in multiple cellular processes that are critical for cell proliferation and survival. By unwinding DNA and RNA structures, it facilitates DNA replication and transcription. In cancer cells, these processes are often hyperactive. This compound acts by inhibiting the helicase activity of DHX9, leading to an accumulation of unresolved DNA/RNA hybrids (R-loops), replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of DHX9 and the inhibitory action of this compound.
Experimental Workflow: this compound Stock Solution Preparation
The following diagram outlines the logical workflow for preparing the this compound stock solution in DMSO.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DHX9抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Staining of DHX9 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional protein integral to numerous cellular processes.[1] As a member of the DExH-box family of helicases, DHX9 utilizes ATP hydrolysis to unwind DNA and RNA secondary structures, playing critical roles in transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1] Its dynamic subcellular localization is tightly regulated and reflects its diverse functions. In human cells, DHX9 is predominantly found in the nucleoplasm, but it can be actively translocated to the nucleolus or shuttle to the cytoplasm in response to various cellular stresses, including viral infection and transcriptional inhibition.[1]
Understanding the subcellular distribution of DHX9 is crucial for elucidating its role in both normal cellular physiology and disease states. Dysregulation of DHX9 localization and function has been implicated in cancer and viral pathogenesis. These application notes provide a comprehensive guide for the immunofluorescent staining and analysis of DHX9 localization, offering detailed protocols, data interpretation guidelines, and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Analysis of DHX9 Localization
The subcellular localization of DHX9 is dynamic and can be quantitatively assessed by immunofluorescence microscopy. The following table summarizes expected changes in DHX9 distribution under various experimental conditions based on published data.
| Experimental Condition | Cell Type | Primary Antibody (Clone/Cat#) | Dilution | Expected Change in DHX9 Localization | Quantitative Measure | Reference |
| Transcriptional Inhibition (Actinomycin D treatment) | HeLa | Not Specified | Not Specified | Translocation from nucleoplasm to nucleolus. | Percentage of cells with distinct nucleolar DHX9 staining. | [2] |
| Viral Infection (e.g., Myxoma virus) | A549 | Not Specified | Not Specified | Relocalization from the nucleus to form cytoplasmic granules. | Percentage of cells exhibiting cytoplasmic DHX9 granules. | [3] |
| DNA Damage (e.g., Etoposide treatment) | MRC-5 | Not Specified | Not Specified | No significant change in predominantly nuclear localization. | Relative fluorescence intensity in nuclear vs. cytoplasmic compartments. | [4][5] |
| Cell Cycle Progression (S-phase) | HeLa | Not Specified | Not Specified | Dynamic colocalization with CIZ1 in the nucleolus during early to mid S-phase. | Percentage of S-phase cells showing nucleolar colocalization. | [2] |
| Depletion of Nup98 | HEK293T | Not Specified | Not Specified | Altered intranuclear distribution, potential decrease in nucleoplasmic retention. | Analysis of nucleoplasmic vs. nuclear envelope fluorescence intensity. | [6] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Endogenous DHX9 in Cultured Cells
This protocol outlines the steps for fixing, permeabilizing, and staining cultured cells to visualize the subcellular localization of DHX9.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Validated primary antibody against DHX9 (see table below for examples)
-
Fluorophore-conjugated secondary antibody corresponding to the primary antibody host species
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Validated Anti-DHX9 Antibodies for Immunofluorescence:
| Host Species | Type | Catalog Number | Recommended Dilution |
| Rabbit | Polyclonal | HPA028050 (Sigma-Aldrich) | 1:200 - 1:500 |
| Mouse | Monoclonal | 67153-1-Ig (Proteintech) | 1:100 |
| Rabbit | Polyclonal | PA5-19542 (Thermo Fisher) | 1 µg/mL |
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Cell Treatment (Optional): If investigating changes in DHX9 localization, treat the cells with the desired agent (e.g., transcriptional inhibitors, viruses, DNA damaging agents) for the appropriate duration. Include an untreated control.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary anti-DHX9 antibody in Primary Antibody Dilution Buffer to the recommended concentration. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 (PBS-T) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS-T for 5 minutes each.
-
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
Experimental Workflow
Caption: Immunofluorescence workflow for DHX9 localization.
Signaling Pathways Involving DHX9
DHX9 in NF-κB Signaling
DHX9 has been shown to interact with the p65 subunit of NF-κB in the nucleus, acting as a transcriptional coactivator to enhance the expression of NF-κB target genes, particularly in the context of the innate immune response to viral infection.[7][8]
Caption: DHX9's role in the NF-κB signaling pathway.
DHX9 in the DNA Damage Response
DHX9 is also involved in the maintenance of genomic stability and the DNA damage response (DDR). It participates in the resolution of R-loops, which are RNA:DNA hybrids that can cause DNA damage and replication stress if they persist.
Caption: DHX9's function in the DNA damage response.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of DHX9 as a cell cycle regulated nucleolar recruitment factor for CIZ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Nup98 regulates the localization and activity of DExH/D-box helicase DHX9 | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Replication Stress Following DHX9 Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing replication stress induced by DHX9 inhibitors, such as Dhx9-IN-10. The protocols and methodologies described herein are essential for researchers in oncology, drug development, and molecular biology to characterize the cellular response to DHX9 inhibition and to elucidate the mechanisms underlying inhibitor-induced replication stress.
Introduction to DHX9 and Replication Stress
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] DHX9's ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops, is critical for preventing genomic instability.[1][4][5] Inhibition of DHX9 has emerged as a promising therapeutic strategy, particularly in cancers with high levels of microsatellite instability (MSI) and deficient mismatch repair (dMMR), which show a strong dependence on this helicase.[6][7]
Inhibition of DHX9's enzymatic activity leads to the accumulation of RNA/DNA hybrids (R-loops) and other secondary structures, which impede the progression of replication forks, a condition known as replication stress.[4][6] This stress can trigger a DNA damage response (DDR), lead to cell cycle arrest, and ultimately induce apoptosis in cancer cells.[6][8] Therefore, accurately assessing replication stress is paramount for evaluating the efficacy of DHX9 inhibitors.
Key Techniques for Assessing Replication Stress
Several robust methods can be employed to measure the various hallmarks of replication stress. These techniques, detailed in the protocols below, provide quantitative and qualitative data on the effects of DHX9 inhibition on DNA replication dynamics.
Summary of Quantitative Data
The following table summarizes the key quantitative readouts from the described experimental protocols, allowing for a clear comparison of replication stress markers between control and DHX9 inhibitor-treated cells.
| Technique | Parameter Measured | Expected Outcome with DHX9 Inhibition |
| DNA Fiber Analysis | Replication Fork Speed (kb/min) | Decrease |
| Inter-Origin Distance (µm) | Decrease (due to new origin firing) | |
| Fork Stalling/Termination (%) | Increase | |
| Asymmetry of Sister Forks | Increase | |
| Immunofluorescence | γH2AX Foci per Nucleus | Increase |
| RPA Foci per Nucleus | Increase | |
| 53BP1 Nuclear Bodies per Nucleus | Increase | |
| Cell Cycle Analysis | Percentage of Cells in S-phase | Increase (S-phase arrest) |
| Percentage of Cells in G2/M phase | Potential increase (G2/M checkpoint activation) |
Experimental Protocols
Protocol 1: DNA Fiber Analysis for Assessing Replication Fork Dynamics
This protocol allows for the direct visualization and measurement of individual replication fork dynamics at the single-molecule level.[9][10][11]
Workflow for DNA Fiber Analysis
Caption: Workflow for the DNA fiber assay to analyze replication dynamics.
Materials:
-
Cell line of interest
-
This compound or other DHX9 inhibitor
-
5-Chloro-2’-deoxyuridine (CldU) and 5-Iodo-2’-deoxyuridine (IdU)
-
Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (PBS)
-
Microscope slides
-
Fixation solution (Methanol:Acetic Acid, 3:1)
-
Denaturation solution (2.5 M HCl)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: Rat anti-BrdU (for CldU), Mouse anti-BrdU (for IdU)
-
Secondary antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse antibodies
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells to be 60-70% confluent. Treat with the desired concentration of this compound for the specified duration.
-
Sequential Labeling:
-
Add CldU (final concentration 20-50 µM) to the culture medium and incubate for 20-30 minutes.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh medium containing IdU (final concentration 200-250 µM) and incubate for another 20-30 minutes.
-
-
Cell Lysis and Fiber Spreading:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend 2,000-5,000 cells in 2 µL of PBS and spot onto a microscope slide.
-
Add 7 µL of lysis buffer to the cell spot and incubate for 8-10 minutes at room temperature.
-
Tilt the slide to allow the DNA-containing lysate to slowly run down the slide, creating stretched DNA fibers.
-
Air dry the slides completely.
-
-
Fixation and Denaturation:
-
Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.
-
Air dry the slides.
-
Denature the DNA by incubating in 2.5 M HCl for 1 hour at room temperature.
-
Wash the slides extensively with PBS.
-
-
Immunostaining:
-
Block the slides with blocking buffer for 1 hour.
-
Incubate with primary antibodies against CldU and IdU (diluted in blocking buffer) for 1-2 hours at room temperature in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS and mount with an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the lengths of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Calculate fork speed (length of IdU tract / duration of IdU pulse).
-
Quantify stalled forks (only CldU signal) and new origin firing (only IdU signal).
-
Protocol 2: Immunofluorescence Staining for Replication Stress Markers (γH2AX and RPA)
This protocol detects the formation of nuclear foci of γH2AX (a marker for DNA double-strand breaks) and RPA (which coats ssDNA at stalled forks), both of which are indicative of replication stress.[12][13][14][15]
Workflow for Immunofluorescence Staining
Caption: Experimental workflow for γH2AX/RPA immunofluorescence.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: Rabbit anti-γH2AX, Mouse anti-RPA
-
Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat with this compound as required.
-
Fixation:
-
Aspirate the medium and wash once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and/or anti-RPA) in blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution (300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX and RPA foci per nucleus using automated image analysis software (e.g., CellProfiler, Fiji).[14] At least 100 nuclei should be counted per condition.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle, which can reveal a cell cycle arrest in response to replication stress.[8]
Signaling Pathway Leading to S-phase Arrest
Caption: Pathway of DHX9 inhibition leading to S-phase arrest.
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including any floating cells in the medium) by trypsinization.
-
Washing: Wash the cells once with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).
-
By employing these detailed protocols, researchers can effectively and quantitatively assess the induction of replication stress by DHX9 inhibitors, providing crucial insights into their mechanism of action and therapeutic potential.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 10. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hallmarks of DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Effects of Dhx9-IN-10 on Cancer Cell Proliferation using a Colony Formation Assay
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in various crucial cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its dysregulation has been linked to the development and progression of numerous cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[1] Elevated expression of DHX9 is observed in multiple cancer types, including colorectal, lung, liver, and breast cancers, and is often associated with a poor prognosis.[4][5][6][7][8] Given its pivotal role in cancer cell proliferation and survival, DHX9 has emerged as an attractive therapeutic target.[1][2][9]
Dhx9-IN-10 is a small molecule inhibitor designed to target the helicase activity of DHX9. This application note provides a detailed protocol for utilizing a colony formation (clonogenic) assay to evaluate the long-term effects of this compound on the proliferative capacity of cancer cells. The colony formation assay is a well-established in vitro method to determine the ability of a single cell to undergo sufficient proliferation to form a colony.[10][11] This assay is considered the gold standard for assessing the impact of cytotoxic agents on cell reproductive viability.[11]
Principle of the Assay
The colony formation assay measures the ability of a single cell to grow into a visible colony, which is typically defined as a cluster of at least 50 cells.[10] This assay provides insight into the long-term survival and reproductive integrity of cells following treatment with a therapeutic agent like this compound.[10][11] A reduction in the number and/or size of colonies in treated cells compared to untreated controls indicates the cytotoxic or cytostatic potential of the compound.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical colony formation assay assessing the effects of a DHX9 inhibitor on a cancer cell line.
Table 1: Effect of this compound on Colony Formation in a Cancer Cell Line
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | 0 | 185 ± 12 | 92.5 | 1.00 |
| This compound | 0.1 | 152 ± 9 | 76.0 | 0.82 |
| This compound | 0.5 | 98 ± 7 | 49.0 | 0.53 |
| This compound | 1.0 | 41 ± 5 | 20.5 | 0.22 |
| This compound | 5.0 | 8 ± 2 | 4.0 | 0.04 |
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay to assess the effects of this compound.
Materials
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Paraformaldehyde (4% in PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Protocol
-
Cell Preparation and Seeding:
-
Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.
-
Harvest the cells by washing with PBS, followed by trypsinization.[10]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.[11]
-
Resuspend the cell pellet in fresh medium and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density (typically 200-1000 cells/well for a 6-well plate) should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Seed the cells into 6-well plates and allow them to attach overnight in a 37°C, 5% CO2 incubator.[12]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day after seeding, prepare serial dilutions of this compound in complete medium to achieve the final desired concentrations. A vehicle control (DMSO) at the same final concentration as in the highest drug treatment should be included.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C with 5% CO2. The incubation time may need to be optimized depending on the growth rate of the cell line.[12]
-
Monitor the plates periodically for colony formation.
-
-
Fixing and Staining:
-
After the incubation period, when colonies are visible to the naked eye, gently remove the medium from the wells.
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde to each well and incubating for 20 minutes at room temperature.[11]
-
Remove the paraformaldehyde and wash the wells with PBS.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 5-10 minutes at room temperature.[11][12]
-
Carefully remove the crystal violet solution and wash the wells with water until the background is clear.[12]
-
Allow the plates to air dry overnight.[11]
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is generally defined as a cluster of 50 or more cells. Counting can be done manually using a microscope or with automated colony counting software.[10][11][13]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group as described in the data presentation section.
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay to assess this compound effects.
Diagram 2: Simplified DHX9 Signaling Pathway Interactions in Cancer
Caption: DHX9's role in key cancer-related signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. oncotarget.com [oncotarget.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. ossila.com [ossila.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Flow Cytometry-Based Cell Cycle Analysis with a DHX9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its central role in these fundamental pathways has made it an attractive target for therapeutic intervention, particularly in oncology.[2][3] Aberrant expression or activity of DHX9 has been linked to various cancers, and its inhibition has been shown to induce cell-cycle arrest, senescence, or apoptosis, depending on the cellular context.[3][4]
These application notes provide a detailed guide for utilizing a DHX9 inhibitor, here referred to as Dhx9-IN-10, for cell cycle analysis using flow cytometry. The protocols and data presented are based on the known effects of DHX9 inhibition, including those observed with the potent and selective inhibitor ATX968, and through genetic knockdown of DHX9.[3][4] This document is intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding the impact of DHX9 inhibition on cell cycle progression.
Mechanism of Action: DHX9 Inhibition and Cell Cycle Arrest
DHX9 plays a crucial role in DNA replication by unwinding complex DNA and RNA structures at replication origins.[1][5] Inhibition of DHX9's helicase activity disrupts these processes, leading to replication stress.[3][4] This stress activates cellular checkpoints, often leading to an arrest in the cell cycle to allow for DNA repair.
A key pathway implicated in the response to DHX9 inhibition is the p53 signaling pathway.[5][6] Loss of DHX9 function can lead to the activation of a p53-dependent stress response.[5] Activated p53 can then induce the expression of downstream targets, such as the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) responsible for cell cycle progression, leading to a G0/G1 arrest.[5] However, studies have also shown that DHX9 inhibition can have deleterious effects in p53-deficient cells, suggesting the existence of alternative pathways leading to cell cycle arrest or apoptosis.[6]
Data Presentation: Quantitative Effects of DHX9 Inhibition on Cell Cycle Distribution
The inhibition of DHX9 typically results in an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases. The magnitude of this effect can vary depending on the cell line, the specific inhibitor concentration, and the duration of treatment. Below are representative data summarizing the expected quantitative changes in cell cycle distribution following DHX9 suppression.
Table 1: Cell Cycle Distribution in p53-wildtype and p53-null Mouse Embryonic Fibroblasts (MEFs) after DHX9 Knockdown
| Cell Line | Condition | % G0/G1 Phase | % S Phase | % G2/M Phase |
| INK4A-/- (p53+/+) | Control | 45 | 35 | 20 |
| INK4A-/- (p53+/+) | shDHX9 | 70 (↑ ~25%) | 15 (↓ ~20%) | 15 (↓ ~5%) |
| p53-/- | Control | 50 | 30 | 20 |
| p53-/- | shDHX9 | 65 (↑ ~15%) | 20 (↓ ~10%) | 15 (↓ ~5%) |
Data are representative and based on findings reported for DHX9 knockdown in MEFs. The exact percentages may vary between experiments.[7]
Table 2: Hypothetical Dose-Response of this compound on a Cancer Cell Line
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 0 | 48.5 ± 2.1 | 35.2 ± 1.8 | 16.3 ± 1.5 | 1.5 ± 0.3 |
| This compound | 0.1 | 55.3 ± 2.5 | 30.1 ± 1.9 | 14.6 ± 1.3 | 2.1 ± 0.4 |
| This compound | 1 | 68.7 ± 3.2 | 18.5 ± 2.0 | 10.8 ± 1.1 | 5.7 ± 0.9 |
| This compound | 10 | 75.2 ± 3.8 | 9.8 ± 1.5 | 6.5 ± 0.9 | 12.3 ± 1.8 |
This table presents hypothetical data to illustrate a typical dose-dependent effect of a DHX9 inhibitor on cell cycle distribution and apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with a DHX9 inhibitor prior to cell cycle analysis.
Materials:
-
Cell line of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and inhibitor concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining
This protocol describes the fixation and staining of cells with propidium iodide for the analysis of DNA content and cell cycle distribution.[8][9][10][11]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS. Trypsinize the cells and then neutralize the trypsin with complete medium. Combine the trypsinized cells with the collected supernatant from the first step.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.[8]
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]
-
Incubation for Fixation: Incubate the cells on ice for at least 2 hours or overnight at -20°C. Fixed cells can often be stored at -20°C for several weeks.[10][11]
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation for Staining: Incubate the cells at room temperature for 30 minutes in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL2 or FL3). Gate out doublets and debris using forward scatter (FSC) and side scatter (SSC) parameters, as well as pulse width versus area for the DNA content signal.
Mandatory Visualizations
Caption: DHX9 Inhibition Signaling Pathway leading to G0/G1 Cell Cycle Arrest.
Caption: Experimental Workflow for Cell Cycle Analysis using this compound.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dhx9-IN-10 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Dhx9-IN-10. Our goal is to help you optimize experimental conditions for determining the half-maximal inhibitory concentration (IC50) of this novel DHX9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting the DEIH-box RNA/DNA helicase DHX9. DHX9 is a multifunctional enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3][4] By inhibiting the helicase activity of DHX9, this compound can disrupt these processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells that show a high dependency on DHX9 activity, such as those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[1][3]
Q2: What is the significance of determining the IC50 value for this compound?
The IC50 (Inhibitory Concentration 50) value is a critical metric that quantifies the concentration of this compound required to inhibit 50% of a specific biological process, such as cell proliferation.[5] It is a key indicator of the compound's potency and is essential for:
-
Comparing the efficacy of different inhibitor candidates.
-
Determining appropriate concentration ranges for further in vitro and in vivo studies.
-
Understanding the dose-response relationship of the compound.
Q3: Which cell lines are most suitable for testing this compound?
Recent studies suggest that cancer cells with deficient mismatch repair (dMMR) and microsatellite instability-high (MSI-H) are particularly sensitive to DHX9 inhibition.[1][3] Therefore, cell lines with these characteristics are recommended for initial IC50 studies. It is also advisable to include a microsatellite stable (MSS) cell line as a negative control to assess the selectivity of the compound.
Illustrative IC50 Data for this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | MMR Status | This compound IC50 (µM) |
| HCT116 | Colorectal Cancer | dMMR/MSI-H | 0.5 |
| LS411N | Colorectal Cancer | dMMR/MSI-H | 0.8 |
| NCI-H747 | Colorectal Cancer | pMMR/MSS | >10 |
| HeLa | Cervical Cancer | pMMR/MSS | 15 |
Note: This data is illustrative and should be determined experimentally for your specific cell lines and assay conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of the IC50 value for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| No dose-dependent inhibition observed | - Incorrect concentration range of this compound- Compound instability or precipitation- Insufficient incubation time | - Perform a broad-range pilot experiment (e.g., 0.01 µM to 100 µM) to identify the inhibitory range.- Visually inspect the compound dilutions for any signs of precipitation. Consider using a different solvent or a lower final concentration.- Optimize the incubation time based on the cell line's doubling time. A 48 or 72-hour incubation is common.[6] |
| IC50 value is significantly different from expected values | - Different cell line passage number or health- Variation in assay protocol (e.g., seeding density, incubation time)- Contamination of cell cultures | - Use cells with a consistent and low passage number. Regularly check cell morphology.- Standardize all assay parameters and document them carefully.- Routinely test for mycoplasma contamination. |
| Poor sigmoidal curve fit | - Inappropriate concentration range (too narrow or too wide)- Insufficient number of data points | - Ensure your concentration range spans from no inhibition to maximal inhibition.- Use a sufficient number of concentrations (e.g., 8-12 points) to define the curve accurately. |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HCT116, NCI-H747)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).[6]
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[7]
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of DHX9 inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
troubleshooting weak signal in DHX9 western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals in DHX9 Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during DHX9 Western blotting, providing potential causes and solutions in a direct question-and-answer format.
Question: Why am I getting a very weak or no DHX9 signal?
A weak or absent signal for DHX9 can stem from several factors throughout the Western blot workflow, from sample preparation to antibody incubation and signal detection. Below is a breakdown of potential causes and solutions.
1. Issues Related to the Protein Sample
-
Low DHX9 Expression: The target protein, DHX9, may be expressed at low levels in your specific cell line or tissue type.[1]
-
Solution: Increase the total amount of protein loaded onto the gel.[2][3] Consider enriching for DHX9 through immunoprecipitation or cellular fractionation to concentrate the protein.[2][3] It's also beneficial to consult protein expression databases like UniProt or Protein Atlas to confirm DHX9 expression levels in your sample type.[1]
-
-
Protein Degradation: DHX9 may be degrading during the sample preparation process.[1][4][5]
-
Inefficient Protein Extraction: DHX9 is a nuclear protein, and standard lysis buffers may not efficiently extract it.[5][7]
2. Issues Related to Antibodies
-
Suboptimal Primary Antibody Concentration: The concentration of the primary antibody against DHX9 may be too low for effective detection.[2][4]
-
Primary Antibody Inactivity: The primary antibody may have lost its activity due to improper storage or handling.
-
Solution: Use a positive control, such as a cell lysate known to express DHX9, to verify the antibody's functionality. Ensure the antibody has been stored according to the manufacturer's instructions.
-
-
Incompatibility of Primary and Secondary Antibodies: The secondary antibody may not be appropriate for the primary antibody.[1]
3. Issues During Electrophoresis and Transfer
-
Inefficient Protein Transfer: The transfer of DHX9 from the gel to the membrane may be incomplete. This is a common issue, especially for large proteins like DHX9 (approximately 140 kDa).[6][11][12]
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3][13][14] For large proteins, a wet transfer is generally more efficient than a semi-dry transfer.[6] You can optimize the transfer by increasing the transfer time or adding a small amount of SDS (up to 0.02%) to the transfer buffer to facilitate the migration of large proteins out of the gel.[11][15] Ensure good contact between the gel and the membrane and that no air bubbles are present.[13][14][15]
-
-
"Blow-through" of Protein: While less likely for a large protein like DHX9, it's possible for proteins to pass through the membrane if the transfer conditions are too harsh.
4. Issues with Incubation and Washing Steps
-
Excessive Washing: Over-washing the membrane can lead to the dissociation of the antibody-antigen complex, resulting in a weaker signal.[10]
-
Suboptimal Incubation Conditions: The time and temperature of antibody incubation might not be optimal.
5. Issues with Signal Detection
-
Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) may have lost its activity.
-
Solution: Use fresh or new ECL reagents. You can test the substrate by mixing the components to see if they produce a signal.
-
-
Insufficient Exposure Time: The exposure time may be too short to capture the signal.
-
Solution: Increase the exposure time incrementally.[16]
-
Quantitative Data Summary
The following tables provide recommended antibody dilutions for DHX9 Western blotting as suggested by various manufacturers. These are starting points, and optimization is often necessary for specific experimental conditions.
Table 1: Recommended Primary Antibody Dilutions for DHX9
| Manufacturer | Catalog Number | Antibody Type | Recommended Dilution |
| Cell Signaling Technology | #70998 | Polyclonal (Rabbit) | 1:1000[17] |
| Thermo Fisher Scientific | A300-855A | Polyclonal (Rabbit) | 1:2,000 - 1:10,000[18] |
| Cell Signaling Technology | #71286 | Monoclonal (Rabbit) | 1:1000 |
| Thermo Fisher Scientific | PA5-19542 | Polyclonal (Rabbit) | 1 µg/mL[19] |
| Proteintech | 17721-1-AP | Polyclonal (Rabbit) | 1:5000 - 1:50000[20] |
Table 2: General Secondary Antibody Dilution Range
| Antibody Type | Recommended Dilution Range |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:200,000[6] |
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation for DHX9 Detection
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail per 107 cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For enhanced extraction of nuclear DHX9, sonicate the lysate on ice.
-
Incubate the lysate on ice for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation for Electrophoresis:
-
Mix the protein lysate with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes. Some proteins may aggregate at this temperature; in such cases, heating at 70°C for 10-20 minutes can be an alternative.[6]
-
Protocol 2: Western Blotting for DHX9
-
Gel Electrophoresis:
-
Load 20-50 µg of protein lysate per well onto an SDS-PAGE gel. The percentage of the gel should be appropriate for the size of DHX9 (~140 kDa).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary DHX9 antibody at the optimized dilution in the blocking buffer. This is typically done overnight at 4°C with gentle agitation.[6]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: A streamlined workflow of the Western blotting process.
Caption: A decision tree for troubleshooting a weak DHX9 signal.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. DExH-Box Helicase 9 Participates in De Novo Nrf2 Protein Translation Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. You are being redirected... [prosci-inc.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. sinobiological.com [sinobiological.com]
- 17. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. DHX9 Polyclonal Antibody (A300-855A) [thermofisher.com]
- 19. DHX9 Polyclonal Antibody (PA5-19542) [thermofisher.com]
- 20. DHX9 antibody (17721-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Mitigating Off-Target Effects of Helicase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with helicase inhibitors and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms leading to off-target effects of helicase inhibitors?
A1: Off-target effects of helicase inhibitors can arise from several mechanisms. Due to the conserved nature of the ATP-binding site among many helicases and other ATP-dependent enzymes, inhibitors designed to be ATP-competitive can exhibit a lack of specificity.[1][2][3] Some compounds may also interact with the nucleic acid substrate itself, rather than the helicase, leading to artifacts in unwinding assays.[3][4] Additionally, inhibitors can bind to allosteric sites on unintended proteins or interfere with protein-protein interactions, causing unforeseen biological consequences.[1][5][6]
Q2: How can I distinguish between on-target and off-target effects in my cellular assays?
A2: Differentiating between on-target and off-target effects is crucial for validating your results. A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should manifest at lower inhibitor concentrations, consistent with its biochemical potency (IC50), while off-target effects may appear at higher concentrations.[7]
-
Genetic Knockdown/Knockout: Compare the phenotype induced by the inhibitor with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target helicase.[8] A similar phenotype strongly suggests an on-target effect.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of your inhibitor. This can help rule out effects caused by the chemical scaffold itself.[8]
-
Rescue Experiments: Overexpression of the target helicase may rescue the on-target phenotype but not the off-target effects.[7]
Q3: What are the initial biochemical assays I should perform to assess the specificity of my helicase inhibitor?
A3: To assess the specificity of a newly identified helicase inhibitor, a panel of biochemical assays is essential:
-
Helicase Selectivity Panel: Test the inhibitor against a panel of related and unrelated helicases to determine its selectivity profile.[4][9] This can include other members of the same helicase family and helicases from different superfamilies.
-
ATPase Assay: Measure the inhibitor's effect on the ATPase activity of the target helicase and other helicases.[4][10] This helps to understand if the inhibitor is ATP-competitive and its specificity for the target's ATP-binding site.
-
Nucleic Acid Binding Assay: Assays like thiazole (B1198619) orange displacement can determine if the compound interacts directly with the DNA or RNA substrate, which can be a source of artifacts in helicase assays.[4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations expected to be selective for the target helicase.
This could indicate significant off-target effects or that the on-target effect itself is highly toxic to the cells being used.
Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Chemistry of Helicase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. news-medical.net [news-medical.net]
interpreting anomalous dose-response curves for Dhx9-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering anomalous dose-response curves with Dhx9-IN-10. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a dose-response curve for this compound?
A typical dose-response curve for an inhibitor like this compound is expected to be sigmoidal (S-shaped). This curve illustrates that as the concentration of this compound increases, the measured response (e.g., cell viability) decreases, eventually reaching a plateau.
Q2: My dose-response curve for this compound is not sigmoidal. What are the common types of anomalous curves?
Deviations from the standard sigmoidal shape can manifest in several ways:
-
Biphasic (U-shaped) curve: The response decreases at lower concentrations and then increases at higher concentrations.
-
Shallow or steep slope: The transition from no effect to maximal effect is either unusually gradual or abrupt.
-
Incomplete inhibition: The curve plateaus before reaching 100% inhibition, even at very high concentrations.
-
Flat curve: Little to no change in response across the tested concentration range.
Q3: Why is it crucial to use healthy, logarithmically growing cells for my assay?
The physiological state of the cells is a critical factor. Cells that are overgrown (senescent) or unhealthy may respond differently to this compound. Using cells in the logarithmic growth phase ensures a more consistent and reproducible response to the inhibitor.
Troubleshooting Guide: Anomalous Dose-Response Curves
Issue 1: Biphasic (U-shaped) Dose-Response Curve
A U-shaped curve suggests that this compound may have complex biological effects that are concentration-dependent.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound might be interacting with other cellular targets, leading to an unexpected increase in the measured response (e.g., cell viability). Consider using a more specific inhibitor as a control if available, or perform target engagement assays. |
| Complex Biological Role of DHX9 | DHX9 is involved in multiple cellular pathways, some of which may have opposing effects on cell survival.[1][2][3][4] For example, inhibiting DHX9 could induce apoptosis in some cells, while at higher concentrations, it might interfere with a pro-apoptotic pathway, leading to a net increase in viability. |
| Compound Properties | At high concentrations, the inhibitor might precipitate out of solution or form aggregates with altered biological activity. Visually inspect your dilutions for any precipitate. |
Issue 2: Shallow or Steep Hill Slope
The slope of the dose-response curve (Hill coefficient) provides information about the inhibitor's binding characteristics.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Not Reaching Equilibrium | Ensure that the incubation time is sufficient for this compound to bind to its target and elicit a biological response. |
| Positive or Negative Cooperativity | A steep slope might indicate positive cooperativity in binding, while a shallow slope could suggest negative cooperativity or multiple binding sites with different affinities. |
| Experimental Variability | High variability between replicates can distort the shape of the curve. Ensure thorough mixing of reagents and consistent cell seeding. |
Issue 3: Incomplete Inhibition at High Concentrations
An incomplete dose-response curve, where the response does not reach 100% inhibition, can be due to several factors.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Solubility Issues | This compound may not be fully soluble at higher concentrations, limiting its effective concentration. Optimize the solvent and visually inspect for precipitation. |
| Target Protein Turnover | If DHX9 has a high turnover rate, newly synthesized protein may not be inhibited, leading to a plateau below full inhibition. |
| Presence of a Resistant Subpopulation | The cell line used may contain a subpopulation of cells that are resistant to this compound. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Detection: Add the viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the dose-response curve.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the complex functions of DHX9 and a general workflow for troubleshooting anomalous dose-response curves.
Caption: Multifaceted roles of DHX9 in cellular processes.
References
how to improve DHX9 helicase assay sensitivity
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their DHX9 helicase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DHX9 and why is it a target of interest?
DHX9, also known as RNA Helicase A (RHA), is a versatile enzyme that unwinds DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[1][2][3] It plays a crucial role in various cellular processes, including DNA replication, transcription, translation, and maintaining genomic stability.[1][4] Its involvement in viral replication and cancer cell survival makes it a significant therapeutic target for drug discovery.[2][3]
Q2: Which type of assay is more sensitive for DHX9 activity: an ATPase assay or a helicase (unwinding) assay?
Both assays measure different aspects of DHX9 function.
-
ATPase assays measure the hydrolysis of ATP to ADP, which fuels the helicase activity. They are often used for primary high-throughput screening (HTS) due to their simplicity and robustness.[5][6]
-
Helicase (unwinding) assays directly measure the separation of a nucleic acid duplex. These are considered more direct functional assays and are crucial for confirming hits from ATPase screens and for mechanistic studies.
For ultimate sensitivity and a comprehensive understanding of an inhibitor's mechanism, it is recommended to use both types of assays. A compound could inhibit unwinding without affecting ATPase activity, or vice versa.
Q3: How can I improve the sensitivity of my DHX9 helicase assay?
Several factors can be optimized to enhance assay sensitivity:
-
Substrate Selection: DHX9 shows a preference for specific substrates. Using an optimal substrate can significantly increase the detected activity. Efficient DHX9 helicase activity often requires a 3' single-stranded tail on the substrate.[4] DHX9 also unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes more efficiently than simple DNA or RNA forks.[4] Studies have shown that double-stranded RNA with an 18-mer poly(U) 3' overhang is an effective substrate.[2][3]
-
Enzyme and Substrate Concentration: Titrate both the DHX9 enzyme and the nucleic acid substrate to find the optimal concentrations that yield a robust signal-to-background ratio.
-
Buffer Conditions: Optimize the assay buffer, including pH, salt concentration (e.g., MgCl2), and the presence of detergents (e.g., Tween 20) and reducing agents (e.g., DTT).[1]
-
Detection Method: Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET) or time-resolved FRET (TR-FRET), generally offer higher sensitivity compared to gel-based methods.[7][8]
Q4: What are the common causes of high background signal in a fluorescence-based DHX9 unwinding assay?
High background fluorescence can stem from several sources:
-
Substrate Instability: The fluorescently labeled duplex substrate may be unstable and spontaneously dissociate, leading to a high initial signal. Ensure proper annealing of the substrate.
-
Compound Interference: Test compounds can be intrinsically fluorescent or interfere with the fluorescent probes.[9] It is crucial to run controls with compounds in the absence of the enzyme.
-
Nuclease Contamination: Contaminating nucleases in the enzyme preparation can degrade the substrate, leading to signal generation independent of helicase activity. The inclusion of an RNase inhibitor is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive Enzyme | - Verify enzyme activity using a positive control. - Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.[10][11] |
| 2. Suboptimal Substrate | - Use a substrate known to be efficiently unwound by DHX9 (e.g., dsRNA with a 3' overhang).[2][3][4] - Verify the integrity and proper annealing of the substrate. | |
| 3. Incorrect Buffer Composition | - Optimize MgCl2 and ATP concentrations. - Ensure the buffer pH is optimal (typically around 7.5).[1] | |
| 4. Incorrect Instrument Settings | - For fluorescence assays, ensure the correct excitation and emission wavelengths and filters are used.[8] | |
| High Background Signal | 1. Spontaneous Substrate Dissociation | - Optimize annealing conditions for the substrate (e.g., slow cooling). - Increase the stability of the duplex if necessary. |
| 2. Fluorescent Compound Interference | - Screen compounds for intrinsic fluorescence at the assay wavelengths. - Perform counter-screens to identify compounds that interact with the substrate directly.[9] | |
| 3. Nuclease Contamination | - Use highly purified DHX9 enzyme. - Add an RNase inhibitor to the reaction buffer.[1] | |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy | - Use calibrated pipettes and proper pipetting techniques. - For HTS, ensure automated liquid handlers are properly calibrated.[12] |
| 2. Inconsistent Incubation Times/Temperatures | - Ensure all wells are incubated for the same duration and at a constant temperature. | |
| 3. Plate Issues | - Use low-binding plates to prevent enzyme or substrate adsorption.[1] - Ensure plates are compatible with the plate reader (e.g., black plates for fluorescence assays).[1] | |
| Assay Window Decreases Over Time | 1. Enzyme Instability | - Optimize buffer conditions to enhance enzyme stability (e.g., add BSA).[1] |
| 2. Substrate Degradation | - Check for and eliminate sources of nuclease contamination. | |
| 3. Product Inhibition | - If ADP accumulation is inhibitory, consider using an ATP regeneration system for kinetic assays. |
Experimental Protocols
Protocol 1: Fluorescence-Based Helicase Unwinding Assay
This protocol is adapted from a high-throughput fluorescence-based assay for DHX9 unwinding activity.[1] The principle relies on the separation of a duplex RNA substrate where one strand is labeled with a fluorophore (e.g., Cy5) and the other with a quencher (e.g., Black Hole Quencher, BHQ). Unwinding leads to an increase in fluorescence.
Materials:
-
Purified recombinant DHX9 protein
-
Fluorescently labeled duplex RNA substrate
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA, 0.004 U/mL RNaseOUT™[1]
-
ATP solution
-
384-well, low-volume, non-binding black plates[1]
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture by adding DHX9 enzyme (final concentration ~2.5 nM) and the duplex RNA substrate (final concentration ~12.5 nM) to the assay buffer in the wells of the 384-well plate.
-
If screening for inhibitors, add the compounds at this stage and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of ~5 µM.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
Protocol 2: ATPase Assay (ADP-Glo™ Based)
This protocol measures the ATPase activity of DHX9 by quantifying the amount of ADP produced using the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant DHX9 protein
-
DHX9 substrate (e.g., yeast RNA)
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA, 0.004 U/mL RNaseOUT™[1]
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well, medium-binding white plates[1]
-
Luminometer
Procedure:
-
Add DHX9 enzyme (final concentration ~0.625 nM) and the RNA substrate to the assay buffer in the wells of the 384-well plate.[1]
-
If screening inhibitors, add compounds and pre-incubate for 15 minutes at room temperature.[1]
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
Quantitative Data Summary
Table 1: Optimized Concentrations for DHX9 Assays
| Component | Helicase Unwinding Assay | ATPase Assay |
| DHX9 Enzyme | ~2.5 nM | ~0.625 nM |
| Nucleic Acid Substrate | ~12.5 nM | Varies (e.g., 0.1 mg/mL yeast RNA) |
| ATP | ~5 µM (near KM) | Varies (e.g., 50 µM) |
Data compiled from Gotur et al., 2023 and BellBrook Labs technical information.[1][12]
Visualizations
Caption: Workflow for a fluorescence-based DHX9 helicase unwinding assay.
Caption: Workflow for a DHX9 ATPase assay using luminescence-based ADP detection.
References
- 1. accenttx.com [accenttx.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. accenttx.com [accenttx.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Dhx9-IN-10 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DHX9-IN-10, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9). This guide addresses potential issues related to the stability of this compound in long-term cell culture experiments and offers troubleshooting strategies and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-dependent RNA helicase activity of the DHX9 protein. By binding to DHX9, the inhibitor prevents the hydrolysis of ATP, which is essential for unwinding RNA and RNA-DNA hybrid structures. This disruption of DHX9's function interferes with critical cellular processes such as transcription, RNA splicing, and DNA replication, ultimately leading to cell-cycle arrest and apoptosis in sensitive cell lines.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell culture, the final concentration of the solvent should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of DHX9, the potential for off-target effects should always be considered. It is advisable to include appropriate controls in your experiments, such as using a structurally related but inactive compound or assessing the phenotype in DHX9-knockout/knockdown cells.
Q4: In which cancer cell lines is this compound expected to be most effective?
A4: Preclinical studies with DHX9 inhibitors have shown particular efficacy in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1] These tumors exhibit a strong dependence on DHX9 for survival, making them prime targets for DHX9 inhibition.
Troubleshooting Guide
This guide addresses common issues that may be encountered during long-term cell culture experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity over time | 1. Chemical Instability: The compound may be degrading in the aqueous environment of the cell culture medium at 37°C. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 1). Consider replenishing the medium with fresh inhibitor every 24-48 hours. |
| 2. Metabolism by Cells: The cells may be metabolizing this compound into an inactive form. | 2. Assess the metabolic stability of the compound in the presence of your cell line. If metabolism is significant, more frequent media changes with fresh inhibitor may be required. | |
| 3. Binding to Serum Proteins: The inhibitor may be binding to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration. | 3. Test the stability and activity of this compound in low-serum or serum-free media, if compatible with your cell line. | |
| 4. Adsorption to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or flasks. | 4. Use low-protein-binding plasticware for your experiments. | |
| Inconsistent results between experiments | 1. Variability in Stock Solution: Repeated freeze-thaw cycles of the main stock solution can lead to degradation or precipitation. | 1. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. |
| 2. Incomplete Solubilization: The compound may not be fully dissolved in the working solution. | 2. Ensure complete dissolution of the compound in the solvent before adding it to the cell culture medium. Gentle warming or brief sonication of the stock solution may help. | |
| 3. Cell Passage Number: Cellular metabolism and response to inhibitors can change with prolonged culturing. | 3. Use cells within a consistent and low passage number range for all experiments. | |
| High levels of cell death in control group | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. |
| No observable effect of this compound | 1. Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a biological response. | 1. Perform a dose-response experiment to determine the optimal concentration range for your cell line (see Experimental Protocol 2). |
| 2. Cell Line Insensitivity: The cell line used may not be dependent on DHX9 for survival. | 2. Confirm the expression and dependence of your cell line on DHX9 using techniques like Western blotting or siRNA-mediated knockdown. | |
| 3. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. | 3. Use a fresh aliquot of the inhibitor and verify its activity in a biochemical assay if possible. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
The following table illustrates how to present stability data for this compound in two common cell culture media, with and without 10% Fetal Bovine Serum (FBS). The percentage of the remaining compound is determined by HPLC-MS analysis at various time points.
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 98.5 ± 3.0 | 99.1 ± 2.2 | 97.9 ± 2.8 | 98.5 ± 2.4 |
| 8 | 92.1 ± 4.5 | 95.3 ± 3.1 | 90.5 ± 4.9 | 93.2 ± 3.5 |
| 24 | 75.6 ± 5.8 | 85.2 ± 4.0 | 72.3 ± 6.1 | 81.7 ± 4.8 |
| 48 | 58.3 ± 6.2 | 70.1 ± 5.5 | 55.9 ± 7.3 | 65.4 ± 6.0 |
| 72 | 42.1 ± 7.1 | 55.8 ± 6.4 | 39.8 ± 8.0 | 50.1 ± 7.2 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media by HPLC-MS
This protocol outlines a general procedure for determining the stability of this compound in cell culture media.[2]
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard (a stable, structurally similar compound)
-
24-well plates
-
HPLC-MS system with a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot for DHX9 Target Engagement
This protocol is for assessing the effect of this compound on downstream signaling pathways by measuring the phosphorylation status of a target protein.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RPA32, anti-total-RPA32, anti-DHX9, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired time.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.
-
Visualizations
DHX9 Inhibition Signaling Pathway
Caption: The inhibitory action of this compound on DHX9 and its downstream effects.
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of this compound in cell culture.
Troubleshooting Logic Tree for Loss of Activity
References
reducing background noise in DHX9 immunofluorescence
Technical Support Center: DHX9 Immunofluorescence
This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce background noise and achieve high-quality staining for DHX9, a multifunctional nuclear DExH-box helicase involved in various cellular processes including transcription, DNA replication, and maintenance of genomic stability.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and why can its immunofluorescent staining be challenging?
DHX9, also known as RNA Helicase A (RHA), is a highly conserved protein primarily localized in the nucleoplasm of human cells.[2] Challenges in staining arise from its abundance and its role in complex molecular interactions with DNA and RNA, which can sometimes lead to non-specific antibody binding if protocols are not optimized. Furthermore, as a nuclear protein, proper cell permeabilization is critical to allow antibody access without damaging cellular morphology, which can contribute to background.[3][4]
Q2: What are the main sources of background noise in immunofluorescence?
Background noise can originate from several sources:
-
Non-specific antibody binding: The primary or secondary antibody may bind to cellular components other than the target antigen.[5][6] This can be caused by excessively high antibody concentrations or inappropriate blocking procedures.[5][6][7]
-
Autofluorescence: Some cell types or tissues naturally fluoresce, or fluorescence can be induced by aldehyde-based fixatives like paraformaldehyde (PFA).[7]
-
Secondary antibody cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the sample.[8]
-
Suboptimal washing: Inadequate washing steps can leave unbound antibodies behind, contributing to diffuse background.[3][8]
Q3: What are the essential controls to differentiate true DHX9 signal from background?
To ensure the specificity of your staining, the following controls are critical:
-
Secondary Antibody Only Control: This sample is processed without the primary antibody. Any observed signal is due to non-specific binding of the secondary antibody.[5][6][8]
-
Isotype Control: The sample is incubated with a non-immune antibody of the same isotype, species, and concentration as the primary antibody. This helps determine if the observed staining is due to non-specific Fc receptor binding or other protein-protein interactions.
-
Biological Controls: Use cells with known high and low (or knockout/knockdown) expression of DHX9 to confirm antibody specificity and signal intensity.
Troubleshooting Guide
Problem 1: High, diffuse background across the entire slide.
This is often caused by issues with antibody concentration, blocking, or washing steps.
| Potential Cause | Recommended Solution |
| Primary/Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000).[5][6][7] |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 30 minutes to 1-2 hours) at room temperature.[6][9] Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5% Normal Goat Serum for a goat anti-rabbit secondary).[8][10] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer like PBS with a mild detergent (e.g., 0.1% Tween 20) for more stringent washing.[3][8] |
| Drying of the Sample | Ensure the sample remains hydrated throughout the entire staining procedure by using a humidified chamber.[3][9] |
Problem 2: Non-specific staining in unexpected cellular compartments (e.g., strong cytoplasmic signal).
For a nuclear protein like DHX9, significant cytoplasmic signal often points to issues with fixation and permeabilization.
| Potential Cause | Recommended Solution |
| Over-Permeabilization | Excessive permeabilization can damage nuclear membranes and allow the antigen to diffuse or expose non-specific epitopes. Reduce the concentration of the detergent (e.g., Triton X-100 from 0.5% to 0.1-0.25%) or shorten the incubation time.[3] |
| Suboptimal Fixation | Improper fixation can fail to adequately cross-link proteins, leading to antigen redistribution. Ensure the fixative (e.g., 4% PFA) is fresh. Optimize fixation time (typically 10-20 minutes at room temperature).[10] |
| Antibody Cross-Reactivity | The antibody may be recognizing another protein. Validate the antibody's specificity using Western Blot or by testing on DHX9 knockdown/knockout cells. |
Problem 3: Punctate or speckled background staining.
This type of background is often due to antibody aggregates or precipitates in buffers.
| Potential Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the primary and secondary antibody dilutions at high speed (e.g., >10,000 x g) for 1-5 minutes before adding them to the sample. |
| Precipitates in Buffers | Filter-sterilize all buffers (e.g., PBS, blocking buffer) to remove any precipitates that could stick to the sample. |
| Secondary Antibody Quality | Use high-quality, cross-adsorbed secondary antibodies to minimize cross-reactivity with immunoglobulins from other species.[8] |
Experimental Protocols & Data
Optimized Immunofluorescence Protocol for DHX9 in Cultured Cells
This protocol is a starting point and should be optimized for your specific cell line and antibody.
-
Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach 60-80% confluency.
-
Fixation: Gently wash cells 2x with ice-cold PBS. Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash 3x with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for nuclear antigens.[4][11]
-
Blocking: Wash 3x with PBS. Block with 5% Normal Goat Serum and 1% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.[8][12]
-
Primary Antibody Incubation: Dilute the anti-DHX9 primary antibody in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash 3x with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody (cross-adsorbed) in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash 3x with PBS containing 0.1% Tween 20 for 5 minutes each. The final wash can be with PBS only.
-
Counterstaining & Mounting: Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting ranges for key quantitative parameters.
Table 1: Antibody Dilution & Incubation
| Parameter | Primary Antibody (Rabbit/Mouse) | Secondary Antibody (Fluorophore-conjugated) |
|---|---|---|
| Dilution Range | 1:200 – 1:1000 | 1:500 – 1:2000 |
| Incubation Time | 1-2 hours at RT or Overnight at 4°C | 1 hour at Room Temperature |
| Incubation Buffer | 1% BSA in PBS | 1% BSA in PBS |
Table 2: Fixation and Permeabilization Conditions
| Step | Reagent | Concentration | Time | Temperature |
|---|---|---|---|---|
| Fixation | Paraformaldehyde (PFA) | 2% – 4% | 10 – 20 min | Room Temp |
| Permeabilization | Triton X-100 | 0.1% – 0.5% | 10 – 15 min | Room Temp |
Visualizations
Troubleshooting Workflow for High Background
Caption: A flowchart for diagnosing and resolving high background staining.
Standard Immunofluorescence Workflow
Caption: Key steps in a standard indirect immunofluorescence protocol.
DHX9 Functional Context
Caption: Simplified diagram of DHX9's molecular interactions in the nucleus.
References
- 1. DHX9 (E6M4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IF Troubleshooting | Proteintech Group [ptglab.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Intracellular Nuclear Staining Flow Cytometry Protocol | Bio-Techne [bio-techne.com]
- 12. An optimized permeabilization step for flow cytometry analysis of nuclear proteins in myeloid differentiation of blood cells into neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Inhibitor Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with inhibitor precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why did my inhibitor precipitate immediately after I added it to the cell culture medium from a DMSO stock?
A1: This is a common issue that arises from the significant difference in solvent properties between dimethyl sulfoxide (B87167) (DMSO) and your aqueous culture medium.[1][2] Many inhibitors are hydrophobic and have low aqueous solubility.[1][2] While they dissolve readily in an organic solvent like DMSO, adding this concentrated stock to the aqueous environment of the culture medium causes a rapid solvent shift, leading the compound to "crash out" or precipitate.[1][2][3] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the inhibitor in a dissolved state.[1][4]
Q2: My inhibitor solution was clear initially but precipitated after some time in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator:
-
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that decrease the inhibitor's solubility over time.[3]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive inhibitor.
-
Evaporation: Over longer incubation periods, evaporation can concentrate the media components, including the inhibitor, potentially exceeding its solubility limit.[3]
-
Inhibitor Instability: The inhibitor itself may not be stable in the aqueous environment at 37°C for extended periods, leading to degradation and precipitation.[5]
-
Interactions with Media Components: The inhibitor might interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[3]
Q3: Can the type of culture medium or the presence of serum affect inhibitor precipitation?
A3: Yes, both the medium formulation and the presence of serum can significantly influence inhibitor solubility.[2] Different media (e.g., DMEM, RPMI-1640) have varying concentrations of salts and amino acids that can affect the ionic strength and pH, thereby influencing drug solubility.[2] Serum, such as Fetal Bovine Serum (FBS), contains proteins like albumin that can bind to hydrophobic compounds, which can help to solubilize the inhibitor and prevent precipitation.[1][2]
Q4: How can I redissolve an inhibitor that has precipitated in my media?
A4: If you observe precipitation, you can try to redissolve the inhibitor by gently warming the solution to 37°C and mixing by vortexing or brief sonication.[6] However, it is crucial to ensure the inhibitor is fully redissolved before use. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one, as the effective concentration of the inhibitor will be unknown.
Troubleshooting Guide
Issue: Inhibitor Precipitates Immediately Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the inhibitor in the media is higher than its aqueous solubility limit. | Decrease the final working concentration of the inhibitor. It is also advisable to perform a solubility test to determine the maximum soluble concentration.[3] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid change in the solvent environment, causing the inhibitor to precipitate. | Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-containing media, and then add this intermediate dilution to the final volume of media.[1][2] Add the inhibitor dropwise while gently swirling the media.[1] |
| Low Media Temperature | Adding the inhibitor to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media.[1][2][3] |
| High Final DMSO Concentration | While DMSO helps dissolve the inhibitor, a high final concentration can be toxic to cells. A very low final DMSO concentration may not be sufficient to keep the inhibitor in solution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][3] A vehicle control with the same final DMSO concentration should always be included in experiments.[1] |
Issue: Inhibitor Precipitates Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Taking culture vessels in and out of the incubator can cause temperature cycling, which may affect the inhibitor's solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[3] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including the inhibitor, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[3] |
| pH Instability | The pH of the culture medium can change over time due to cellular metabolism, which may affect the solubility of the inhibitor. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[1] |
| Interaction with Media Components | The inhibitor may be interacting with components in the media to form insoluble complexes. | If possible, try using a different formulation of the basal media.[3] |
Experimental Protocols
Protocol 1: Preparation of an Inhibitor Stock Solution
Objective: To prepare a concentrated stock solution of a hydrophobic inhibitor in an appropriate solvent.
Materials:
-
Inhibitor powder
-
Anhydrous, high-purity solvent (e.g., DMSO)[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Consult the manufacturer's datasheet for the recommended solvent. For most hydrophobic inhibitors, anhydrous DMSO is the solvent of choice.[2]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.[2]
-
Ensure the inhibitor is fully dissolved by vortexing.[2] If necessary, brief sonication in a water bath can be used to aid dissolution.[2][8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][7]
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[2]
Protocol 2: Determining the Approximate Aqueous Solubility of an Inhibitor
Objective: To determine the maximum concentration at which an inhibitor remains soluble in the experimental cell culture medium.
Materials:
-
Inhibitor stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the inhibitor from your DMSO stock into the pre-warmed complete culture medium. It is recommended to test a range of concentrations both above and below the intended final experimental concentration.
-
Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubate the dilutions at 37°C for a period equivalent to your planned experiment duration.
-
Visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.[1] For a more sensitive assessment, examine a drop of the solution under a microscope.
-
The highest concentration that remains clear both visually and microscopically is the approximate maximum soluble concentration of your inhibitor under those specific experimental conditions.[1]
Visualizations
Caption: A flowchart for troubleshooting inhibitor precipitation.
Caption: Effect of inhibitor precipitation on a signaling pathway.
References
Technical Support Center: Protocol Refinement for Reproducible DHX9 Inhibition
Welcome to the technical support center for DHX9 inhibition experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure the reproducibility and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding DHX9 biology and its inhibition.
Q1: What is DHX9 and why is it a therapeutic target? A1: DHX9, also known as RNA Helicase A (RHA), is a highly conserved enzyme that unwinds complex DNA and RNA structures, including DNA/RNA hybrids (R-loops) and G-quadruplexes.[1][2] It plays critical roles in various cellular processes like DNA replication, transcription, translation, and maintaining genomic stability.[2][3][4] Many cancer cells, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), show a strong dependence on DHX9 for survival, making it an attractive therapeutic target in oncology.[3][5] Additionally, some viruses exploit DHX9 for their replication, presenting another avenue for therapeutic intervention.[1]
Q2: How do small-molecule DHX9 inhibitors work? A2: DHX9 inhibitors are designed to interfere with the protein's enzymatic activity.[1] They can work through different mechanisms. For example, some inhibitors may block the ATP-binding site, preventing the energy transfer required for helicase activity.[1] Others, like the well-characterized inhibitor ATX968, are allosteric inhibitors, meaning they bind to a site distinct from the ATP pocket to inactivate the enzyme.[6] This inhibition disrupts the cellular processes that rely on DHX9, leading to effects like replication stress, cell-cycle arrest, and apoptosis, particularly in cancer cells.[3][5]
Q3: What are the expected cellular outcomes after effective DHX9 inhibition? A3: Effective inhibition of DHX9 in dependent cancer cells typically leads to several measurable outcomes:
-
Reduced Cell Proliferation: A significant decrease in the rate of cell growth.[3]
-
Increased Apoptosis: Programmed cell death is induced.[3][7]
-
Cell Cycle Arrest: Cells, particularly those with MSI-H/dMMR, may arrest in the cell cycle.[3][5]
-
Replication Stress & DNA Damage: Inhibition leads to an accumulation of unresolved R-loops and other structures, causing replication stress and DNA damage, which can be visualized by markers like γH2AX.[3][8]
Q4: How can I confirm that my DHX9 inhibitor is engaging its target in cells? A4: Besides observing the expected cellular phenotypes (like reduced viability), a key biomarker for DHX9 inhibition is the accumulation of circular RNAs (circRNAs).[9] DHX9 helps suppress the formation of these structures; therefore, its inhibition leads to a reproducible and dose-dependent increase in circRNA levels, which can be measured by qPCR.[9][10][11]
Q5: Which cancer cell lines are most sensitive to DHX9 inhibition? A5: Cancer cells characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) have shown a selective dependency on DHX9.[3][5] Therefore, colorectal cancer cell lines with this genetic background (e.g., HCT 116, LS411N) are often used as positive controls for sensitivity to DHX9 inhibitors.[3][9]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during key experiments.
Guide 1: Western Blot for DHX9 Protein Levels
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No DHX9 Signal | 1. Inefficient Antibody: The primary antibody has low affinity or is not validated for Western Blotting. 2. Low Protein Expression: The cell line expresses low endogenous levels of DHX9. 3. Poor Protein Transfer: Inefficient transfer from gel to membrane, especially for a large protein like DHX9 (~140 kDa).[12] | 1. Validate Antibody: Use an antibody previously validated for DHX9 detection. Perform a dot blot to confirm antibody activity.[13] 2. Use Positive Control: Run a lysate from a cell line known to express high levels of DHX9. 3. Optimize Transfer: Ensure no air bubbles are present.[12] For high MW proteins, consider an overnight transfer at 4°C at a lower voltage or add up to 0.05% SDS to the transfer buffer.[13] |
| High Background | 1. Insufficient Blocking: The blocking step was too short or the blocking agent is inappropriate.[12] 2. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive, leading to non-specific binding. | 1. Optimize Blocking: Increase blocking time to 1-2 hours at room temperature. Test different blocking agents (e.g., 5% non-fat milk vs. 5% BSA).[14] 2. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.[12] 2. Protein Degradation: DHX9 has been degraded by proteases during sample preparation, leading to smaller bands. | 1. Increase Specificity: Increase the stringency of your wash steps (e.g., add 0.1-0.2% Tween 20).[13] If possible, use a different, more specific monoclonal antibody. 2. Use Protease Inhibitors: Always add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice.[14] |
Guide 2: Cell Viability Assays (e.g., CellTiter-Glo)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | 1. Inconsistent Cell Seeding: Uneven number of cells plated per well. 2. Cell Line Drift: High-passage number cells may have altered drug sensitivity.[15] 3. Variable Incubation Time: Inconsistent drug exposure time across experiments. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Low-Passage Cells: Use authenticated cell lines below passage 20.[15] 3. Standardize Protocol: Strictly adhere to the same incubation times, serum concentrations, and seeding densities for all related experiments.[15] |
| Assay Signal Increases with Inhibitor | 1. Assay Interference: The inhibitor compound may directly interact with the assay reagent (e.g., luciferase), causing a false signal.[15] 2. Metabolic Shift: The inhibitor may induce a stress response that increases cellular ATP production without increasing cell number.[15] | 1. Run Cell-Free Control: Add the inhibitor to media without cells and measure the signal to check for direct interference.[16] 2. Use an Orthogonal Assay: Confirm results with a different method, such as direct cell counting with trypan blue or a crystal violet assay that measures cell adherence. |
| No Effect on Cell Viability | 1. Inactive Compound: The inhibitor may have degraded. 2. Resistant Cell Line: The chosen cell line may not be dependent on DHX9. 3. Suboptimal Assay Duration: The treatment time may be too short to induce cell death. | 1. Confirm Compound Activity: Test the compound in a sensitive, positive control cell line (e.g., an MSI-H line). 2. Verify Target Dependency: Confirm that the cell line expresses DHX9. If possible, use siRNA against DHX9 as a positive control for the expected phenotype. 3. Perform a Time-Course: Test viability at multiple time points (e.g., 48, 72, and 96 hours) to find the optimal endpoint.[16] |
Guide 3: Co-Immunoprecipitation (Co-IP) for DHX9 Interactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bait (DHX9) is IP'd, but Prey is Absent | 1. Weak or Transient Interaction: The interaction between DHX9 and its partner is not stable enough to survive the Co-IP procedure. 2. Inappropriate Lysis/Wash Buffer: The buffer composition (e.g., salt, detergent concentration) is disrupting the protein-protein interaction.[17] 3. Epitope Masking: The interaction with the prey protein blocks the antibody's binding site on DHX9. | 1. Use a Crosslinker: Consider in vivo crosslinking (e.g., with formaldehyde (B43269) or DSP) to stabilize interactions before lysis. 2. Optimize Buffers: Test a range of salt (100-250 mM NaCl) and non-ionic detergent (0.1-0.5% NP-40/Triton X-100) concentrations. Use milder wash conditions.[18] 3. Use a Tagged Bait: Transfect cells with a tagged version of DHX9 (e.g., FLAG-DHX9) and use an anti-FLAG antibody for the IP. |
| High Non-Specific Binding to Beads | 1. Insufficient Pre-Clearing: Endogenous proteins that bind to the beads or antibody are not removed before the IP. 2. Antibody Concentration Too High: Excess antibody can bind non-specifically to the beads. 3. Hydrophobic Interactions: "Sticky" proteins are binding non-specifically to the beads. | 1. Pre-Clear Lysate: Incubate the cell lysate with beads (without antibody) for 1 hour and discard the beads before proceeding with the IP. 2. Titrate Antibody: Determine the minimal amount of antibody needed for efficient bait pulldown. 3. Modify Buffers: Increase detergent concentration in the wash buffer and consider adding a blocking protein like BSA to the IP reaction.[18] |
| Heavy/Light Chains Obscure Prey Protein | 1. Antibody Elution: The IP antibody is eluted along with the protein complex and runs on the gel, often at ~50 kDa and ~25 kDa. | 1. Crosslink Antibody to Beads: Covalently crosslink the antibody to the Protein A/G beads before incubation with the lysate.[19] 2. Use Chain-Specific Secondary Antibody: Use a secondary antibody for the Western blot that specifically recognizes native (non-denatured) IgG, so it does not bind to the eluted heavy/light chains. |
Section 3: Experimental Protocols
Protocol 1: Luminescence-Based Cell Viability Assay
This protocol is adapted for a 96-well format using a reagent like Promega's CellTiter-Glo®.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a cell suspension at the desired density (e.g., 1,000-5,000 cells per 100 µL, optimized per cell line).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Incubate overnight (18-24 hours) at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DHX9 inhibitor in culture medium. Include "vehicle control" (e.g., 0.1% DMSO) and "untreated" wells.
-
Add the desired volume of compound dilutions to the appropriate wells.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the assay reagent to room temperature for 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Protocol 2: Western Blot for DHX9 Knockdown Verification
-
Sample Preparation:
-
After treatment (e.g., with siRNA or inhibitor), wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 6-8% gel is suitable for the large DHX9 protein).
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with a primary antibody against DHX9 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
Strip and re-probe the blot for a loading control (e.g., GAPDH or β-actin).[8]
-
Protocol 3: Co-Immunoprecipitation of DHX9 and Binding Partners
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Pre-Clearing:
-
Add 20-30 µL of Protein A/G beads to ~1 mg of total protein lysate.
-
Rotate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (anti-DHX9 or control IgG) to the pre-cleared lysate.
-
Rotate overnight at 4°C.
-
Add 40 µL of fresh Protein A/G beads and rotate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil for 5-10 minutes to elute proteins from the beads.
-
Analyze the eluate by Western blot using antibodies against the suspected interacting protein ("prey") and DHX9 ("bait").
-
Section 4: Diagrams and Workflows
Caption: DHX9 resolves aberrant nucleic acid structures like R-loops to maintain genome stability.
Caption: General experimental workflow for studying the effects of DHX9 inhibition.
Caption: A logical flowchart for troubleshooting common issues in DHX9 inhibition experiments.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accenttx.com [accenttx.com]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 18. kmdbioscience.com [kmdbioscience.com]
- 19. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Dhx9-IN-10
Welcome to the technical support center for Dhx9-IN-10. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments using this RNA helicase DHX9 inhibitor.
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding inconsistent experimental outcomes with this compound.
Q1: Why am I observing significant variability in the IC50 value of this compound across different experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors:
-
Cell Line-Specific Sensitivity: The response to DHX9 inhibition can vary significantly between different cell lines. For instance, cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) have shown increased dependence on DHX9 and are therefore more sensitive to its inhibition. It is crucial to characterize the baseline DHX9 expression and the genetic background of your cell line.
-
Experimental Conditions: Minor variations in experimental setup can lead to different IC50 values. Key parameters to standardize include:
-
Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as cell density can influence growth rates and drug response.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, affecting their bioavailability. Use a consistent source and concentration of FBS.
-
Incubation Time: The duration of drug exposure will directly impact the observed effect. Standardize the incubation time for all experiments.
-
-
Assay Type: The choice of cell viability assay can influence the measured IC50. Assays based on metabolic activity (e.g., MTT, XTT) may yield different results than those measuring membrane integrity or ATP levels (e.g., CellTiter-Glo). Some inhibitors may also interfere with the assay chemistry itself.
Q2: My results with this compound are not consistent with published data on DHX9 knockdown (siRNA/shRNA). Why might this be?
While both this compound and genetic knockdown target DHX9, discrepancies in the resulting phenotypes can occur due to:
-
Off-Target Effects: Small molecule inhibitors can have off-target activities, binding to other proteins besides DHX9. This can lead to phenotypes that are not observed with more specific genetic knockdown approaches. A comprehensive off-target profile for this compound is not publicly available, so it is important to consider this possibility when interpreting unexpected results.
-
Kinetics of Inhibition vs. Knockdown: A small molecule inhibitor provides rapid inhibition of the target protein's function. In contrast, siRNA or shRNA-mediated knockdown involves the degradation of the target mRNA and subsequent protein, which is a slower process. This temporal difference can lead to different cellular responses.
-
Incomplete Inhibition/Knockdown: The concentration of this compound used may not be sufficient to achieve complete inhibition of DHX9 activity, whereas a successful knockdown can lead to a more profound and sustained loss of the protein.
Q3: I am observing unexpected or contradictory cellular phenotypes after treatment with this compound. What could be the cause?
The multifaceted role of DHX9 in cellular processes can lead to complex and sometimes counterintuitive experimental outcomes.
-
Dual Role of DHX9: DHX9 has been described as having both oncogenic and tumor-suppressive functions depending on the cellular context and its interacting partners. Therefore, its inhibition may not always result in a straightforward anti-proliferative effect.
-
Cellular Stress Responses: Inhibition of DHX9 can induce cellular stress, such as replication stress and DNA damage. This can trigger a variety of downstream signaling pathways, including cell cycle arrest, apoptosis, or senescence, and the dominant response can be cell-type dependent.
-
Compound Stability and Solubility: this compound is primarily soluble in DMSO. Improper dissolution or precipitation of the compound in aqueous cell culture media can lead to a lower effective concentration and inconsistent results. Furthermore, the stability of the compound in media over the course of a multi-day experiment should be considered.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues with this compound.
Guide 1: Inconsistent Cell Viability/IC50 Results
This guide will help you diagnose and resolve variability in cell viability and IC50 measurements.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicates. | Inconsistent cell seeding. | Use a cell counter to ensure accurate and consistent cell numbers are plated in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| Compound precipitation. | Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment and consider the final DMSO concentration. | |
| IC50 values differ significantly from expected or previously obtained results. | Cell line heterogeneity or genetic drift. | Use low-passage, authenticated cell lines. Regularly perform cell line authentication. |
| Variation in experimental parameters. | Strictly adhere to a standardized protocol for cell density, serum concentration, and incubation time. | |
| Degradation of this compound stock solution. | Aliquot the stock solution upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| No significant effect on cell viability at expected concentrations. | Cell line is resistant to DHX9 inhibition. | Confirm DHX9 expression in your cell line by Western blot. Consider testing in a known sensitive cell line (e.g., an MSI-H colorectal cancer cell line) as a positive control. |
| Compound is inactive. | Test the activity of this compound in a cell-free biochemical assay if possible. |
Guide 2: Discrepancies Between this compound Treatment and DHX9 Knockdown
Use this guide if you are observing different outcomes between chemical inhibition and genetic knockdown of DHX9.
| Observed Problem | Potential Cause | Recommended Solution |
| This compound induces a phenotype not seen with siRNA/shRNA. | Potential off-target effect of the inhibitor. | Use a structurally unrelated DHX9 inhibitor as a control if available. Perform a rescue experiment by overexpressing a drug-resistant mutant of DHX9. |
| Knockdown of DHX9 is more potent than inhibition with this compound. | Incomplete inhibition by the compound. | Perform a dose-response experiment to ensure you are using a saturating concentration of this compound. Confirm target engagement in cells, for example by observing a downstream biomarker if one is known. |
| Different kinetics of protein depletion vs. inhibition. | Consider the timing of your endpoint analysis. The effects of protein depletion may take longer to manifest than the effects of acute enzymatic inhibition. |
Quantitative Data
The following table summarizes key quantitative data for various DHX9 inhibitors. Note that values can vary depending on the specific assay conditions.
| Compound | Reported Activity | Cell Line | Reference |
| This compound | EC50 = 9.04 μM (cellular target engagement) | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Protocol 2: Western Blotting for DHX9 Expression
This protocol can be used to assess the baseline expression of DHX9 in different cell lines or to confirm changes in protein levels after treatment.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DHX9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Visualizations
The following diagrams illustrate key concepts related to troubleshooting and the mechanism of action of this compound.
References
Technical Support Center: Optimizing Treatment with Dhx9 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Dhx9 inhibitors, using the hypothetical inhibitor Dhx9-IN-10 as an example. The information provided is based on the known functions of the DHX9 protein and general principles of cell-based assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and why is it a therapeutic target?
DHX9, also known as RNA Helicase A (RHA), is a crucial enzyme that unwinds DNA and RNA structures.[1] It plays a vital role in numerous cellular processes, including DNA replication, transcription, translation, and maintaining genomic stability.[2][1][3] In many types of cancer, DHX9 is overexpressed, and its increased activity can contribute to tumor progression.[3][4] Therefore, inhibiting DHX9 is a promising strategy for cancer therapy.[5]
Q2: What is the general mechanism of action for a DHX9 inhibitor like this compound?
A DHX9 inhibitor, such as the hypothetical this compound, would likely work by interfering with the helicase activity of the DHX9 protein.[5] This could be achieved by blocking the ATP binding site, which is essential for the energy required to unwind nucleic acids, or by binding to another site on the protein that prevents its normal function (allosteric inhibition).[5][6] By inhibiting DHX9, the compound can disrupt processes that cancer cells rely on for rapid growth and proliferation.[5]
Q3: What are the expected cellular effects of this compound treatment?
Based on the known functions of DHX9, treatment with an inhibitor like this compound is expected to lead to several cellular consequences. These may include:
-
Reduced cell proliferation: By interfering with DNA replication and other essential processes, the inhibitor should slow down or halt the growth of cancer cells.[7]
-
Cell cycle arrest: Inhibition of DHX9 can cause cells to arrest in the G0/G1 phase of the cell cycle.[7]
-
Induction of apoptosis (programmed cell death): The disruption of critical cellular functions can trigger apoptosis in cancer cells.[7]
-
Increased DNA damage and replication stress: DHX9 helps to resolve complex DNA and RNA structures that can impede DNA replication. Its inhibition can lead to an accumulation of these structures, causing replication stress and DNA damage.[3][8]
Q4: I am starting my first experiment with this compound. What is a good starting point for incubation time?
For an initial experiment with a novel inhibitor, it is recommended to perform a time-course experiment. A broad range of incubation times should be tested to observe both early and late cellular responses. A suggested starting range is 6, 12, 24, 48, and 72 hours. The optimal time will depend on the specific cell line and the endpoint being measured.
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at short incubation times.
-
Question: I am seeing widespread cell death in my cultures shortly after adding this compound. How can I address this?
-
Answer: This suggests that the concentration of this compound may be too high, or the incubation time is too long for your specific cell line.
-
Recommendation 1: Titrate the concentration. Perform a dose-response experiment with a range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth). Use concentrations at and below the IC50 for your time-course experiments.
-
Recommendation 2: Shorten the incubation period. Test very short incubation times, such as 1, 2, 4, and 6 hours, to identify the earliest time point at which a measurable effect can be observed without excessive toxicity.
-
Issue 2: No significant effect on cell viability or proliferation is observed after 72 hours.
-
Question: I have treated my cells with this compound for up to 72 hours and see no change in cell number. Does this mean the inhibitor is not working?
-
-
Recommendation 1: Verify inhibitor activity. If possible, use a positive control cell line known to be sensitive to DHX9 inhibition. You can also perform a biochemical assay to confirm that this compound is inhibiting the enzymatic activity of purified DHX9 protein.
-
Recommendation 2: Assess other cellular endpoints. A lack of change in cell viability does not necessarily mean there is no effect. Analyze earlier markers of DHX9 inhibition, such as the induction of DNA damage markers (e.g., γH2AX) or changes in cell cycle distribution.[9] These effects may precede changes in cell proliferation.
-
Recommendation 3: Extend the incubation time. Some cellular effects may take longer to manifest. Consider extending your time course to 96 or 120 hours, ensuring you replenish the media and inhibitor to maintain consistent exposure.
-
Issue 3: I am getting inconsistent results between experiments.
-
Question: My results for the optimal incubation time of this compound vary from one experiment to the next. What could be causing this variability?
-
Answer: Inconsistent results are often due to subtle variations in experimental conditions.
-
Recommendation 1: Standardize cell culture conditions. Ensure that cells are seeded at the same density for each experiment and are in the logarithmic growth phase at the start of the treatment. Variations in cell confluence can significantly impact their response to inhibitors.
-
Recommendation 2: Prepare fresh inhibitor dilutions. this compound, like many small molecules, may be unstable in solution over time. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Recommendation 3: Ensure accurate and consistent timing. Use a timer to ensure precise incubation periods. For longer time points, stagger the plating of cells or the addition of the inhibitor to ensure that all samples are harvested at the correct time.
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via a Time-Course Experiment
This protocol outlines a general method for determining the optimal incubation time of this compound by measuring cell viability and a marker of DNA damage.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well and 6-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibody against a DNA damage marker (e.g., anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Plate reader for luminescence detection
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
For cell viability: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
For immunofluorescence: Seed cells on coverslips in a 6-well plate.
-
-
Treatment with this compound:
-
Allow cells to adhere overnight.
-
The next day, treat the cells with a predetermined concentration of this compound (ideally around the IC50). Include a vehicle control (e.g., DMSO) group.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Endpoint Analysis:
-
Cell Viability (at each time point):
-
Add the cell viability reagent to the wells of the 96-well plate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control at each time point.
-
-
Immunofluorescence for DNA Damage (at each time point):
-
Fix the cells on the coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with the primary antibody against γH2AX.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of γH2AX-positive cells.
-
-
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Cell Viability Following this compound Treatment
| Incubation Time (hours) | % Viability (vs. Control) | Standard Deviation |
| 6 | 98.2 | 4.5 |
| 12 | 85.1 | 5.1 |
| 24 | 62.5 | 4.8 |
| 48 | 41.3 | 3.9 |
| 72 | 25.7 | 3.2 |
Table 2: Induction of DNA Damage (γH2AX Foci) by this compound
| Incubation Time (hours) | % γH2AX Positive Cells | Standard Deviation |
| 6 | 15.4 | 2.1 |
| 12 | 45.8 | 3.5 |
| 24 | 78.2 | 4.2 |
| 48 | 65.1 (cell cycle arrest) | 5.3 |
| 72 | 50.9 (cell death) | 6.1 |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified pathway of DHX9 inhibition effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
addressing "smiling" bands in DHX9 western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with DHX9 Western blots, with a specific focus on addressing "smiling" bands.
Troubleshooting Guide: "Smiling" Bands in DHX9 Western Blots
"Smiling" or curved bands in a Western blot are a common artifact where the proteins in the outer lanes migrate slower than those in the center, creating a smile-like appearance. This is often due to uneven heat distribution across the gel during electrophoresis. Given that DHX9 is a relatively large protein (approximately 140 kDa), this issue can be exacerbated.[1]
Question: My DHX9 band is showing a "smiling" effect. What are the potential causes and how can I fix it?
Answer:
The primary cause of smiling bands is uneven migration of proteins in the gel, which is often a result of excessive heat generation during electrophoresis.[1] The center of the gel becomes hotter than the edges, causing proteins in the central lanes to migrate faster. Here’s a step-by-step guide to troubleshoot this issue:
1. Optimize Electrophoresis Conditions:
-
Reduce Voltage/Current: Running the gel at a high voltage can generate excess heat.[1][2] Try reducing the voltage and increasing the run time. For a standard mini-gel, running at 90-110V is a good starting point.[2]
-
Run in a Cold Environment: Perform the electrophoresis in a cold room (4°C) or place the electrophoresis tank on ice to help dissipate heat.[3] Using pre-chilled running buffer can also be beneficial.[1]
-
Ensure Proper Buffer Levels: Make sure the outer chamber of the electrophoresis apparatus is filled with the appropriate amount of running buffer to ensure even heat distribution.[2][4]
2. Check Your Buffers and Reagents:
-
Fresh Running Buffer: Always use freshly prepared running buffer. Old or repeatedly used buffer can have altered pH and ionic strength, leading to inconsistent migration.
-
Correct Buffer Concentration: Ensure that your running buffer is at the correct concentration (typically 1X).[5]
-
Sample Buffer Salt Concentration: High salt concentrations in your sample can lead to distorted bands.[4][6] If you suspect this is an issue, consider desalting or diluting your samples.
3. Evaluate Gel Preparation:
-
Proper Polymerization: Allow the stacking and resolving gels to fully polymerize before loading samples.[4] Incomplete polymerization can lead to uneven pore sizes. Using fresh ammonium (B1175870) persulfate (APS) and TEMED is crucial for proper polymerization.[5][7]
-
Well Integrity: After removing the comb, rinse the wells with running buffer to remove any unpolymerized acrylamide (B121943) and to ensure the wells are well-formed.[5]
4. Sample Loading:
-
Load Evenly and Avoid Overloading: Load equal volumes of sample buffer into all wells, including empty lanes, to ensure even migration across the gel.[4] Overloading protein can also cause band distortion.[7] For a complex mixture like a whole-cell lysate, loading ≤20 µg is recommended.[8]
-
Slow and Careful Loading: Load your samples slowly and carefully at the bottom of the wells to create a tight, even starting band.[1]
Here is a troubleshooting workflow to address "smiling" bands:
Frequently Asked Questions (FAQs) for DHX9 Western Blotting
Q1: What is the expected molecular weight of DHX9, and what percentage gel should I use?
A1: DHX9 is a large protein with a predicted molecular weight of approximately 140-141 kDa.[9][10] For large proteins like DHX9, a lower percentage acrylamide gel is recommended to achieve better resolution.[8][11] A 4-8% or 7% Tris-Acetate gel is a good choice for resolving proteins in this size range.[8][12] Gradient gels (e.g., 4-20%) can also be used if you are analyzing a wide range of protein sizes.[8][13]
| Protein Size Range | Recommended Gel Percentage |
| 10-200 kDa | 12% |
| 30-300 kDa | 10% |
| 50-500 kDa | 7% |
| 100-600 kDa | 4% |
Data adapted from Boster Bio.[11]
Q2: I am having trouble with the transfer of DHX9 to the membrane. What can I do to improve transfer efficiency?
A2: Efficient transfer of large proteins can be challenging. Here are some tips to improve the transfer of DHX9:
-
Transfer Method: A wet (tank) transfer is generally recommended over a semi-dry transfer for large proteins as it is typically more efficient.[12][14]
-
Transfer Time and Conditions: For wet transfers, consider transferring overnight at a low constant voltage (e.g., 20-30V) at 4°C, or for a shorter duration at a higher voltage (e.g., 90 minutes at 350-400 mA).[12]
-
Transfer Buffer Composition: To prevent large proteins from precipitating, you can reduce the methanol (B129727) concentration in the transfer buffer to 10% or less.[12][15] Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can also aid in the elution of the protein from the gel.[12]
-
Membrane Choice: PVDF membranes generally have a higher protein binding capacity than nitrocellulose and may result in a more efficient transfer for large proteins.[13]
Q3: I see multiple bands in my DHX9 Western blot. What could be the reason?
A3: Multiple bands can arise from several factors:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[1] Try optimizing the antibody dilutions.
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded by proteases.[1] Always use fresh samples and keep them on ice with protease inhibitors.
-
Splice Variants or Post-Translational Modifications: DHX9 is a multifunctional protein and may exist as different splice variants or undergo post-translational modifications, which could result in multiple bands.
-
Cross-reactivity: The antibody may be cross-reacting with other proteins that share similar epitopes.[1]
Q4: My DHX9 signal is very weak or absent. What should I do?
A4: A weak or absent signal can be due to several reasons:
-
Inefficient Transfer: As discussed in Q2, ensure your transfer conditions are optimized for a large protein like DHX9.
-
Low Protein Expression: The expression level of DHX9 in your samples might be low. Try loading more protein onto the gel.
-
Antibody Issues: The primary antibody may not be active or suitable for Western blotting. You can check its activity with a dot blot.[16] Ensure you are using the recommended antibody dilution and incubation time.
-
Blocking Buffer: The blocking buffer might be masking the epitope. Try a different blocking agent (e.g., switch from milk to BSA or vice versa).[16]
Detailed Experimental Protocol for DHX9 Western Blot
This protocol is optimized for the detection of the high molecular weight protein DHX9.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5-10 minutes.[17]
2. SDS-PAGE:
-
Prepare a 7% polyacrylamide gel.
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Equilibrate the gel in 1X transfer buffer (containing 10% methanol and 0.05% SDS) for 10 minutes.
-
Activate a PVDF membrane in 100% methanol for 1 minute, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform a wet transfer at 4°C overnight at 30V or for 90 minutes at 400 mA.[12]
4. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DHX9 (at the manufacturer's recommended dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
Here is a diagram illustrating the general Western blot workflow:
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 9. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9 - Protein information [spliceosomedb.ucsc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. stjohnslabs.com [stjohnslabs.com]
Validation & Comparative
A Comparative Guide to DHX9 Inhibitors: Dhx9-IN-10 vs. ATX968
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent DHX9 inhibitors, Dhx9-IN-10 and ATX968. The information is compiled from publicly available data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to DHX9 Inhibition
DExH-Box Helicase 9 (DHX9) is an ATP-dependent RNA/DNA helicase involved in a multitude of cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1][3] DHX9 inhibitors are being investigated for their potential in oncology, particularly in cancers with deficiencies in DNA mismatch repair (dMMR) or those exhibiting microsatellite instability-high (MSI-H).[3][4] These inhibitors function by impeding the enzymatic activity of DHX9, which disrupts the unwinding of RNA and DNA secondary structures, leading to replication stress and apoptosis in cancer cells.[3][5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and ATX968. It is important to note that the data is compiled from different sources and assays, and direct head-to-head comparisons should be made with caution.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | ATX968 | Assay Type |
| IC50 (Helicase Unwinding) | Not Reported | 8 nM[5][6] | Biochemical |
| EC50 (ATPase Activity) | Not Reported | 99 nM[7] | Biochemical |
| EC50 (Cellular Target Engagement) | 9.04 µM | Not Reported | Cellular |
| EC50 (circBRIP1 Induction) | Not Reported | 54 nM[8] | Cellular |
| Proliferation IC50 (LS411N cells) | Not Reported | < 1 µM[9] | Cellular |
| Binding Affinity (SPR, KD) | Not Reported | 1.3 nM[10] | Biophysical |
Table 2: Selectivity and In Vivo Activity
| Parameter | This compound | ATX968 |
| Selectivity | Not Reported | High selectivity against DHX36, SMARCA2, and a panel of 97 kinases.[10] |
| In Vivo Efficacy | Not Reported | Induces robust and durable tumor growth inhibition and regression in MSI-H/dMMR xenograft models.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DHX9 Helicase Unwinding Assay
This assay measures the ability of an inhibitor to block the unwinding of a double-stranded RNA substrate by DHX9.
-
Substrate Preparation: A fluorogenic RNA probe is used, which consists of two strands. One strand is labeled with a fluorophore (e.g., TAMRA), and the other with a quencher (e.g., BHQ). In their double-stranded form, the quencher suppresses the fluorescence of the fluorophore.
-
Reaction Setup: The reaction is typically performed in a 96-well or 384-well plate format. The reaction mixture contains purified recombinant DHX9 enzyme, the fluorogenic RNA substrate, ATP, and the test compound (inhibitor) at various concentrations in an appropriate assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA).
-
Initiation and Detection: The reaction is initiated by the addition of ATP. As DHX9 unwinds the RNA duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. The IC50 value, the concentration of inhibitor required to reduce the helicase activity by 50%, is calculated from the dose-response curve.[11][12]
DHX9 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Reaction Principle: The assay measures the amount of ADP produced from ATP hydrolysis by DHX9 in the presence of a suitable nucleic acid substrate. The ADP is then detected using a commercially available kit, such as ADP-Glo™.
-
Reaction Setup: The assay is conducted in a multi-well plate format. The reaction mixture includes the DHX9 enzyme, a single-stranded or double-stranded nucleic acid substrate to stimulate ATPase activity, ATP, and the test inhibitor at varying concentrations in an assay buffer.
-
Assay Procedure: The reaction is allowed to proceed for a defined period. Subsequently, the ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the ATPase activity of DHX9. The EC50 value, the concentration of inhibitor that reduces ATPase activity by 50%, is determined from the dose-response curve.[13]
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells.
-
Cell Line Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding for DHX9 fused to NanoLuc® luciferase.
-
Assay Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-DHX9 fusion protein and a cell-permeable fluorescent tracer that binds to DHX9. When a test compound is introduced, it competes with the tracer for binding to DHX9, leading to a decrease in the BRET signal.
-
Assay Procedure: Transfected cells are plated in a multi-well format. A fixed concentration of the NanoBRET™ tracer is added to the cells. The test compound is then added in a serial dilution. After an incubation period to allow for binding equilibrium, a substrate for NanoLuc® and an extracellular NanoLuc® inhibitor are added.
-
Data Analysis: The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is calculated to determine the cellular target engagement.[14][15][16]
Visualizing DHX9's Role and Inhibition
The following diagrams illustrate the DHX9 signaling pathway, the general workflow for evaluating DHX9 inhibitors, and the logical relationship of their inhibitory effects.
Caption: DHX9's multifaceted role in cellular processes and associated signaling pathways.
Caption: A generalized workflow for the evaluation of DHX9 inhibitors.
Caption: The logical cascade of DHX9 inhibition leading to cancer cell apoptosis.
Summary and Conclusion
Both this compound and ATX968 are valuable tools for studying the function of DHX9. Based on the available data, ATX968 has been more extensively characterized, with demonstrated potent biochemical and cellular activity, high selectivity, and proven in vivo efficacy in preclinical cancer models.[3][4][6][10] this compound has a reported cellular target engagement EC50, indicating it interacts with DHX9 in a cellular context.
For researchers requiring a well-characterized inhibitor with demonstrated in vivo activity, ATX968 appears to be the more suitable choice at present. However, this compound may serve as a useful chemical probe for cellular studies. The selection of an appropriate inhibitor will ultimately depend on the specific experimental needs and the desired depth of investigation. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of these two compounds.
References
- 1. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 16. NanoBRET® Target Engagement HDAC Assays [promega.com]
Validating DHX9 as a Therapeutic Target: A Comparative Guide to Dhx9-IN-10 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dhx9-IN-10 and other methods for validating the therapeutic potential of DExH-Box Helicase 9 (DHX9). DHX9 is a multifunctional enzyme involved in critical cellular processes such as DNA replication, transcription, and the maintenance of genomic stability, making it an attractive target for therapeutic intervention, particularly in oncology.[1][2][3][4] This document outlines the performance of the small molecule inhibitor this compound, compares it with another potent inhibitor, ATX968, and discusses the use of genetic knockdown by siRNA as a validation tool. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided.
Introduction to DHX9
DHX9, also known as RNA Helicase A (RHA), is an ATP-dependent helicase that unwinds DNA and RNA secondary structures.[5][6] Its multifaceted roles in nucleic acid metabolism are essential for normal cellular function.[5][6] However, dysregulation and overexpression of DHX9 have been implicated in various cancers, including colorectal, breast, and lung cancer, where it contributes to tumor progression and maintenance.[3][4] The dependency of certain cancer cells on DHX9, particularly those with microsatellite instability (MSI), highlights its potential as a precision oncology target.[3][7]
Methods for DHX9 Target Validation
Validation of a therapeutic target is a critical step in drug discovery. For DHX9, both pharmacological and genetic approaches are employed to understand its function and the consequences of its inhibition.
-
Small Molecule Inhibitors: These compounds directly bind to the target protein and modulate its activity. They are crucial for assessing the therapeutic potential of targeting DHX9 in preclinical models. This guide focuses on this compound and provides a comparison with the well-characterized inhibitor ATX968.
-
Genetic Knockdown (siRNA): Small interfering RNA (siRNA) can be used to specifically silence the expression of the DHX9 gene. This method provides a clear understanding of the cellular phenotypes resulting from the loss of DHX9 function and serves as a benchmark for comparing the effects of small molecule inhibitors.[3][8]
Comparative Performance Data
The following tables summarize the quantitative data for this compound, the alternative inhibitor ATX968, and siRNA-mediated knockdown of DHX9.
Table 1: In Vitro Performance of DHX9 Inhibitors
| Parameter | This compound | ATX968 (DHX9-IN-2) | Reference |
| Mechanism of Action | RNA helicase DHX9 inhibitor | Potent, selective, and orally bioavailable inhibitor of DHX9 helicase | [9][10] |
| Cellular Target Engagement (EC50) | 9.04 µM | 0.054 µM (in circBRIP1 assay) | [1][9] |
| Biochemical Potency (IC50) | Not Available | 8 nM | [10] |
| Effect on Cell Proliferation | Anti-proliferative activity in cancer cells. | Selective inhibition of proliferation in MSI-H/dMMR cells (at 10 µM for 10 days). | [1][11] |
| Induction of DNA Damage | Not Available | Leads to replication stress and DNA damage in multiple colorectal cancer cells (at 1 µM for 2 days). | [1] |
Table 2: In Vivo Performance of DHX9 Inhibitor ATX968
| Parameter | ATX968 | Reference |
| Animal Model | Mice with MSI-H/dMMR colorectal cancer LS411N xenografts | [1][12] |
| Dosing Regimen | 300 mg/kg, p.o., twice-daily for 56 days | [1] |
| Efficacy | Conferred significant and durable tumor regression. | [1][12] |
| Biomarker Modulation | Increased levels of circBRIP1 mRNA, a marker of DHX9 inhibition. | [12] |
| Tolerability | Well tolerated. | [4][12] |
Note: In vivo data for this compound is not publicly available at the time of this guide's creation.
Table 3: Effects of siRNA-mediated DHX9 Knockdown
| Parameter | Effect of DHX9 Knockdown | Reference |
| Cellular Phenotype | Induces replication stress, leading to S-phase cell cycle arrest and apoptosis in MSI colorectal cancer cells. | [12] |
| R-loop Accumulation | Increased nuclear R-loop levels selectively in MSI-H/dMMR cells. | [7] |
| Circular RNA Formation | Robust induction of Alu-mediated circRNA (e.g., circBRIP1) in MSI-H/dMMR cells. | [7] |
| Gene Expression | Widespread regulation of gene expression and splicing. | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the validation of DHX9 as a therapeutic target.
Caption: Role of DHX9 in maintaining genomic stability.
Caption: Experimental workflow for DHX9 target validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
siRNA-mediated Knockdown of DHX9
Objective: To specifically reduce the expression of DHX9 in cultured cells to study the resulting phenotype.
Materials:
-
Target cells (e.g., HCT116, LS411N)
-
DHX9 siRNA (e.g., Silencer Select predesigned siRNA) and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Culture medium and plates
Protocol:
-
Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
For each well, dilute 25 pmol of siRNA into Opti-MEM I medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays such as Western blot, cell viability assays, or cell cycle analysis.[3][7]
Cell Proliferation Assay (using CellTiter-Glo®)
Objective: To assess the effect of DHX9 inhibition on the proliferation of cancer cells.
Materials:
-
Cells treated with DHX9 inhibitors or siRNA
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of the DHX9 inhibitor or with siRNA as described above.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in an amount equal to the volume of cell culture medium in the well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
Western Blot Analysis for DHX9 Expression
Objective: To confirm the knockdown or inhibition of DHX9 protein expression.
Materials:
-
Cell lysates from treated and control cells
-
Protein electrophoresis equipment (e.g., E-PAGE 48-well 8% precast gels)
-
PVDF membranes
-
Primary antibody against DHX9
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DHX9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a DHX9 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., LS411N)
-
DHX9 inhibitor (e.g., ATX968) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the DHX9 inhibitor or vehicle control according to the specified dosing regimen (e.g., orally, twice daily).[1][12]
-
Measure tumor volume with calipers every 2-3 days.[13]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker assessment).[4]
Conclusion
The validation of DHX9 as a therapeutic target is supported by evidence from both genetic and pharmacological studies. This compound is an available tool for researchers investigating the effects of DHX9 inhibition. For more extensive preclinical studies, ATX968 offers a potent and orally bioavailable alternative with demonstrated in vivo efficacy. Genetic knockdown via siRNA remains a fundamental method for dissecting the specific cellular functions of DHX9 and serves as a crucial benchmark for inhibitor studies. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further validating DHX9 as a promising target in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accenttx.com [accenttx.com]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Small Molecule Inhibitors Versus siRNA Knockdown for Targeting DHX9
For researchers and drug development professionals investigating the multifaceted roles of the DEAH-box helicase 9 (DHX9), choosing the right tool to modulate its activity is a critical decision. This guide provides an objective comparison between two primary methodologies: small molecule inhibitors and short interfering RNA (siRNA) knockdown. By examining their mechanisms, experimental outcomes, and technical considerations, this document aims to equip scientists with the necessary information to select the most appropriate approach for their research goals.
DHX9, an ATP-dependent RNA helicase, is a crucial player in a multitude of cellular processes, including transcription, translation, RNA splicing, and the maintenance of genomic stability.[1][2][3][4] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2][5] Both small molecule inhibitors and siRNA-mediated knockdown have emerged as powerful techniques to probe DHX9 function and explore its therapeutic potential.
Mechanism of Action: A Tale of Two Approaches
Small molecule inhibitors of DHX9 function by directly binding to the protein and interfering with its enzymatic activity.[1] These inhibitors can act through various mechanisms, such as blocking the ATP-binding site to prevent the energy transfer required for helicase activity, or binding to allosteric sites to induce conformational changes that render the enzyme inactive.[1][6] This targeted inhibition of DHX9's catalytic function allows for the study of the direct consequences of its enzymatic activity loss.
dot
Comparative Efficacy and Phenotypic Outcomes
Both small molecule inhibitors and siRNA knockdown of DHX9 have been shown to produce similar and significant anti-proliferative effects in cancer cells, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[2][3] Studies have demonstrated that both approaches can lead to increased RNA/DNA secondary structures, replication stress, cell-cycle arrest, and ultimately, apoptosis.[2][3]
The small molecule inhibitor ATX968, for example, has been shown to elicit selective effects on cell proliferation that are comparable to those seen with genetic knockdown of DHX9.[2][3] This suggests that the catalytic activity of DHX9 is the primary driver of the observed cancer cell dependencies.
| Feature | Small Molecule Inhibitors | DHX9 siRNA Knockdown |
| Target | DHX9 protein (enzymatic activity) | DHX9 mRNA (protein expression) |
| Mechanism | Direct binding and inhibition | mRNA degradation via RISC |
| Onset of Action | Rapid, dependent on cell permeability and binding kinetics | Slower, requires mRNA and protein turnover |
| Duration of Effect | Dependent on compound half-life and clearance | Can be transient or long-lasting depending on delivery method |
| Specificity | Potential for off-target effects on other proteins | Potential for off-target effects on other mRNAs |
| Dose Response | Titratable inhibition of activity | Titratable reduction of protein levels |
| Therapeutic Potential | High, can be developed into orally bioavailable drugs | Challenges with in vivo delivery and stability |
Table 1. High-Level Comparison of Small Molecule Inhibitors and siRNA Knockdown for DHX9.
Experimental Protocols
General Workflow for Evaluating DHX9 Inhibition
dot
Detailed Methodologies
1. DHX9 siRNA Knockdown Protocol
-
siRNA Preparation: Dissolve lyophilized siRNA targeting DHX9 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20-50 µM.[8]
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[9]
-
Transfection:
-
Dilute the siRNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.[9]
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream analyses.[10]
-
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR to measure the reduction in DHX9 mRNA levels.[11][12]
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a western blot to confirm the reduction in DHX9 protein levels.[12][13]
-
2. Small Molecule Inhibitor Treatment Protocol
-
Compound Preparation: Prepare a stock solution of the small molecule inhibitor (e.g., ATX968) in a suitable solvent like DMSO.[14]
-
Cell Treatment:
-
Seed cells as described for the siRNA protocol.
-
The following day, treat the cells with a serial dilution of the inhibitor to determine the optimal concentration and to perform dose-response studies.[15] Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Assays:
-
Cell Viability Assay: Use a commercially available kit (e.g., CellTiter-Glo®) to measure cell viability and determine the IC50 value of the inhibitor.[15][16]
-
Target Engagement Assays: To confirm that the inhibitor is interacting with DHX9 in the cellular context, specific assays can be employed. For example, an increase in circular RNA (circBRIP1) levels can serve as a biomarker for DHX9 inhibition.[6][16]
-
Biochemical Assays: To directly measure the inhibitory activity on the purified DHX9 protein, biochemical assays such as ADP-Glo™ or FRET-based helicase assays can be performed.[16][17]
-
Signaling Pathways and Cellular Consequences
DHX9 is implicated in several critical signaling pathways. Its inhibition or knockdown can trigger a cascade of cellular events. For instance, DHX9 plays a role in the NF-κB signaling pathway, which is involved in inflammation and cell survival.[5][18] DHX9 can act as a transcriptional coactivator for NF-κB, and its inhibition can impair the transcriptional activation of antiviral cytokines.[18]
Furthermore, the loss of DHX9 function, either through inhibition or knockdown, leads to an accumulation of R-loops (RNA:DNA hybrids) and other non-canonical nucleic acid structures.[2][4] This accumulation can cause replication stress, DNA damage, and the activation of DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing genomic instability.[2][19]
dot
Conclusion: Choosing the Right Tool for the Job
The choice between small molecule inhibitors and siRNA knockdown for targeting DHX9 depends largely on the specific research question and experimental context.
Small molecule inhibitors are invaluable for:
-
Studying the direct consequences of inhibiting DHX9's enzymatic activity.
-
Performing dose-response studies to understand the relationship between target inhibition and cellular phenotype.
-
Investigating the therapeutic potential of DHX9 inhibition, as they can be optimized for drug-like properties.
siRNA knockdown is particularly useful for:
-
Validating the on-target effects of small molecule inhibitors.
-
Studying the cellular consequences of depleting the entire DHX9 protein pool.
-
Initial target validation and discovery screens.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 12. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 17. Frontiers | Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. aacrjournals.org [aacrjournals.org]
Dhx9-IN-10: A Specific Inhibitor of the DExH-Box Helicase DHX9
For researchers, scientists, and drug development professionals, Dhx9-IN-10 (ATX968) emerges as a highly potent and selective small-molecule inhibitor of the DExH-box helicase 9 (DHX9). This guide provides a comparative analysis of its specificity against other DExH-box helicases, supported by experimental data and detailed methodologies.
DHX9 is a crucial enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability. Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. This compound, also known as ATX968, has been identified as a potent inhibitor of DHX9's helicase activity.[1][2][3] This guide delves into the specificity of this inhibitor, a critical factor for its therapeutic potential and its utility as a chemical probe to elucidate the biological functions of DHX9.
High Potency and Selectivity of this compound (ATX968)
Experimental data demonstrates that this compound (ATX968) potently inhibits the helicase activity of DHX9 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Furthermore, it exhibits a strong binding affinity to DHX9, as determined by surface plasmon resonance (SPR).[1]
A key attribute of a high-quality chemical inhibitor is its selectivity for the intended target over other related proteins. This compound (ATX968) has been profiled against a panel of other helicases, including a related DExH-box helicase, and has shown a remarkable degree of specificity.
| Target Helicase | Enzyme Family | Inhibition by this compound (ATX968) |
| DHX9 | DExH-box helicase | Potent Inhibition (IC50 = 8 nM) [1] |
| DHX36 | DExH-box helicase | No significant inhibition[1][4] |
| SMARCA2 | DNA helicase | No significant inhibition[1][4] |
| WRN | DNA helicase | No significant inhibition[4] |
In addition to other helicases, the selectivity of ATX968 was further established against a broad panel of 97 kinases, where it also displayed an excellent selectivity profile.[1][4]
Signaling and Functional Context of DHX9
DHX9 is a multifunctional protein implicated in several critical cellular pathways. Its inhibition by this compound can have significant downstream effects. The following diagram illustrates a simplified overview of DHX9's involvement in cellular processes.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust biochemical assays. The following are detailed protocols for the key experiments used to characterize this compound.
DHX9 Helicase Unwinding Assay
This assay directly measures the enzymatic activity of DHX9 in unwinding a nucleic acid substrate.
Workflow:
Protocol:
-
Substrate Preparation: A double-stranded RNA or DNA:RNA hybrid substrate is prepared with a fluorescent label on one strand and a quencher on the other. In the annealed state, the fluorescence is quenched.
-
Reaction Mixture: The reaction is set up in a buffer containing Tris-HCl, MgCl₂, ATP, BSA, and dithiothreitol.
-
Enzyme and Inhibitor Addition: Purified recombinant DHX9 enzyme is added to the reaction mixture, along with varying concentrations of this compound or a vehicle control.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Analysis: The reaction products are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE). The unwound, single-stranded product is visualized and quantified using a phosphorimager or fluorescence scanner.
-
Data Analysis: The percentage of unwound substrate is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified DHX9 enzyme, a suitable nucleic acid substrate (e.g., yeast RNA), and varying concentrations of the inhibitor in an assay buffer (e.g., Tris-HCl, MgCl₂, Triton X-100).[5]
-
Initiation: The reaction is initiated by the addition of a defined concentration of ATP.[5] The mixture is incubated at 30°C for a specified time, ensuring the reaction proceeds under initial velocity conditions.[5]
-
Detection: The amount of ADP produced is quantified using a commercially available ADP detection kit, such as the Transcreener ADP² Assay. This involves adding a detection reagent containing an antibody specific to ADP and a fluorescent tracer.[5]
-
Measurement: The fluorescence polarization, fluorescence intensity, or TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the amount of ADP produced.
-
Data Analysis: The rate of ATP hydrolysis is calculated, and the inhibitory effect of this compound is determined by plotting the enzyme activity against the inhibitor concentration to calculate the EC50 or IC50 value.
Conclusion
This compound (ATX968) is a potent and highly selective inhibitor of the DExH-box helicase DHX9. Its specificity has been demonstrated against other related helicases, making it a valuable tool for studying the specific roles of DHX9 in cellular processes and a promising candidate for further therapeutic development. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Unveiling the Differential Effects of DHX9 Inhibition: A Cross-Validation of Dhx9-IN-10 and its Analogs in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cellular effects of DHX9 inhibition, with a focus on the potent and selective inhibitor ATX968, a compound analogous to Dhx9-IN-10. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to facilitate a deeper understanding of DHX9 as a therapeutic target.
The DEAH-box helicase 9 (DHX9) is a multifaceted enzyme integral to numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its overexpression in various cancers has positioned it as a compelling target for anti-cancer drug development.[4][5][6] Small molecule inhibitors of DHX9, such as this compound and the extensively characterized analog ATX968, have emerged as valuable tools to probe the helicase's function and as potential therapeutic agents.[7][8][9] This guide cross-validates the effects of DHX9 inhibition across different cancer cell lines, primarily drawing upon the robust dataset available for ATX968.
Comparative Efficacy of DHX9 Inhibition on Cancer Cell Proliferation
The anti-proliferative effects of the DHX9 inhibitor ATX968 have been systematically evaluated across a panel of cancer cell lines, revealing a pronounced selectivity for tumors with specific genetic backgrounds.[4][6][10] A key finding is the heightened sensitivity of colorectal cancer (CRC) cell lines characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[4][5]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for ATX968 in various CRC cell lines, highlighting the differential sensitivity between MSI-H/dMMR and microsatellite stable (MSS)/proficient mismatch repair (pMMR) subtypes.
| Cell Line | Subtype | ATX968 IC50 (µM) |
| LS411N | MSI-H/dMMR | < 1 |
| HCT116 | MSI-H/dMMR | < 1 |
| SNU407 | MSI-H/dMMR | < 1 |
| LS180 | MSI-H/dMMR | < 1 |
| NCI-H747 | MSS/pMMR | > 1 |
| HT29 | MSS/pMMR | > 1 |
| SW480 | MSS/pMMR | > 1 |
Data compiled from studies on the DHX9 inhibitor ATX968, which is analogous to this compound.[4][5]
Deciphering the Molecular Mechanism: Signaling Pathways and Cellular Responses
Inhibition of DHX9 elicits a cascade of cellular events, primarily stemming from the accumulation of RNA:DNA hybrids (R-loops) and other secondary nucleic acid structures that are normally resolved by DHX9's helicase activity.[2][4] This leads to replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis, particularly in susceptible cancer cells.[4][6]
The signaling pathway downstream of DHX9 inhibition involves the activation of the DNA damage response (DDR) pathway. Key proteins such as RPA32 and histone H2AX become phosphorylated (γH2AX), serving as markers for replication stress and DNA double-strand breaks, respectively.[8] In p53-proficient cells, this can trigger a p53-dependent apoptotic pathway.[11] Furthermore, DHX9 has been implicated in the regulation of the NF-κB signaling pathway, suggesting another avenue through which its inhibition could impact cancer cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the effects of DHX9 inhibitors.
Cell Viability (MTS/CellTiter-Glo®) Assay
This assay quantifies cell proliferation and is used to determine the IC50 values of DHX9 inhibitors.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the DHX9 inhibitor (e.g., ATX968) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure absorbance (MTS) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression model.[4]
Western Blotting for DDR Markers
This technique is used to detect changes in the levels of specific proteins, such as phosphorylated RPA32 and γH2AX, indicative of DNA damage and replication stress.
Protocol:
-
Cell Lysis: Treat cells with the DHX9 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RPA32, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available data, predominantly from studies on the selective DHX9 inhibitor ATX968, strongly indicates that inhibition of DHX9 is a promising therapeutic strategy, particularly for cancers with MSI-H/dMMR status. The differential sensitivity observed across various cell lines underscores the importance of patient stratification in potential clinical applications. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the role of DHX9 in cancer biology and to explore the therapeutic potential of its inhibitors. Further cross-validation with this compound and other analogs will be crucial to solidify these findings and advance the development of this novel class of anti-cancer agents.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 3. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of DHX9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for specific helicases is a promising avenue for therapeutic intervention in various diseases, including cancer. DHX9, a DExH-box RNA/DNA helicase, has emerged as a significant target due to its roles in maintaining genomic stability, transcription, and translation. This guide provides a comparative analysis of the selectivity profiles of several DHX9 inhibitors, with a focus on the well-characterized compound Dhx9-IN-2 (also known as ATX968), alongside other research compounds. The information presented herein is intended to aid researchers in selecting appropriate tools for their studies and to provide a framework for evaluating novel helicase inhibitors.
Comparative Selectivity of DHX9 Inhibitors
The potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential therapeutic agents. The following table summarizes the available data on a selection of compounds targeting DHX9. Dhx9-IN-2 (ATX968) stands out for its high potency and well-documented selectivity.
| Compound Name | Target | IC50 (nM) [Helicase Assay] | EC50 (µM) [Cellular Assay] | Selectivity Profile |
| Dhx9-IN-2 (ATX968) | DHX9 | 8 | 0.054 (circBRIP1) | Highly selective over a panel of 97 kinases; No significant inhibition of helicases DHX36, SMARCA2, and WRN.[1][2] |
| Dhx9-IN-5 | DHX9 | 4.3 | Not Reported | Data not publicly available. |
| Dhx9-IN-9 | DHX9 | Not Reported | 0.0177 (Target Engagement) | Data not publicly available.[3] |
| Dhx9-IN-11 | DHX9 | Not Reported | 0.0838 (Target Engagement) | Data not publicly available.[3] |
| Dhx9-IN-15 | DHX9 | Not Reported | 0.232 (Target Engagement) | Data not publicly available.[3] |
| Dhx9-IN-12 | DHX9 | Not Reported | 0.917 (Target Engagement) | Data not publicly available.[3] |
| Dhx9-IN-8 | DHX9 | Not Reported | 3.4 (Target Engagement) | Data not publicly available.[3] |
| Dhx9-IN-14 | DHX9 | Not Reported | 3.4 (Target Engagement) | Data not publicly available.[3] |
| Dhx9-IN-13 | DHX9 | Not Reported | 3.4 (Target Engagement) | Data not publicly available.[3] |
| Dhx9-IN-10 | DHX9 | Not Reported | 9.04 (Target Engagement) | Data not publicly available.[3] |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in a biochemical assay. EC50 values represent the concentration required to produce a 50% maximal response in a cell-based assay.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately assess the selectivity profile of an inhibitor. Below are representative methodologies for key assays used in the characterization of DHX9 inhibitors.
Biochemical Helicase Activity Assays
These assays directly measure the enzymatic activity of the helicase and its inhibition by a test compound.
a) ATPase Activity Assay:
This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Principle: The assay measures the amount of ADP produced from ATP hydrolysis by the helicase. The Transcreener® ADP² Assay is a common high-throughput method.[4]
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant DHX9 enzyme, a specific RNA or DNA substrate that stimulates its ATPase activity, and the test inhibitor at various concentrations in an appropriate buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, a detection solution containing an ADP-specific antibody and a fluorescent tracer is added. The amount of ADP produced is inversely proportional to the fluorescence signal, which can be measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
b) Nucleic Acid Unwinding Assay:
This assay directly measures the ability of the helicase to separate double-stranded nucleic acid substrates.
-
Principle: A double-stranded DNA or RNA substrate with a fluorescent label and a quencher on opposite strands is used. When the strands are separated by the helicase, the fluorescence increases.
-
Substrate Preparation: A short, labeled oligonucleotide is annealed to a longer, complementary strand that has a quencher molecule.
-
Reaction Setup: The reaction mixture includes the purified DHX9 enzyme, the labeled substrate, ATP, and the test inhibitor at varying concentrations.
-
Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of unwinding is determined, and the IC50 value is calculated by plotting the inhibition of the unwinding rate against the inhibitor concentration.
Cellular Target Engagement Assay
These assays confirm that the inhibitor interacts with its intended target within a cellular context.
a) Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
-
Procedure:
-
Cells are treated with the test inhibitor or a vehicle control.
-
The cells are lysed, and the lysate is divided into aliquots and heated to a range of temperatures.
-
The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
The amount of soluble DHX9 at each temperature is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
b) Biomarker Modulation Assay (e.g., circBRIP1):
-
Principle: Inhibition of DHX9 has been shown to lead to an accumulation of circular RNAs (circRNAs), such as circBRIP1.[2][5] This can be used as a pharmacodynamic biomarker for target engagement.
-
Procedure:
-
Cells are treated with the inhibitor at various concentrations.
-
Total RNA is extracted from the cells.
-
The levels of circBRIP1 are quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers specifically designed to amplify the back-spliced junction of the circRNA.
-
-
Data Analysis: The EC50 value is determined by plotting the increase in circBRIP1 levels against the inhibitor concentration.
Visualizing the Assessment of Inhibitor Selectivity
The following diagrams illustrate a typical workflow for evaluating the selectivity of a DHX9 inhibitor and the central role of DHX9 in cellular pathways.
Caption: Workflow for assessing DHX9 inhibitor selectivity.
Caption: Simplified signaling pathways involving DHX9.
References
circBRIP1: A Next-Generation Pharmacodynamic Biomarker
A Comparative Guide for Researchers and Drug Developers
The landscape of pharmacodynamic (PD) biomarkers is rapidly evolving, with a growing emphasis on non-invasive, specific, and sensitive indicators of target engagement and biological response. In this context, circular RNAs (circRNAs) have emerged as a promising class of biomarkers. This guide provides a comprehensive validation overview of circBRIP1 as a pharmacodynamic biomarker, particularly in the context of DHX9 inhibition, and compares its utility with established and alternative biomarkers in relevant therapeutic areas such as non-small-cell lung cancer (NSCLC).
Executive Summary
circBRIP1 has demonstrated significant potential as a robust and specific pharmacodynamic biomarker for monitoring the activity of DHX9 inhibitors. Its induction upon target engagement is substantial and exhibits a clear dose-response relationship. Furthermore, circBRIP1 shows promise as a diagnostic and prognostic biomarker in NSCLC, potentially outperforming some traditional protein-based markers. This guide presents the key data supporting the validation of circBRIP1, details the experimental protocols for its measurement, and provides a comparative analysis against other biomarkers.
Data Presentation: circBRIP1 as a Pharmacodynamic Biomarker for DHX9 Inhibition
The primary utility of circBRIP1 as a PD biomarker lies in its direct relationship with the inhibition of the RNA helicase DHX9. DHX9 typically suppresses the back-splicing of inverted repeat Alu elements, and its inhibition leads to a significant increase in the formation of circRNAs, including circBRIP1.[1][2] This mechanism provides a specific and direct readout of drug activity.
| Parameter | Finding | Significance | Source |
| Mechanism of Action | Inhibition of DHX9 prevents the resolution of R-loops formed by inverted Alu repeats, leading to back-splicing and robust induction of circBRIP1. | Direct and specific measure of target engagement. | [1][2] |
| Dose-Response | A dose-dependent induction of circBRIP1 is observed in cancer cell lines, mouse PBMCs, and human whole blood treated with DHX9 inhibitors. | Enables the establishment of a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. | [1] |
| Specificity | No significant change is observed in the levels of the linear BRIP1 transcript upon DHX9 inhibition. | The biomarker signal is specific to the drug's effect on splicing and not confounded by changes in linear transcript expression. | [1][2] |
| Target Engagement vs. Sensitivity | circBRIP1 induction correlates with target engagement but is not a predictor of cellular sensitivity to DHX9 inhibitors. | Useful for confirming that the drug is hitting its target, but not for patient stratification based on predicted response. | [1][2] |
| In Vivo Validation | Intratumoral induction of circBRIP1 is observed in human xenograft models and correlates with drug exposure. | Demonstrates the biomarker's utility in preclinical in vivo studies. | [1] |
| Translatability | circBRIP1 induction is observed ex vivo in primary human whole blood. | High potential for use as a non-invasive biomarker in clinical trials. | [1] |
Comparative Analysis: circBRIP1 vs. Other Biomarkers in NSCLC
circBRIP1 has also been extensively studied as a potential diagnostic and prognostic biomarker in non-small-cell lung cancer (NSCLC). Its performance has been compared to that of traditional tumor markers.
| Biomarker | Type | AUC in NSCLC Diagnosis | Key Advantages | Key Limitations | Source |
| circBRIP1 | Circular RNA | 0.802 | High stability in plasma, high specificity for NSCLC over other lung diseases and SCLC. | Newer biomarker requiring further large-scale validation. | [3][4] |
| CEA | Protein | 0.770 | Widely used and established tumor marker. | Lower specificity, can be elevated in other cancers and non-malignant conditions. | [3][4] |
| Cyfra21-1 | Protein | 0.665 | Established marker for NSCLC. | Lower sensitivity and specificity compared to circBRIP1. | [3][4] |
| SCC | Protein | 0.594 | Used for squamous cell carcinoma. | Limited utility for other NSCLC subtypes. | [3][4] |
Experimental Protocols
Measurement of circBRIP1 by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the key steps for the quantification of circBRIP1 from plasma or cell lysates.
1. RNA Extraction:
-
Isolate total RNA from plasma or cells using a commercially available kit suitable for small RNA recovery.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. Reverse Transcription:
-
Synthesize cDNA using a reverse transcription kit with random hexamers or specific divergent primers for circBRIP1.
-
The use of divergent primers (one forward, one reverse, pointing away from each other on the linear transcript) ensures specific amplification of the circular form.
3. qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Reaction setup:
-
SYBR Green Master Mix (2x): 10 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
cDNA template: 5 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal cycling conditions (example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 30 s
-
-
-
Include a melt curve analysis to confirm the specificity of the amplified product.
-
Use a stable reference gene, such as 18S rRNA, for normalization.[3]
4. Data Analysis:
-
Calculate the relative expression of circBRIP1 using the ΔΔCt method.
Validation of circBRIP1 Circular Nature
To confirm that the detected transcript is indeed circular, the following validation steps are recommended:
-
RNase R Treatment: Treat RNA samples with RNase R, an enzyme that degrades linear RNAs but not circular RNAs, prior to reverse transcription and qRT-PCR. A resistance to degradation confirms the circular nature of circBRIP1.[5]
-
Sanger Sequencing: Amplify the back-splice junction of circBRIP1 using divergent primers and sequence the PCR product to confirm the head-to-tail junction.[5]
-
Agarose Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the expected size of the amplicon.[5]
Mandatory Visualizations
Signaling Pathway of circBRIP1 Formation upon DHX9 Inhibition
Caption: Mechanism of circBRIP1 induction by DHX9 inhibition.
Experimental Workflow for circBRIP1 Validation
References
- 1. researchgate.net [researchgate.net]
- 2. accenttx.com [accenttx.com]
- 3. CircBRIP1: a plasma diagnostic marker for non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CircBRIP1: a plasma diagnostic marker for non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
DHX9-IN-10 in Focus: A Comparative Guide to Known Helicase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel DHX9 inhibitor, DHX9-IN-10, with other established helicase inhibitors. This analysis is supported by available experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic development.
The DEAH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology. Its critical roles in DNA replication, transcription, translation, and the maintenance of genomic stability make it a pivotal enzyme for cancer cell proliferation and survival.[1][2][3] this compound is a recently identified small molecule inhibitor of this crucial helicase. This guide will compare this compound to other known helicase inhibitors, including others targeting DHX9 and those targeting different but functionally related helicases, to provide a comprehensive overview of the current landscape of helicase-targeting therapeutics.
Performance Comparison of Helicase Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other notable helicase inhibitors. It is important to note that these data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of DHX9 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| This compound | DHX9 | Cellular Target Engagement | EC50: 9.04 μM | [4] |
| ATX968 | DHX9 | Helicase Unwinding Assay | IC50: 8 nM | [5] |
| DHX9 | Surface Plasmon Resonance (SPR) | Kd: 1.3 nM | [5] | |
| DHX9 (circRNA induction) | Cellular Assay (HCT 116) | EC50: 0.8 nM | [6] | |
| STM11315 | DHX9 | RNA Unwinding Assay | IC50: <5 nM | [7] |
| DHX9 | ATPase Assay | IC50: <10 nM | [7] | |
| Enoxacin (B1671340) | DHX9 (indirect) | Cellular Proliferation Assay (A549) | Dose-dependent inhibition | [8][9] |
Table 2: In Vitro Potency of Other Relevant Helicase Inhibitors
| Compound | Target | Assay Type | IC50/Ki | Reference |
| NSC 19630 | WRN | Helicase Unwinding Assay | IC50: 20 μM | [2][10] |
| ML216 | BLM | Helicase Unwinding Assay (full-length) | IC50: 2.98 μM | [11][12] |
| BLM | Helicase Unwinding Assay (636-1298) | IC50: 0.97 μM | [11][12] | |
| BLM | ssDNA-dependent ATPase Assay | Ki: 1.76 μM | [11] | |
| Pateamine A | eIF4A | Translation Assay | IC50: 1 nM | [13] |
| Silvestrol (B610840) | eIF4A | Translation Inhibition (in vitro) | EC50: 1.3 nM (MERS-CoV), 3 nM (HCoV-229E) | [14] |
| eIF4A | Cell Viability (T-47D) | IC50: 5.46 nM | [15] |
Experimental Methodologies
A variety of biochemical and cell-based assays are employed to identify and characterize helicase inhibitors.[1][16]
Key Experimental Protocols:
-
Helicase Unwinding Assay: This biochemical assay directly measures the ability of an inhibitor to block the helicase's function of separating double-stranded nucleic acid substrates. A common method involves a fluorescently labeled DNA or RNA substrate. The unwinding activity is detected by a change in fluorescence upon strand separation. For example, the DHX9 helicase assay for ATX968 was performed in a 384-well plate format using a specific buffer system and a defined RNA substrate.[3]
-
ATPase Assay: Helicases utilize ATP hydrolysis to power their unwinding activity. ATPase assays measure the rate of ATP conversion to ADP. A reduction in ATPase activity in the presence of a compound suggests inhibition of the helicase. For instance, the ATPase activity of BLM was measured to determine the Ki of ML216.[11] The Transcreener® ADP² assay is a high-throughput method used for this purpose.[17][18]
-
Surface Plasmon Resonance (SPR): This technique is used to measure the direct binding affinity (Kd) of an inhibitor to its target protein. It provides quantitative information on the binding kinetics. The Kd of ATX968 for DHX9 was determined using SPR.[5]
-
Cellular Proliferation Assays: These assays, such as the MTT or CellTiter-Glo assays, assess the effect of an inhibitor on the growth and viability of cancer cell lines. A dose-dependent decrease in cell proliferation indicates cytotoxic or cytostatic activity. For example, the effect of enoxacin on A549 lung cancer cells was evaluated using an MTT assay.[8]
-
In Vivo Efficacy Studies: Animal models, typically xenograft models where human tumor cells are implanted into immunocompromised mice, are used to evaluate the anti-tumor activity of a helicase inhibitor in a living organism. Tumor growth inhibition or regression is the primary endpoint. ATX968 demonstrated robust and durable tumor regression in a microsatellite instable-high (MSI-H)/deficient mismatch repair (dMMR) xenograft model.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cellular context of DHX9 and the typical workflows for evaluating helicase inhibitors.
Caption: DHX9's involvement in key cellular processes and signaling pathways.
Caption: A typical experimental workflow for helicase inhibitor evaluation.
Concluding Remarks
This compound represents a novel addition to the growing arsenal (B13267) of helicase inhibitors. While the currently available data on this compound is limited, the landscape of DHX9 inhibitors is rapidly evolving with potent and selective molecules like ATX968 and STM11315 demonstrating significant preclinical activity. The comparison with inhibitors of other functionally related helicases, such as those targeting WRN and BLM, provides a broader context for understanding the therapeutic potential and challenges in targeting these essential enzymes. Further experimental data, particularly from direct comparative studies, will be crucial for definitively positioning this compound and other emerging DHX9 inhibitors in the therapeutic landscape. The detailed methodologies and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of helicase-targeted cancer therapy.
References
- 1. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NSC 19630 |CAS:72835-26-8 Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and cell biological assays to identify and characterize DNA helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. news-medical.net [news-medical.net]
Confirming On-Target Effects of Dhx9-IN-10 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of Dhx9-IN-10, a novel inhibitor of the DExH-box helicase 9 (DHX9). To offer a comprehensive evaluation, this guide compares the publicly available data for this compound with the well-characterized selective DHX9 inhibitor, ATX968, and a compound with reported indirect effects on DHX9, enoxacin (B1671340). The provided experimental protocols and data presentation formats will enable researchers to design and execute experiments to validate the cellular activity of this compound and similar compounds.
Introduction to DHX9 and Its Inhibition
DHX9, also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Its ability to unwind DNA and RNA duplexes, as well as non-canonical nucleic acid structures like R-loops, makes it a critical regulator of gene expression and cellular homeostasis. Dysregulation of DHX9 activity has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2][3]
Inhibiting DHX9 can lead to the accumulation of R-loops, replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on its function.[4] This guide outlines key experiments to confirm that a small molecule inhibitor, such as this compound, is engaging with DHX9 in a cellular context and eliciting the expected downstream biological consequences.
Comparative Analysis of DHX9 Inhibitors
To effectively evaluate a new compound, it is essential to compare its performance against known modulators of the target. This section summarizes the available quantitative data for this compound, the selective inhibitor ATX968, and the indirect inhibitor enoxacin.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Cellular Target Engagement | - | EC50 | 9.04 µM | Patent WO2023158795A1 |
| ATX968 | circBRIP1 Induction | HCT116 | EC50 | 0.0008 µM | [5] |
| Cell Proliferation | LS411N | IC50 | 0.0036 µM | [5] | |
| Cell Proliferation | H747 | IC50 | ≤ 10 µM | [5] | |
| Enoxacin | Cell Proliferation | A549 | IC50 | 25.52 µg/ml | [6] |
| Cell Proliferation | DHX9-shRNA-A549 | IC50 | 49.04 µg/ml | [6] |
Key Experiments for On-Target Validation
Confirming the on-target effects of a DHX9 inhibitor requires a multi-faceted approach, combining direct target engagement assays with the assessment of downstream cellular phenotypes.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Detailed Protocol: A detailed protocol for performing a Cellular Thermal Shift Assay can be found in the Experimental Protocols section.
Assessment of Downstream Signaling by Western Blot
Inhibition of DHX9 is expected to induce a DNA damage response. Western blotting can be used to detect changes in key proteins involved in this pathway, such as the phosphorylation of H2AX (γH2AX) and CHK1.
Signaling Pathway:
Detailed Protocol: A detailed protocol for Western Blotting can be found in the Experimental Protocols section.
Visualization of R-loop Accumulation by Immunofluorescence
A direct consequence of DHX9 inhibition is the accumulation of R-loops. Immunofluorescence using an antibody specific for DNA:RNA hybrids (e.g., S9.6 antibody) can be used to visualize and quantify this effect.
Experimental Workflow:
Detailed Protocol: A detailed protocol for R-loop Immunofluorescence can be found in the Experimental Protocols section.
Quantification of a Pharmacodynamic Marker by qPCR
The expression of certain circular RNAs (circRNAs), such as circBRIP1, has been shown to be dependent on DHX9 activity.[5] Measuring the levels of circBRIP1 by quantitative PCR (qPCR) can serve as a robust pharmacodynamic marker of DHX9 inhibition.
Detailed Protocol: A detailed protocol for qPCR analysis of circBRIP1 can be found in the Experimental Protocols section.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform Western Blot analysis on the soluble fractions using a primary antibody against DHX9.
-
A stabilized DHX9 protein due to inhibitor binding will be more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control.
-
Western Blot Protocol
-
Sample Preparation:
-
Treat cells with this compound for the desired time and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-pCHK1, anti-DHX9, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence Protocol for R-loop Staining
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound or vehicle.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Imaging:
-
Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize and capture images using a fluorescence microscope. The intensity of the nuclear fluorescence will correlate with the amount of R-loops.
-
qPCR Protocol for circBRIP1 Detection
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit with random hexamers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for circBRIP1. Divergent primers that amplify the back-splice junction are required.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
Conclusion
This guide provides a comprehensive framework for the cellular validation of this compound. By employing a combination of direct target engagement assays like CETSA and functional downstream assays that measure the consequences of DHX9 inhibition, researchers can confidently confirm the on-target activity of their compound. The inclusion of comparative data for known DHX9 inhibitors, ATX968 and enoxacin, provides a valuable benchmark for evaluating the potency and mechanism of action of novel inhibitors. The detailed protocols and visual workflows are intended to facilitate the practical implementation of these essential validation experiments.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 3. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 4. accenttx.com [accenttx.com]
- 5. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CircBRIP1: a plasma diagnostic marker for non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Potency of DHX9 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of DHX9, a key helicase involved in various cancers, is a critical frontier. This guide provides a comprehensive comparative analysis of currently documented DHX9 inhibitors, presenting their potency through quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
The DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology. Its roles in DNA replication, transcription, and the maintenance of genomic stability are particularly crucial for the survival of cancer cells exhibiting high levels of replication stress, such as those with microsatellite instability (MSI-H) or mutations in BRCA genes.[1][2][3] Inhibition of DHX9 presents a promising strategy to exploit these tumor vulnerabilities.[2] This report details and compares the potency of several novel DHX9 inhibitors, including the clinical candidate ATX-559 and the tool compound ATX968.
Comparative Potency of DHX9 Inhibitors
The following table summarizes the available quantitative data on the potency of various DHX9 inhibitors across different experimental assays. This allows for a direct comparison of their biochemical and cellular activities.
| Inhibitor | Assay Type | Target | Potency (IC50/EC50/IP) | Cell Line | Reference |
| ATX968 | Helicase Unwinding Assay | DHX9 | IC50: 8 nM | - | [4][5] |
| circBRIP1 Induction | DHX9 | EC50: 0.054 µM (54 nM) | - | [6] | |
| circBRIP1 Induction | DHX9 | EC50: 101 nM | LS411N | [5] | |
| circAKR1A Induction | DHX9 | EC50: 95 nM | LS411N | [5] | |
| circDKC1 Induction | DHX9 | EC50: 236 nM | LS411N | [5] | |
| ATX-559 | Anti-proliferation Assay | Cell Viability | IC50 ≤ 1 µM in ~55% of CRC and EC cell lines | Colorectal and Endometrial Cancer Cell Lines | [7] |
| Exemplified Compound (WO 2025038462) | ADP-Glo Assay | DHX9 | IP: 0.0029 µM (2.9 nM) | - | [8] |
| circBRIP1 mRNA Induction | DHX9 | EC50: 0.0008 µM (0.8 nM) | HCT 116 | [8] | |
| Anti-proliferation Assay (Celltiter-Glo) | Cell Viability | IC50: 0.0036 µM (3.6 nM) | LS411N | [8] |
Key Experimental Methodologies
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is essential for its helicase function. The ADP-Glo™ kinase assay is a common method used for this purpose.
Principle: The assay quantifies the amount of ADP produced in the enzymatic reaction. The produced ADP is converted to ATP, which is then used by luciferase to generate light. The luminescent signal is proportional to the ADP concentration and thus, the DHX9 ATPase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant DHX9 enzyme, a suitable substrate (e.g., yeast RNA or a specific DNA/RNA duplex), and ATP in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.25 mM MgCl2, 0.01% Triton X-100).[9]
-
Inhibitor Addition: Test inhibitors are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 60 minutes at 30°C) to allow for enzymatic activity.[9]
-
Termination and ADP Detection: The reaction is stopped, and the ADP-Glo™ reagent is added to convert ADP to ATP and measure the subsequent luminescence using a plate reader.
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate. A common method utilizes a fluorophore-quencher pair.
Principle: A double-stranded RNA or DNA substrate is labeled with a fluorescent dye on one strand and a quencher on the complementary strand. In the double-stranded form, the quencher suppresses the fluorescence. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
Protocol:
-
Substrate Preparation: A labeled duplex RNA or DNA substrate is prepared.
-
Reaction Setup: The reaction includes the labeled substrate, purified DHX9 enzyme, and ATP in a suitable assay buffer.
-
Inhibitor Addition: Test inhibitors are added at varying concentrations.
-
Reaction and Measurement: The unwinding reaction is initiated, and the fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. The percentage of inhibition is calculated, and the IC50 value is determined.
Cellular Target Engagement Assay (circBRIP1 Induction)
This assay provides a measure of DHX9 inhibition within a cellular context by quantifying the levels of a specific circular RNA, circBRIP1.
Principle: DHX9 is known to suppress the formation of certain circular RNAs that arise from back-splicing of inverted repeat Alu elements.[10] Inhibition of DHX9 leads to an increase in the levels of these circular RNAs, such as circBRIP1, which can be used as a pharmacodynamic biomarker of target engagement.[10][11]
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT 116) are cultured and treated with the DHX9 inhibitor at various concentrations for a specific duration.
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Reverse Transcription and qPCR: The RNA is reverse-transcribed to cDNA, and the levels of circBRIP1 and a housekeeping gene are quantified using quantitative polymerase chain reaction (qPCR) with specific primers.
-
Data Analysis: The relative expression of circBRIP1 is normalized to the housekeeping gene. The EC50 value, the concentration at which 50% of the maximum induction is observed, is then calculated.
DHX9 Signaling and Role in Cancer
DHX9 is implicated in multiple cellular pathways that are critical for cancer cell proliferation and survival. Its inhibition can lead to the accumulation of R-loops and replication stress, ultimately triggering cell cycle arrest and apoptosis, particularly in cancer cells with deficient DNA mismatch repair (dMMR).[12][13] Furthermore, DHX9 has been shown to mediate the activation of the NF-κB signaling pathway in colorectal cancer.[14] It is also connected to the Wnt/β-catenin and p53 signaling pathways.[3][15]
References
- 1. accenttx.com [accenttx.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of DHX9 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of DHX9 inhibition, with a focus on validating its potential as a therapeutic strategy in oncology. We will compare the performance of a potent and selective DHX9 inhibitor, ATX968, with standard-of-care chemotherapies in relevant cancer cell lines, supported by experimental data and detailed protocols. While another inhibitor, Dhx9-IN-10, has been identified, publicly available data on its specific anti-proliferative activity in cancer cell lines is limited, precluding a direct quantitative comparison in this guide.
Introduction to DHX9 as a Therapeutic Target
DEAH-box helicase 9 (DHX9) is a crucial enzyme involved in multiple cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Its role in resolving DNA/RNA hybrids (R-loops) and other complex nucleic acid structures makes it a critical factor for cell proliferation, particularly in cancers with high levels of replication stress, such as those with microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][2] Inhibition of DHX9's enzymatic activity has been shown to induce replication stress, cell-cycle arrest, and ultimately, apoptosis in these cancer cells, making it an attractive target for therapeutic intervention.[1][3]
Comparative Analysis of Anti-Proliferative Effects
To objectively evaluate the anti-proliferative potential of DHX9 inhibition, we have compiled publicly available data on the half-maximal inhibitory concentrations (IC50) of the selective DHX9 inhibitor ATX968 and standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin (B1677828), in colorectal cancer (CRC) cell lines. The data is presented for both MSI-H/dMMR and microsatellite stable (MSS) CRC cell lines to highlight the selective efficacy of DHX9 inhibition.
Table 1: Comparison of IC50 Values of DHX9 Inhibitor and Standard Chemotherapies in Colorectal Cancer Cell Lines
| Compound | Target/Mechanism of Action | Cell Line | MSI Status | IC50 (µM) | Assay |
| ATX968 | DHX9 Helicase Inhibitor | HCT116 | MSI-H | <1 | CellTiter-Glo (10-day)[4] |
| LS411N | MSI-H | <1 | CellTiter-Glo (10-day)[4] | ||
| SNU407 | MSI-H | <1 | CellTiter-Glo (10-day)[4] | ||
| HT29 | MSS | >1 | CellTiter-Glo (10-day)[4] | ||
| NCI-H747 | MSS | >1 | CellTiter-Glo (10-day)[4] | ||
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT116 | MSI-H | 19.87 | MTT (48h)[5] |
| HT29 | MSS | 34.18 | MTT (48h)[5] | ||
| LoVo | MSI-H | 0.8 | MTT[6] | ||
| SW480 | MSS | 2.2 | MTT[6] | ||
| Oxaliplatin | DNA Cross-linking Agent | HCT116 | MSI-H | Not specified | Not specified |
| HT29 | MSS | 0.33 | MTT (24h)[7] | ||
| SW620 | MSS | 1.13 | MTT (24h)[7] | ||
| DLD-1 | MSI-H | Not specified | MTT (72h)[8] |
Note: The specific IC50 values for some compound-cell line combinations were not available in the public domain and are marked as "Not specified". Assay conditions, such as duration of treatment, can significantly influence IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used to determine the anti-proliferative effects of therapeutic compounds.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ATX968) and incubate for the desired period (e.g., 10 days), with media and compound replenishment as needed.[4]
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate IC50 values by plotting the percentage of cell viability against the log of the compound concentration.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Compound Incubation: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve of absorbance versus compound concentration.[5]
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Cell Plating: Seed a low density of cells in a 6-well plate.
-
Treatment: Treat the cells with the compound of interest for a defined period.
-
Incubation: Remove the compound and allow the cells to grow in fresh medium for 1-3 weeks, until visible colonies are formed.
-
Fixing and Staining: Fix the colonies with a solution like methanol (B129727) and stain them with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Compare the number of colonies in treated versus untreated wells to determine the effect of the compound on cell survival and proliferation.[4]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, we provide the following diagrams generated using Graphviz (DOT language).
Conclusion
The available data strongly support the anti-proliferative effects of DHX9 inhibition, particularly in cancer cells with deficient DNA mismatch repair. The DHX9 inhibitor ATX968 demonstrates potent and selective activity against MSI-H colorectal cancer cell lines. In comparison to standard chemotherapies like 5-FU and oxaliplatin, DHX9 inhibition presents a promising targeted approach, especially for a genetically defined patient population. Further investigation into other DHX9 inhibitors, such as this compound, is warranted to broaden the therapeutic landscape for these difficult-to-treat cancers. The experimental protocols and workflows provided in this guide offer a framework for researchers to validate these findings and explore the full potential of DHX9 inhibition in oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. mednexus.org [mednexus.org]
- 7. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Potency of DHX9 Inhibition: A Comparative Analysis of a Novel Inhibitor
FOR IMMEDIATE RELEASE
A detailed comparison of the biochemical and cellular potency of the novel DHX9 inhibitor, ATX968, reveals a significant differential in activity, highlighting important considerations for its therapeutic application. This guide provides an in-depth analysis of the available experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
ATX968, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9), has emerged as a promising therapeutic agent, particularly in cancers with microsatellite instability.[1][2][3] DHX9 plays a crucial role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[4][5][6] Its dysregulation has been implicated in the progression of several cancers. This report provides a direct comparison of the inhibitor's potency at the biochemical level versus its efficacy in a cellular context.
Quantitative Potency Comparison: ATX968
| Parameter | Biochemical Potency | Cellular Potency |
| Assay Type | DHX9 Helicase Unwinding Assay | Anti-Proliferation Assay |
| Metric | IC50 | IC50 |
| Value | 8 nM[7][8] | 663 nM |
| Cell Line | N/A | LS411N (Colorectal Cancer)[9] |
The data clearly indicates that ATX968 is a highly potent inhibitor of the DHX9 enzyme in a purified system. However, its potency is significantly attenuated in a cellular environment, a common phenomenon observed in drug development reflecting factors such as cell membrane permeability, off-target effects, and cellular metabolism.
Experimental Methodologies
Biochemical DHX9 Helicase Unwinding Assay
The biochemical potency of ATX968 was determined using a helicase unwinding assay. This in vitro assay directly measures the enzymatic activity of purified DHX9.
Protocol:
-
Reaction Setup: The assay is typically conducted in a 384-well plate format. The reaction mixture contains purified recombinant DHX9 enzyme, a fluorescently labeled DNA or RNA substrate that mimics a structure DHX9 would unwind in vivo, and ATP as an energy source.
-
Inhibitor Addition: A serial dilution of the inhibitor, in this case ATX968, is added to the reaction wells.
-
Initiation and Incubation: The unwinding reaction is initiated by the addition of ATP. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The extent of substrate unwinding is measured by a change in fluorescence. This can be based on fluorescence resonance energy transfer (FRET) or fluorescence polarization, where the signal changes as the double-stranded substrate is separated into single strands.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Anti-Proliferation Assay
The cellular potency of ATX968 was assessed through an anti-proliferation assay, which measures the inhibitor's effect on the growth of cancer cells.
Protocol:
-
Cell Culture: The LS411N colorectal cancer cell line is cultured in appropriate media and conditions.
-
Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of ATX968. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a prolonged period (e.g., 72 hours to 10 days) to allow for multiple cell divisions.[1]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo.[1][10] These assays quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces cell proliferation by 50% compared to the vehicle control, is determined by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the context of DHX9 inhibition, the following diagrams illustrate the signaling pathway of DHX9 and the workflows of the potency assays.
Caption: DHX9 signaling pathway and its roles in cancer.
Caption: Comparative workflow of potency determination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phiab.com [phiab.com]
- 6. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 7. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
A Side-by-Side Comparison of Chemical Probes for the Oncogenic Helicase DHX9
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of currently identified chemical probes targeting the DExH-Box Helicase 9 (DHX9), a key player in cancer progression. This document synthesizes available experimental data to facilitate informed decisions in DHX9-related research and therapeutic development.
DHX9 is a multifunctional enzyme critical for various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its upregulation is associated with poor prognosis in several cancers, making it a compelling target for novel cancer therapies.[1][4] This guide provides a detailed comparison of the known chemical probes for DHX9, focusing on their biochemical and cellular activities, supported by experimental data and methodologies.
Quantitative Comparison of DHX9 Chemical Probes
The development of selective and potent chemical probes is crucial for validating DHX9 as a therapeutic target and for elucidating its complex biology. To date, a limited number of small molecule inhibitors targeting DHX9 have been described in the scientific literature. Below is a summary of the available quantitative data for the most well-characterized probes.
| Chemical Probe | Target | Biochemical IC₅₀ | Cellular EC₅₀ (Target Engagement) | Cellular IC₅₀ (Antiproliferation) | Selectivity | Mechanism of Action |
| ATX968 | DHX9 Helicase | 8 nM[5] | 0.054 µM (circBRIP1 induction)[6] | Selective for MSI-H/dMMR cancer cells[1] | High selectivity over other helicases (DHX36, SMARCA2, WRN) and a panel of 97 kinases[1][7] | Allosteric, noncompetitive with ATP[7] |
| DHX9-IN-17 | DHX9 Helicase | Not Reported | 0.161 µM (Cellular Target Engagement)[8] | Not Reported | Not Reported | Not Reported |
| Enoxacin (B1671340) | DHX9 (putative) | Not Reported | Not Reported | Suppresses proliferation of NSCLC cells in a DHX9-dependent manner[9] | Not Reported | Not Reported |
Note: MSI-H/dMMR refers to microsatellite instability-high/deficient mismatch repair cancer cells. NSCLC refers to non-small cell lung cancer. Data for enoxacin is less specific regarding direct DHX9 inhibition metrics.
Signaling and Functional Pathways of DHX9
DHX9 is implicated in multiple cellular pathways that are often dysregulated in cancer. Understanding these pathways is critical for contextualizing the effects of its inhibition.
Caption: Key signaling and functional pathways involving DHX9 in the nucleus and cytoplasm.
Experimental Workflows and Methodologies
The characterization of DHX9 chemical probes relies on a series of biochemical and cellular assays. The following diagrams illustrate the typical workflows for these key experiments.
DHX9 Helicase Activity Assay Workflow
This biochemical assay measures the ability of a compound to inhibit the unwinding of a double-stranded RNA substrate by DHX9.
Caption: Workflow for determining the biochemical potency of DHX9 inhibitors.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Caption: General workflow for assessing target engagement using CETSA.
Detailed Experimental Protocols
DHX9 Helicase Unwinding Assay
This protocol is adapted from methodologies used to characterize ATX968.[1]
-
Assay Plate Preparation: A 384-well, non-binding black plate is used. Compounds are serially diluted in DMSO and 100 nL is dispensed into the wells.
-
Reaction Mixture: The assay is performed in a buffer containing 40 mmol/L HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl₂, and 0.004 U/mL RNaseOUT.
-
Enzyme and Incubation: Recombinant human DHX9 is added to a final concentration of 2.5 nmol/L and pre-incubated with the compounds for 15 minutes at room temperature.
-
Reaction Initiation and Detection: The reaction is initiated by adding a fluorescently labeled double-stranded RNA oligonucleotide substrate (final concentration = 12.5 nmol/L) and ATP (final concentration = 5 µmol/L). The increase in fluorescence, resulting from the unwinding of the dsRNA, is monitored kinetically for 30 minutes using a plate reader.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol for CETSA that can be adapted for DHX9.[10][11][12]
-
Cell Treatment: Culture cells to 80-90% confluency and treat with the desired concentrations of the DHX9 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 69°C) for 5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells using three cycles of freezing in liquid nitrogen and thawing at 37°C.
-
Fractionation: Centrifuge the cell lysates at 20,000 x g for 10 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration using a Bradford assay or similar method.
-
Detection: Analyze the amount of soluble DHX9 in each sample by Western blotting using a DHX9-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble DHX9 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Cell Proliferation Assay
This protocol is based on methods used to evaluate the antiproliferative effects of DHX9 inhibition.[13]
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an extended period, typically 10 days, to assess long-term effects on proliferation.
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control cells and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to DHX9 Inhibition in dMMR Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel DHX9 inhibitor, Dhx9-IN-10, with current therapeutic alternatives for deficient Mismatch Repair (dMMR) cancers. The information is compiled from preclinical and clinical data to support informed decisions in research and drug development.
Introduction to DHX9 as a Therapeutic Target in dMMR Cancer
Deficient Mismatch Repair (dMMR) or Microsatellite Instability-High (MSI-H) cancers are characterized by a high mutational burden due to the inability to correct DNA replication errors. This genetic instability creates a dependency on specific DNA damage response pathways for survival. One such dependency is on the DEAH-box helicase 9 (DHX9), an enzyme crucial for resolving RNA:DNA hybrids (R-loops) and maintaining genomic stability.[1] Inhibition of DHX9 in dMMR/MSI-H cancer cells leads to an accumulation of replication stress, cell cycle arrest, and ultimately, apoptosis, making it a promising therapeutic target.[1]
This compound is a potent and selective small molecule inhibitor of DHX9. Preclinical studies have demonstrated its efficacy in dMMR/MSI-H cancer models, presenting a novel targeted therapy approach for this patient population.
Performance Comparison: this compound vs. Alternative Therapies
The current standard of care for dMMR/MSI-H metastatic colorectal cancer (mCRC) has shifted towards immune checkpoint inhibitors (ICIs).[2][3] This section compares the preclinical efficacy of this compound (using the well-characterized DHX9 inhibitor ATX968 as a proxy) with the clinical efficacy of leading ICIs.
Table 1: In Vitro Efficacy of DHX9 Inhibition in dMMR/MSI-H Colorectal Cancer (CRC) Cell Lines
| Compound | Cell Line (MMR Status) | Assay | Endpoint | Result | Reference |
| ATX968 | LS411N (dMMR/MSI-H) | Proliferation | IC50 | 0.663 µM | [4] |
| ATX968 | HCT116 (dMMR/MSI-H) | Proliferation | IC50 | <1 µmol/L | [5] |
| ATX968 | NCI-H747 (pMMR/MSS) | Proliferation | IC50 | >1 µmol/L (insensitive) | [4] |
| ATX968 | SW480 (pMMR/MSS) | Proliferation | IC50 | >1 µmol/L (insensitive) | [5] |
pMMR: proficient Mismatch Repair; MSS: Microsatellite Stable
Table 2: In Vivo Efficacy of DHX9 Inhibition in a dMMR/MSI-H CRC Xenograft Model
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| ATX968 | LS411N (dMMR/MSI-H) | Oral, twice daily | Significant and durable tumor regression | [5][6] |
| ATX968 | SW480 (pMMR/MSS) | Oral, twice daily | No significant tumor growth inhibition | [5] |
Table 3: Clinical Efficacy of Immune Checkpoint Inhibitors in First-Line dMMR/MSI-H Metastatic Colorectal Cancer
| Therapy | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Pembrolizumab | KEYNOTE-177 | 43.8% | 16.5 months | [3] |
| Nivolumab + Ipilimumab | CheckMate-142 | 69% | Not Reached (74% at 24 months) | [7][8] |
| Chemotherapy (mFOLFOX6 ± bevacizumab/cetuximab) | KEYNOTE-177 | 33.1% | 8.2 months | [3] |
Signaling Pathways and Experimental Workflows
DHX9 Inhibition Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pembrolizumab versus chemotherapy in microsatellite instability-high or mismatch repair-deficient metastatic colorectal cancer: 5-year follow-up from the randomized phase III KEYNOTE-177 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. First-Line Nivolumab Plus Low-Dose Ipilimumab for Microsatellite Instability-High/Mismatch Repair-Deficient Metastatic Colorectal Cancer: The Phase II CheckMate 142 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dhx9-IN-10
Immediate Safety and Handling Precautions
Before commencing any work with Dhx9-IN-10, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are essential to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Safety Glasses: Safety goggles are necessary to protect the eyes from potential splashes.[2]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility.[2][3] The following protocol provides a step-by-step guide for its safe disposal.
-
Chemical Identification and Classification:
-
Always refer to the manufacturer's Safety Data Sheet (SDS) to understand the specific hazards associated with this compound, including its toxicity, flammability, reactivity, and environmental risks.[2]
-
In the absence of a specific SDS, treat novel small molecule inhibitors like this compound as hazardous waste.[2]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound, as well as contaminated disposable materials such as pipette tips, tubes, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused stock solutions and working solutions containing this compound should be disposed of as liquid hazardous waste.[2] Collect this waste in a designated, chemically compatible, and leak-proof container.[2][4] Do not pour chemical waste down the drain.[5]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a dedicated sharps container.[6]
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date the waste was first added.[3][6]
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[2][6] Ensure secondary containment is used to prevent spills.[6][7]
-
-
Final Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information based on available sources.
| Property | Value | Source |
| CAS Number | 2973746-79-9 | [1] |
| Molecular Formula | Not specified in search results. | |
| EC50 | 9.04 μM in DHX9 cellular target engagement | [1] |
| Recommended Storage | Room temperature in the continental US | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [9] |
Experimental Workflow: General Laboratory Waste Disposal
The following diagram illustrates a general workflow for the proper segregation and disposal of laboratory chemical waste, applicable to compounds like this compound.
Caption: Workflow for the safe disposal of this compound waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. Always prioritize safety and adhere to the specific guidelines provided by the chemical manufacturer and your institution's EHS department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Dhx9-IN-10
Essential Safety and Handling Guide for Dhx9-IN-10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent inhibitor of the DExH-Box Helicase 9 (DHX9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on handling similar potent small molecule inhibitors in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin contact, and eye exposure. The open handling of potent compound powders is strongly discouraged.[1]
Recommended PPE includes:
-
Respiratory Protection: For weighing and handling the solid compound, a NIOSH-approved respirator is essential. Options range from N-95 masks to half or full-face respirators, depending on the scale of work and a risk assessment of the specific laboratory environment.[2] If engineering controls like fume hoods are not sufficient to keep exposures below permissible limits, respiratory protection is required.[3]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are required.[3] For operations with a higher risk of splashes or explosions, a face shield should be worn over the safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary.[4][5] Given that no single glove material protects against all chemicals, it is advisable to consult the glove manufacturer's compatibility charts.[3] Double gloving is a recommended practice when handling highly potent compounds.
-
Body Protection: A lab coat, buttoned and covering the arms, is the minimum requirement.[5] For larger quantities or in situations with a higher risk of contamination, specialized protective clothing like chemical-resistant aprons or coveralls should be considered.[4]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[3][5]
Engineering Controls
-
Ventilation: All work with this compound, particularly the handling of the solid form, should be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[5][6] For highly potent compounds, more advanced containment solutions like glove boxes or isolators are recommended.[6][7]
-
Weighing: Use a vented balance safety enclosure or a glove box for weighing the compound to contain any airborne powder.[6]
Handling and Operational Procedures
Preparation of Stock Solutions:
-
Pre-use Checklist: Before handling, read and understand all available safety information. Ensure all necessary PPE is readily available and in good condition.[5]
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the fume hood or other ventilated enclosure is functioning correctly.
-
Weighing: Carefully weigh the required amount of this compound powder in a containment system.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder within the containment system. Ensure the container is securely capped.
-
Mixing: Mix gently until the compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
General Handling:
-
Always use a tray when transporting solutions of this compound to contain potential spills.[5]
-
Pour liquids slowly and carefully to avoid splashing.[5]
-
Never work alone when handling potent compounds.
-
Be aware of the location and proper use of emergency equipment, such as safety showers and eyewash stations.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers. Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. The effectiveness of the decontamination process should be validated.[7]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary
Since specific quantitative exposure limits for this compound are not publicly available, the following table provides general occupational exposure limits (OELs) for potent compounds as a reference for risk assessment and handling procedures.[1]
| Category | Occupational Exposure Limit (OEL) | Handling Recommendations |
| Potent Compound | 0.03 - 10 µg/m³ (8-hour TWA) | Use of primary protective equipment (e.g., fume hoods, isolators) is mandatory. Open handling of powders is prohibited. |
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
DHX9 Signaling and Function
DHX9 is a multifunctional DExH-box helicase that plays a central role in various cellular processes by unwinding DNA and RNA structures.[8][9] Its functions are integral to DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[8][9][10] Dysregulation of DHX9 has been implicated in cancer.[10] The inhibitor, this compound, is designed to interfere with the enzymatic activity of the DHX9 protein, thereby disrupting these cellular processes.[11]
The following diagram illustrates the logical relationships of DHX9's key functions and its role as a therapeutic target.
Caption: Functional Roles of DHX9 and Inhibition by this compound.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. realsafety.org [realsafety.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. falseguridad.com [falseguridad.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
